molecular formula C12H22O11 B213186 6-O-Hexopyranosylhexose CAS No. 585-99-9

6-O-Hexopyranosylhexose

カタログ番号: B213186
CAS番号: 585-99-9
分子量: 342.30 g/mol
InChIキー: AYRXSINWFIIFAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melibiose is a reducing disaccharide composed of galactose linked to glucose by an α-(1→6) glycosidic bond. In research, it serves as a critical tool for studying membrane transport mechanisms. It is a specific substrate for the melibiose permease (MelB), a prototype major facilitator superfamily (MFS) transporter used to investigate the molecular recognition and cooperative symport of sugars with cations like Na+, Li+, or H+ . Beyond transport studies, melibiose has significant value in neuroscience research. It has been demonstrated to confer neuroprotection in models of cerebral ischemia and reperfusion injury by promoting the nuclear translocation of transcription factor EB (TFEB), thereby enhancing autophagy flux and lysosomal function to alleviate neuronal damage . Furthermore, similar to its analog trehalose, melibiose can inhibit the aggregation of α-synuclein, a key pathogenic protein in Parkinson's disease, and up-regulate autophagy to reduce cellular vulnerability, highlighting its potential in neurodegenerative disease research . In microbiology, melibiose is utilized as a sole carbon source to study metabolic cooperation and evolutionary dynamics. Its hydrolysis by the public good enzyme α-galactosidase (MEL1) releases glucose and galactose, creating a heterogeneous resource environment that can drive the adaptive diversification of microbial populations, such as in yeast . It is also commonly applied in differential culture media to identify bacterial species based on fermentation profiles. Due to the absence of intestinal melibiase in humans, melibiose is particularly interesting for oral administration studies, as it remains intact to exert systemic effects, including the ability to cross the blood-brain barrier .

特性

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXSINWFIIFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277375
Record name 6-O-Hexopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-99-9, 117250-00-7
Record name melibiose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucose, 6-O-.alpha.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-O-Hexopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biosynthesis pathway of 6-O-Hexopyranosylhexose

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 6-O-Hexopyranosyl-hexose

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of disaccharides, specifically 6-O-Hexopyranosyl-hexose structures, is a cornerstone of carbohydrate chemistry and biology, with profound implications for the food, pharmaceutical, and biotechnology sectors. These molecules, characterized by a glycosidic bond linking the anomeric carbon of one hexose to the C6 hydroxyl group of another, exhibit diverse functionalities. This guide provides a comprehensive technical overview of the core enzymatic pathways governing their biosynthesis. We will dissect the molecular machinery, explore key catalytic mechanisms, present detailed experimental protocols for enzyme characterization, and discuss the authoritative scientific grounding for these processes. Our focus is to bridge foundational knowledge with practical application, offering field-proven insights for professionals engaged in carbohydrate research and development.

Introduction: The Significance of 6-O-Hexopyranosyl-hexose Disaccharides

A hexose is a simple sugar with six carbon atoms, with the general chemical formula C₆H₁₂O₆.[1] 6-O-Hexopyranosyl-hexose refers to a class of disaccharides where two hexose monosaccharides are linked via a glycosidic bond. Specifically, the anomeric carbon (typically C1) of one hexose is connected to the oxygen atom attached to carbon 6 of the second hexose. A prime example of this linkage is found in isomaltose (6-O-α-D-glucopyranosyl-D-glucose) , a disaccharide with applications in the food industry as a sugar substitute and in medicine.[2] Another related compound of industrial relevance is isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructofuranose) , a non-cariogenic alternative to sucrose widely used in health products.[3] The precise control of this glycosidic linkage is achieved in nature by a sophisticated enzymatic apparatus, primarily involving glycosyltransferases. Understanding these biosynthetic pathways is critical for harnessing their potential, either through direct enzymatic synthesis or by engineering microorganisms for tailored carbohydrate production.[4]

The Core Biosynthetic Machinery

The enzymatic synthesis of oligosaccharides is a highly regulated and specific process that overcomes many challenges of chemical synthesis, such as the need for laborious protecting group strategies to achieve desired regioselectivity and stereospecificity.[5] The biological synthesis of 6-O-Hexopyranosyl-hexose relies on a triad of core components.

Glycosyltransferases (GTs): The Master Architects

Glycosyltransferases (EC 2.4.x.y) are the enzymes that catalyze the formation of glycosidic bonds.[6][7] They mediate the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule.[8][9] GTs involved in the biosynthesis of plant natural products are typically classified into the GT1 family, which utilizes UDP-activated sugars.[6] These enzymes are highly regioselective and stereospecific, ensuring the correct linkage is formed with high fidelity.[5]

The catalytic mechanism of GTs can proceed through one of two main routes:

  • Inverting Mechanism: The reaction occurs via a single displacement-like mechanism, resulting in the inversion of the anomeric configuration of the transferred sugar. For example, transferring an α-linked sugar from a donor results in a β-linked product.[10]

  • Retaining Mechanism: The reaction proceeds through a double displacement-like mechanism, often involving the formation of a covalent glycosyl-enzyme intermediate. This results in the retention of the anomeric configuration.[2][11]

Nucleotide Sugar Donors: The Activated Building Blocks

For the glycosyltransferase to perform its function, the donor hexose must be in an energetically activated state. This is typically achieved by its attachment to a nucleoside diphosphate or monophosphate.[12] These molecules, known as nucleotide sugars, are the primary substrates for most GTs in what is known as the Leloir pathway.[5][12]

Common nucleotide sugar donors include:

  • UDP-Glucose (UDP-Glc)

  • UDP-Galactose (UDP-Gal)

  • GDP-Mannose (GDP-Man)

The synthesis of these essential precursors occurs through dedicated metabolic routes, such as the Hexosamine Biosynthesis Pathway (HBP) , which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a key metabolite for various glycosylation processes.[13][14][15] The availability of these donors can be a rate-limiting factor in glycosylation reactions.

Acceptor Substrates: The Growing Chain

The acceptor is the molecule, in this case a hexose, that receives the sugar moiety from the nucleotide donor. The specificity of a glycosyltransferase for its acceptor is a critical determinant of the final product structure. For the synthesis of a 6-O-Hexopyranosyl-hexose, the GT must specifically recognize a free hydroxyl group at the C6 position of the acceptor hexose.

A Case Study: The Biosynthesis of Isomaltose and Isomaltulose

To illustrate the principles described above, we will examine two distinct enzymatic pathways that lead to the formation of a 6-O-glycosidic linkage.

Pathway 1: Sucrose Isomerization to Isomaltulose

A well-characterized pathway for creating a 6-O-glycosidic linkage involves the enzyme isomaltulose synthase (EC 5.4.99.11), also known as sucrose isomerase.[3][16] This enzyme does not follow the classic Leloir pathway but instead catalyzes the intramolecular rearrangement of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) to produce isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose).[16]

Mechanism of Isomaltulose Synthase: The reaction proceeds via a two-step, retaining mechanism involving a covalent enzyme intermediate.[2][3]

  • Step 1 (Glycosylation): A nucleophilic residue in the enzyme's active site (e.g., Asp241 in Klebsiella sp. PalI) attacks the anomeric carbon (C1) of the glucose moiety of sucrose. Concurrently, a general acid catalyst (e.g., Glu295) protonates the glycosidic oxygen, leading to the cleavage of the bond and the release of fructose. This forms a covalent glucose-enzyme intermediate.[3]

  • Step 2 (Deglycosylation): The C6 hydroxyl group of the released fructose molecule then acts as a nucleophile, attacking the anomeric carbon of the enzyme-bound glucose. This displaces the enzyme's nucleophile and forms the new α-1,6-glycosidic bond, yielding isomaltulose.[3]

Isomaltulose_Synthase_Pathway cluster_0 Step 1: Glycosylation cluster_1 Step 2: Deglycosylation Sucrose Sucrose (Glc-α1↔2-Fru) Intermediate Covalent Intermediate (E-Asp-Glc) Sucrose->Intermediate E-Asp attacks C1 Glu protonates O Enzyme Isomaltulose Synthase (E-Asp-Nu) Enzyme->Intermediate Fructose Fructose Intermediate->Fructose Fructose released Intermediate2 Covalent Intermediate (E-Asp-Glc) Isomaltulose Isomaltulose (Glc-α1→6-Fru) Intermediate2->Isomaltulose Fructose2 Fructose Fructose2->Isomaltulose Fru-C6-OH attacks C1 Enzyme2 Regenerated Enzyme (E-Asp-Nu) Isomaltulose->Enzyme2 Enzyme released

Caption: Mechanism of Isomaltulose Synthase.

Pathway 2: Transglycosylation by α-Glucosidase

Certain glycoside hydrolases, such as α-glucosidase from Aspergillus niger, can exhibit significant transglycosylation activity under high substrate concentrations.[11] Instead of transferring the cleaved sugar moiety to water (hydrolysis), the enzyme transfers it to another sugar molecule acting as an acceptor. This provides an alternative route to synthesizing isomaltose.

Mechanism of Transglycosylation: When maltose (Glc-α1→4-Glc) is used as a substrate in the presence of free glucose, the following occurs:

  • Hydrolysis & Intermediate Formation: The α-glucosidase cleaves the α-1,4 bond in maltose, releasing one glucose molecule and forming a transient enzyme-glucosyl intermediate, consistent with a retaining mechanism.[11]

  • Competitive Transfer: The enzyme-bound glucose can then be transferred to an acceptor. In the presence of high concentrations of exogenous glucose, the glucose molecule can effectively compete with water and act as the acceptor. The C6 hydroxyl of the free glucose attacks the intermediate, forming an α-1,6 linkage and synthesizing isomaltose.[11]

Transglycosylation_Pathway cluster_transfer Transfer Reaction Maltose Maltose (Donor) Intermediate Enzyme-Glucosyl Intermediate Maltose->Intermediate Enzyme binds & cleaves Glucose Glucose (Acceptor) Isomaltose Isomaltose (Glc-α1→6-Glc) Glucose->Isomaltose Enzyme α-Glucosidase Enzyme->Intermediate Intermediate->Isomaltose Transfer to Acceptor Released_Glc Glucose (from Maltose) Intermediate->Released_Glc

Caption: Isomaltose synthesis via transglycosylation.

Quantitative Data Summary

The efficiency of enzymatic synthesis can be compared using kinetic parameters. While comprehensive data for all relevant enzymes is vast, the following table presents illustrative data for an engineered sucrose isomerase mutant designed for enhanced isomaltose production.

Enzyme VariantSubstrateProductMax Production (g/L)Yield (g product / g sucrose consumed)Optimal Temp (°C)Reference
R325Q MutantSucrose + GlucoseIsomaltose75.70.6135[2]

Experimental Protocol: Colorimetric Assay for Glycosyltransferase Activity

Characterizing the activity of a purified glycosyltransferase is a fundamental step in any research program. Colorimetric assays are often preferred for their convenience and suitability for high-throughput screening, avoiding the need for radioactive substrates.[17][18] The following protocol describes a phosphatase-coupled assay that measures the release of nucleoside diphosphate (e.g., UDP), a universal product of Leloir GTs.[19]

Principle

The glycosyltransferase reaction produces one molecule of UDP for every sugar moiety transferred. A phosphatase enzyme is added to the reaction, which hydrolyzes the UDP to UMP and inorganic phosphate (Pi). This released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be quantified spectrophotometrically at ~620 nm.[19] The amount of Pi detected is directly proportional to the GT activity.

Assay_Workflow A Step 1: Glycosyltransferase Reaction (UDP-Hexose + Acceptor → Product + UDP) B Step 2: Phosphatase Reaction (UDP + Phosphatase → UMP + Pi) A->B Coupled Reaction C Step 3: Color Development (Pi + Malachite Green Reagent → Colored Complex) B->C Quantification D Step 4: Measurement (Read Absorbance at ~620 nm) C->D

Caption: Workflow for a phosphatase-coupled GT assay.

Materials and Reagents
  • Purified Glycosyltransferase

  • UDP-Hexose (Donor Substrate)

  • Hexose (Acceptor Substrate)

  • GT Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MnCl₂)

  • Calf Intestinal Phosphatase (CIP)[19]

  • Malachite Green Reagent (Commercial kits available or prepared in-house)

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate standard in the GT Reaction Buffer (e.g., 0 to 100 µM).

    • Dispense 50 µL of each standard into wells of the 96-well plate.

  • Set Up Glycosyltransferase Reactions:

    • In separate wells, prepare the reaction mixture. For a final volume of 50 µL:

      • 25 µL of 2x GT Reaction Buffer

      • 5 µL of UDP-Hexose (e.g., 10 mM stock for 1 mM final)

      • 5 µL of Acceptor Substrate (e.g., 50 mM stock for 5 mM final)

      • x µL of Purified GT enzyme

      • (Optional) 1 µL Calf Intestinal Phosphatase (can be added here or later)

      • Add nuclease-free water to 50 µL.

    • Controls are critical:

      • No Enzyme Control: Replace enzyme with buffer.

      • No Acceptor Control: Replace acceptor with buffer.

      • No Donor Control: Replace UDP-Hexose with buffer.

  • Incubation:

    • Incubate the plate at the optimal temperature for the GT (e.g., 37°C) for a set time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop Reaction & Develop Color:

    • If the phosphatase was not included in the initial reaction mix, add it now and incubate for an additional 15-30 minutes to convert all UDP to Pi.

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells (standards, controls, and samples). This reagent is typically acidic and will denature the enzymes.

    • Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the plate at ~620 nm using a microplate reader.

    • Subtract the absorbance of the "No Enzyme" control from all sample wells.

    • Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

    • Use the equation from the linear regression of the standard curve to convert the corrected absorbance values of your samples into the concentration of Pi produced.

    • Calculate the specific activity of the enzyme (e.g., in µmol/min/mg) based on the amount of Pi produced, the reaction time, and the amount of enzyme used.

Conclusion and Future Directions

The biosynthesis of 6-O-Hexopyranosyl-hexose is a testament to the precision and efficiency of enzymatic catalysis. Glycosyltransferases, utilizing activated nucleotide sugar donors, construct these specific linkages with a fidelity that remains a significant challenge for synthetic chemistry.[5] By understanding the underlying mechanisms of enzymes like isomaltulose synthase and transglycosylating α-glucosidases, researchers are better equipped to harness these biocatalysts for industrial applications.

The future of this field lies in enzyme engineering and synthetic biology. With increasing availability of GT crystal structures, rational design and directed evolution can be employed to alter substrate specificity, enhance catalytic efficiency, and improve stability.[4] This opens the door to the large-scale, cost-effective production of both naturally occurring and novel disaccharides with tailored properties for use as functional foods, prebiotics, and pharmaceutical building blocks.

References

  • N.A. (2021). Carbohydrate synthesis by disaccharide phosphorylases: reactions, catalytic mechanisms and application in the glycosciences. PubMed. Available at: [Link]

  • M-CSA. Isomaltulose synthase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

  • N.A. (2025). Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. ResearchGate. Available at: [Link]

  • N.A. (2019). Glycosyltransferase Activity Assay Using Colorimetric Methods. Springer Nature Experiments. Available at: [Link]

  • N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. MDPI. Available at: [Link]

  • N.A. (2021). Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

  • Park, Y., et al. (2006). Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum”. Applied and Environmental Microbiology. Available at: [Link]

  • N.A. (2012). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm. Available at: [Link]

  • N.A. (2018). Nucleotide Sugars in Chemistry and Biology. MDPI. Available at: [Link]

  • N.A. Isomaltulose synthase. Wikipedia. Available at: [Link]

  • N.A. (2022). Discovery and characterization of a new class of O-linking oligosaccharyltransferases from the Moraxellaceae family. Journal of Biological Chemistry. Available at: [Link]

  • N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. MDPI. Available at: [Link]

  • Varki, A., et al. (2022). Glycosyltransferases. Essentials of Glycobiology, 4th edition. Available at: [Link]

  • N.A. (2017). Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase. ACS Omega. Available at: [Link]

  • N.A. Biosynthesis of disaccharides (kailash). Slideshare. Available at: [Link]

  • N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. Semantic Scholar. Available at: [Link]

  • N.A. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. Available at: [Link]

  • N.A. (2016). Glycosyltransferase engineering for carbohydrate synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • N.A. (2025). Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from "Protaminobacter rubrum". ResearchGate. Available at: [Link]

  • N.A. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Microbial Cell Factories. Available at: [Link]

  • N.A. (2022). The Hexosamine Biosynthesis Pathway: Regulation and Function. Frontiers in Endocrinology. Available at: [Link]

  • Rat Genome Database. hexosamine biosynthetic pathway. Medical College of Wisconsin. Available at: [Link]

  • N.A. alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->6)-D-glucose. LookChem. Available at: [Link]

  • N.A. (2005). Biosynthesis of 6-deoxyhexose glycans in bacteria. FEMS Microbiology Letters. Available at: [Link]

  • N.A. (2001). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Glycoconjugate Journal. Available at: [Link]

  • N.A. Hexosyltransferase. Wikipedia. Available at: [Link]

  • N.A. Glucose. Wikipedia. Available at: [Link]

  • N.A. (2017). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N.A. (2011). Characterization of the Six Glycosyltransferases Involved in the Biosynthesis of Yersinia enterocolitica Serotype O:3 Lipopolysaccharide Outer Core. Journal of Biological Chemistry. Available at: [Link]

  • N.A. (2023). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. Available at: [Link]

  • N.A. Hexosyltransferase - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • N.A. (1991). D-xylopyranosyl-(1----4)-D-glucopyranose as a substrate analogue of alpha amylase. Carbohydrate Research. Available at: [Link]

  • N.A. (2018). Glycosyltransferase complexes in eukaryotes: long-known, prevalent but still unrecognized. Cellular and Molecular Life Sciences. Available at: [Link]

  • Varki, A., et al. (2009). Glycosyltransferases. Essentials of Glycobiology, 2nd edition. Available at: [Link]

  • N.A. (2005). Bifunctional enzyme fusion of 3-hexulose-6-phosphate synthase and 6-phospho-3-hexuloisomerase. Applied and Environmental Microbiology. Available at: [Link]

  • N.A. Glycosyltransferases. Department of Physiology, University of Zurich. Available at: [Link]

  • N.A. Hexose. Wikipedia. Available at: [Link]

  • N.A. (1969). Regulation of hexose phosphate metabolism in Acetobacter xylinum. Biochemical Journal. Available at: [Link]

  • N.A. (2020). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. ResearchGate. Available at: [Link]

  • N.A. (2024). Discovery of Novel Minor Steviol Glycoside from the Stevia rebaudiana: Structural Characterization and Proposed Biosynthetic Pathway of Rebaudioside D17. MDPI. Available at: [Link]

  • N.A. (1970). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Canadian Journal of Chemistry. Available at: [Link]

  • Huber, S.C., & Huber, J.L. (1996). Regulation of Sucrose Metabolism in Higher Plants: Localization and Regulation of Activity of Key Enzymes. ResearchGate. Available at: [Link]

  • N.A. Hexosyltransferase - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. Available at: [Link]

Sources

Topic: Isolation of 6-O-Hexopyranosylhexose from Plant Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-Hexopyranosylhexoses represent a significant class of disaccharides characterized by a (1→6) glycosidic bond linking two hexose monosaccharides. Found throughout the plant kingdom, compounds such as gentiobiose, melibiose, and rutinose (as a moiety of the flavonoid glycoside rutin) are of increasing interest to the pharmaceutical, nutraceutical, and biotechnology sectors. Their biological activities, ranging from prebiotic effects to roles in drug formulation, underscore the necessity for robust and efficient isolation protocols.[1] However, isolating these molecules from complex plant matrices presents considerable challenges, including low natural abundance and the presence of structurally similar carbohydrates and secondary metabolites.

This technical guide provides a comprehensive framework for the isolation of 6-O-Hexopyranosylhexoses from plant sources. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and causalities that govern experimental choices. We will navigate the critical stages of the isolation workflow, from the strategic selection of plant material and advanced extraction methodologies to multi-step chromatographic purification and final structural verification. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. All key claims and standards are substantiated with citations to authoritative literature, ensuring a trustworthy and expertly grounded resource for professionals in the field.

Chapter 1: An Introduction to 6-O-Hexopyranosylhexoses

6-O-Hexopyranosylhexoses are disaccharides where a hexopyranose unit is linked via its anomeric carbon to the C-6 hydroxyl group of another hexose unit. This (1→6) linkage distinguishes them from more common disaccharides like sucrose (α1→β2) or lactose (β1→4). The specific stereochemistry of the linkage (α or β) and the identity of the constituent monosaccharides define the individual compound.

Key examples relevant to plant-based isolation include:

  • Gentiobiose [β-D-Glucopyranosyl-(1→6)-D-glucopyranose]: A reducing disaccharide composed of two D-glucose units.[2] It is found in plants like gentian and is a component of crocin, the compound responsible for the color of saffron.[2][3] It is recognized for its potential as a prebiotic.[1]

  • Melibiose [α-D-Galactopyranosyl-(1→6)-D-glucose]: A reducing disaccharide consisting of galactose and glucose.[4] It can be formed by the hydrolysis of the trisaccharide raffinose, which is abundant in many plant families.[4][5]

  • Rutinose [α-L-Rhamnopyranosyl-(1→6)-β-D-glucose]: A disaccharide composed of rhamnose and glucose. It is most famously the glycone portion of Rutin, a ubiquitous flavonoid glycoside found in citrus fruits, buckwheat, and the flower buds of Sophora japonica.[6][7]

  • Isomaltose [α-D-Glucopyranosyl-(1→6)-D-glucose]: A reducing disaccharide and an isomer of maltose.[8] While it is a product of starch digestion and caramelization, it also occurs naturally in low concentrations in some plant products like honey, though its direct extraction from plants is challenging due to low yields.[8][9][10][11]

The structural diversity of these molecules leads to distinct biological functions and applications, making their targeted isolation a key objective for natural product chemistry.

Chapter 2: Sourcing from the Matrix: Plant Material Selection and Preparation

The success of any isolation protocol is fundamentally dependent on the quality and preparation of the starting material. The choice of plant is dictated by the known abundance of the target disaccharide.

Table 1: Common Plant Sources for Target 6-O-Hexopyranosylhexoses

Target DisaccharideCommon Plant SourcesRelevant Plant Part(s)
GentiobioseGentiana species (Gentian)Roots
MelibioseLegumes, Eucalyptus, and other raffinose-containing plantsSeeds, Saps, Exudates[4][12]
Rutinose (via Rutin)Fagopyrum esculentum (Buckwheat), Sophora japonica, Citrus species, Annona squamosaSeeds, Flower buds, Peels, Leaves[7]
Isomaltose(Primarily from honey or enzymatic conversion of starch)N/A (Low natural abundance in plants)[10]
Pre-Extraction Protocol: Material Handling

The integrity of the target compound must be preserved from the moment of collection. Bioactive secondary metabolites are susceptible to enzymatic and environmental degradation.[13]

  • Collection & Authentication: Plant material should be collected at the appropriate developmental stage to ensure maximum concentration of the target compound. Proper botanical identification is critical.

  • Drying: Unless fresh material is required, prompt drying is essential to prevent microbial growth and enzymatic degradation. Air-drying in a shaded, well-ventilated area or lyophilization (freeze-drying) are preferred methods. Oven-drying at elevated temperatures should be approached with caution as it can lead to degradation or caramelization of sugars.[13]

  • Grinding: The dried plant material must be ground into a fine powder. This significantly increases the surface area available for solvent contact, thereby maximizing extraction efficiency.[13] A mechanical grinder is typically used to achieve a particle size of 40-60 mesh.

Chapter 3: Liberation of the Target: Extraction Methodologies

Extraction is the critical step where the target disaccharide is solubilized and separated from the solid plant matrix. The choice of method and solvent is paramount and depends on the compound's polarity, thermal stability, and the nature of the plant material.[14] Polar solvents like water, ethanol, and methanol are typically effective for extracting glycosides and free sugars.[13]

Comparative Overview of Extraction Techniques

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, time, and solvent consumption.[15][16]

Table 2: Comparison of Common Extraction Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Maceration Soaking powdered plant material in a solvent with periodic agitation.[16]Simple, low cost, suitable for thermolabile compounds.[13]Time-consuming, potentially incomplete extraction.[16]Initial lab-scale screening.
Soxhlet Extraction Continuous extraction with a refluxing solvent.[13]More efficient than maceration, requires less solvent.Not suitable for thermolabile compounds due to prolonged heat exposure.[13]Thermostable compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[17]Fast, high efficiency, reduced solvent and energy consumption.[14]Localized heating may occur; equipment cost.Thermolabile and thermostable compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[15][16]Very fast, highly efficient, reduced solvent use.[16]Risk of thermal degradation if not controlled; requires polar solvents.Thermostable compounds in polar solvents.
Workflow Diagram: General Extraction Process

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Extraction plant Dried & Powdered Plant Material extract_method Apply Extraction Method (e.g., UAE, MAE, Maceration) plant->extract_method solvent Select Solvent (e.g., Ethanol/Water) solvent->extract_method filter Filtration / Centrifugation extract_method->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate crude Crude Extract concentrate->crude caption Fig 1. Generalized workflow for plant extraction.

Caption: Fig 1. Generalized workflow for plant extraction.

Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rutin

This protocol is adapted from methodologies used for flavonoid glycoside extraction.[17]

  • Sample Preparation: Accurately weigh 10 g of finely powdered plant material (e.g., Sophora japonica buds) into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% aqueous methanol (v/v). The solvent-to-solid ratio is a critical parameter that must be optimized.

  • Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 25°C) for 30 minutes.[17] The frequency and power of the sonicator should be noted.

  • Separation: After extraction, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid residue.[17]

  • Collection: Decant the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent two more times.

  • Pooling and Concentration: Combine the supernatants from all extractions. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Chapter 4: The Path to Purity: A Multi-Step Purification Workflow

The crude extract is a complex cocktail of compounds. A systematic, multi-stage purification strategy is essential to isolate the target disaccharide with high purity.

Workflow Diagram: Purification Strategy

G crude Crude Extract clarify Step 1: Clarification (Precipitation / Filtration) crude->clarify Remove particulates & macromolecules lcc Step 2: Low-Pressure Column Chromatography (e.g., Silica Gel) clarify->lcc Initial Fractionation (Polarity-based) iec Step 3: Ion-Exchange Chromatography (Optional, for charged impurities) lcc->iec Remove ionic species hplc Step 4: Preparative HPLC (e.g., HILIC / RP-C18) iec->hplc High-Resolution Separation pure Pure 6-O-Hexopyranosylhexose hplc->pure Final Polishing caption Fig 2. Multi-step purification workflow.

Caption: Fig 2. Multi-step purification workflow.

Step 1: Clarification and Pre-purification

The goal of this initial step is to remove major classes of interfering substances like proteins, lipids, and pigments.

  • Solvent Partitioning: The crude extract can be redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll.

  • Precipitation: For flavonoid glycosides like rutin, allowing an aqueous extract to stand in a cold environment can cause the target to precipitate, offering a simple and effective initial purification step.[18] Alternatively, adding trichloroacetic acid (TCA) at low temperatures can precipitate proteins.[19]

Step 2: Low-Pressure Column Chromatography

This is the workhorse of preparative natural product isolation, separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel is commonly used for separating compounds of varying polarity.[17] For sugars, more specialized phases like Sephadex (a size-exclusion gel) can be effective.

  • Mobile Phase: A gradient of solvents is typically used. For silica gel chromatography of glycosides, a mobile phase starting with a non-polar solvent (e.g., chloroform or ethyl acetate) with an increasing proportion of a polar solvent (e.g., methanol) is common.

Experimental Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase solvent (e.g., 100% ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly under gravity or slight pressure.

  • Sample Loading: Dissolve the clarified crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully layer this onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol in a stepwise manner (e.g., 95:5, 90:10, 85:15 ethyl acetate:methanol).

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound.[20][21] Pool the fractions that show a pure spot corresponding to the standard.

Step 3: High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity (>95%), preparative or semi-preparative HPLC is often required.

  • Mode of Separation: Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for separating polar compounds like sugars.[22] It uses a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of aqueous buffer.

  • Detection: Since simple sugars lack a UV chromophore, a Refractive Index (RI) detector is the standard choice.[22] For glycosides like rutin that contain a flavonoid aglycone, a UV detector can be used.[18]

Chapter 5: Structural Verification and Quality Control

Once a compound is isolated, its identity and purity must be unequivocally confirmed. A combination of spectroscopic and chromatographic methods is employed.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to assess the purity of fractions and the final product.[20][21] The retention factor (Rf) of the isolated compound is compared to that of an authentic standard.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run provides a quantitative measure of purity. A single, sharp peak at the expected retention time is indicative of a pure compound.[22]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical piece of identifying information.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for complete structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the number and connectivity of all atoms in the molecule, confirming the identity of the monosaccharide units and the position and stereochemistry of the glycosidic linkage.[17]

Chapter 6: Conclusion

The isolation of 6-O-Hexopyranosylhexoses from plant sources is a meticulous process that demands a deep understanding of chemistry, botany, and analytical science. The journey from raw plant material to a pure, structurally verified compound is a multi-stage endeavor. Success hinges on the strategic selection of the source material, the optimization of extraction conditions to maximize yield while preserving integrity, and the logical application of a multi-step chromatographic purification workflow. Modern techniques like UAE and MAE have significantly improved the efficiency of the initial extraction, while advanced chromatographic methods like HILIC-HPLC provide the necessary resolution for final purification. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust and reliable platform for isolating these valuable disaccharides for further investigation and application.

References

  • Journal of Pharmacognosy and Phytochemistry. (2022). Isolation, characterization and radical scavenging activities of rutin isolated from leaves of Annona squamosa. [Link]

  • Oriental Journal of Chemistry. (n.d.). Isolation and Characterisation of Flavonoids (Rutin) from the Roots of Cadaba Aphylla (Thunb) and Adenia Glauca of Potential in Anti-Oxidant Activity. [Link]

  • Wikipedia. (n.d.). Gentiobiose. [Link]

  • Badenhuizen, N., et al. (n.d.). Isolation of Gentiobiose from Gentian Root. The Journal of Organic Chemistry. [Link]

  • Weinstein, A. N., & Segal, S. (1967). Thin-layer chromatographic separation of hexitols and corresponding hexoses. Analytical Biochemistry, 20(3), 558-61. [Link]

  • Pavan, V., et al. (n.d.). Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. PubMed Central. [Link]

  • ResearchGate. (n.d.). Crystallization-Based Isolation of Pure Rutin from Herbal Extract of Sophora Japonica L.[Link]

  • Wikipedia. (n.d.). Rutin. [Link]

  • Wikipedia. (n.d.). Melibiose. [Link]

  • Watanabe, T., & Aso, K. (1959). Isolation of Isomaltose from Honey. [Link]

  • Wikipedia. (n.d.). Yeast. [Link]

  • Chen, L., et al. (2024). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. PubMed Central. [Link]

  • Wikipedia. (n.d.). Isomaltose. [Link]

  • Google Patents. (n.d.).
  • Biology Online. (2021). Isomaltose Definition and Examples. [Link]

  • AZoM. (2021). The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. [Link]

  • Wu, L., et al. (n.d.). Isomaltulose Is Actively Metabolized in Plant Cells. PubMed Central. [Link]

  • MDPI. (n.d.). Optimization of Mono- and Disaccharide Extraction from Cocoa pod Husk. [Link]

  • MDPI. (n.d.). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. [Link]

  • Wikipedia. (n.d.). Sucrose. [Link]

  • Hugouvieux-Cotte-Pattat, N., et al. (n.d.). Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937. PubMed Central. [Link]

  • Johanningsmeier, S. D., et al. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. PubMed Central. [Link]

  • Mateus, N., et al. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • Taylor & Francis. (n.d.). Melibiose – Knowledge and References. [Link]

  • Quora. (2017). How to separate glucose and fructose from a hydrolysed sucrose solution. [Link]

  • Vomhof, D. W., & Tucker, T. C. (1965). THE SEPARATION OF SIMPLE SUGARS BY CELLULOSE THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography. [Link]

  • Hellwig, M., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. PubMed Central. [Link]

  • Hayashi, S., et al. (2017). Production of Gentiobiose from Hydrothermally Treated Aureobasidium pullulans β-1,3-1,6-Glucan. PubMed. [Link]

  • European Journal of Biotechnology and Bioscience. (2023). Different extraction methods and various screening strategies for plants. [Link]

  • Ren, D., et al. (n.d.). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. PubMed Central. [Link]

  • ResearchGate. (n.d.). Reactions in the whole-cell biocatalyzed production of melibiose from...[Link]

  • PubChem. (n.d.). 6-O-alpha-D-glucopyranosyl-alpha-D-fructofuranose. [Link]

  • MDPI. (2023). Impact of Six Extraction Methods on Molecular Composition and Antioxidant Activity of Polysaccharides from Young Hulless Barley Leaves. [Link]

  • ResearchGate. (n.d.). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. [Link]

  • SciSpace. (2020). An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional. [Link]

  • PubChem. (n.d.). 6-O-alpha-D-Glucopyranosyl-beta-D-fructofuranose. [Link]

  • American Journal of Essential Oils and Natural Products. (2017). Extraction methods, qualitative and quantitative techniques for screening of phytochemicals from plants. [Link]

Sources

The Pivotal Roles of 6-O-Hexopyranosylhexose in the Microbial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted biological roles of 6-O-Hexopyranosylhexose disaccharides in microorganisms. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, physiological functions, and advanced analytical methodologies pertinent to these crucial biomolecules. We will primarily focus on trehalose, a ubiquitous and well-studied example, while also discussing the significance of melibiose and gentiobiose.

Introduction: Beyond a Simple Sugar

6-O-Hexopyranosylhexoses are disaccharides where two hexopyranose units are linked via a glycosidic bond involving the oxygen atom at the 6th position of one of the hexose units. While seemingly simple in structure, these molecules are central to the survival, adaptation, and virulence of a vast array of microorganisms. Their functions extend far beyond that of a mere energy source, encompassing roles as potent stress protectants, structural components of the cell envelope, and critical signaling molecules. Understanding the intricate involvement of these disaccharides in microbial life is paramount for developing novel antimicrobial strategies and harnessing microbial processes for biotechnological applications.

Part 1: Metabolic Pathways of this compound in Microorganisms

The biosynthesis and degradation of 6-O-Hexopyranosylhexoses are tightly regulated processes that are integral to the metabolic flexibility of microorganisms.

Trehalose Biosynthesis and Degradation

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is synthesized by a majority of bacteria and fungi through several distinct pathways, with the OtsA-OtsB pathway being the most prevalent.[1]

  • OtsA-OtsB Pathway: This two-step process is the most common route for trehalose synthesis in bacteria and fungi.[1]

    • Trehalose-6-phosphate synthase (Tps1 or OtsA): Catalyzes the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).

    • Trehalose-6-phosphate phosphatase (Tps2 or OtsB): Dephosphorylates T6P to yield trehalose.

There are other, less common pathways for trehalose synthesis in bacteria, including:

  • TreS Pathway: Trehalose synthase (TreS) reversibly converts maltose to trehalose.[1]

  • TreY-TreZ Pathway: Maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ) act on glycogen or starch to produce trehalose.

  • TreP Pathway: Trehalose phosphorylase (TreP) reversibly synthesizes trehalose from glucose-1-phosphate and glucose.[2]

  • TreT Pathway: Trehalose glycosyltransferring synthase (TreT) produces trehalose from ADP-glucose and glucose.[1]

The degradation of trehalose is primarily carried out by trehalase enzymes, which hydrolyze it into two molecules of glucose, providing a readily available source of energy.[2][3]

Trehalose_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation UDP-Glucose UDP-Glucose T6P Trehalose-6-Phosphate UDP-Glucose->T6P Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->T6P Tps1/OtsA Trehalose Trehalose T6P->Trehalose Tps2/OtsB Glucose Glucose Trehalose_d Trehalose Trehalose_d->Glucose Trehalase

Caption: The primary pathway for trehalose biosynthesis and degradation in microorganisms.

Melibiose and Gentiobiose Metabolism
  • Melibiose (α-D-galactopyranosyl-(1→6)-D-glucopyranose): This disaccharide is typically metabolized through the action of α-galactosidase, which hydrolyzes it into galactose and glucose.[4][5] In some bacteria, like Erwinia chrysanthemi, the catabolism of melibiose is linked to gene clusters also involved in raffinose utilization.[6] The uptake of melibiose is often mediated by specific permeases, such as the MelB transporter in Escherichia coli.[7]

  • Gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucopyranose): The utilization of gentiobiose by microorganisms, such as certain species of lactic acid bacteria, is dependent on the presence of β-glucosidase enzymes that cleave the β(1→6) glycosidic bond to release two glucose molecules.[8][9][10]

Part 2: Core Biological Functions

The roles of 6-O-Hexopyranosylhexoses in microorganisms are diverse and critical for their survival and interaction with the environment.

Compatible Solutes and Stress Resistance

One of the most well-documented functions of trehalose is its role as a compatible solute. Microorganisms accumulate high concentrations of trehalose in response to various environmental stresses, including:

  • Osmotic Stress: Trehalose helps maintain cell turgor and protect cellular structures from damage caused by high osmotic pressure.

  • Thermal Stress: It stabilizes proteins and membranes at both high and low temperatures, preventing denaturation and maintaining fluidity.

  • Desiccation and Freezing: Trehalose can replace water molecules, forming a glassy matrix that preserves the integrity of cellular components during drying and freezing.

Carbon and Energy Source

When more favorable carbon sources are scarce, microorganisms can utilize 6-O-Hexopyranosylhexoses as a source of carbon and energy. The hydrolysis of these disaccharides releases monosaccharides that can directly enter central metabolic pathways like glycolysis.

Structural Components

In some bacteria, particularly mycobacteria, derivatives of trehalose are integral components of the cell wall, contributing to its structural integrity and acting as a barrier against external threats.

Signaling and Regulation

Beyond its metabolic and protective roles, the intermediate in trehalose biosynthesis, trehalose-6-phosphate (T6P), has emerged as a crucial signaling molecule in fungi.[11] T6P levels are linked to the availability of glucose and regulate the activity of key enzymes like hexokinase, thereby controlling the influx of glucose into glycolysis.[2][11] This regulatory role is vital for metabolic homeostasis and has been implicated in the virulence of pathogenic fungi.[2][12][13]

Signaling_Pathway Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase Hexokinase Hexokinase Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis T6P Trehalose-6-Phosphate Glucose-6-Phosphate->T6P Tps1 T6P->Hexokinase Inhibition

Caption: The regulatory role of Trehalose-6-Phosphate (T6P) in fungal glycolysis.

Part 3: Experimental Workflows for the Study of this compound

The accurate and reliable analysis of 6-O-Hexopyranosylhexoses from microbial sources requires a systematic approach, from sample preparation to sophisticated analytical techniques.

Extraction and Purification of Disaccharides from Microbial Cells

The choice of extraction method is critical to ensure the efficient recovery of intracellular disaccharides while minimizing degradation and contamination.

Step-by-Step Protocol for Disaccharide Extraction from Yeast/Fungi:

  • Cell Harvesting: Grow the microbial culture to the desired phase and harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold distilled water to remove extracellular sugars.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. For robust yeast or fungal cells, mechanical disruption methods such as bead beating or sonication are often necessary. Alternatively, enzymatic lysis using agents like lyticase can be employed. A simple and effective method for trehalose extraction from yeast is heating the cell suspension at 95°C for 20 minutes.[14]

  • Protein Precipitation: Add a cold solvent like ethanol or methanol to the lysate to a final concentration of 70-80% (v/v) to precipitate proteins and larger polysaccharides. Incubate at -20°C for at least 1 hour.

  • Clarification: Centrifuge at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the precipitated material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble disaccharides.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of ultrapure water for further analysis.

Step-by-Step Protocol for Disaccharide Extraction from Bacteria:

  • Cell Harvesting and Washing: Follow steps 1 and 2 as described for yeast/fungi.

  • Cell Lysis: Bacterial cell lysis can be achieved through various methods, including sonication, French press, or enzymatic digestion with lysozyme.[15] For some applications, a simple boiling water extraction can be sufficient.

  • Deproteinization and Clarification: Follow steps 4-6 as described for yeast/fungi.

  • Further Purification (Optional): For complex samples, solid-phase extraction (SPE) using graphitized carbon or normal-phase cartridges can be used to remove interfering compounds like salts and pigments.

Analytical Techniques for Quantification and Structural Elucidation

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of 6-O-Hexopyranosylhexoses.

HPLC is a robust technique for the separation and quantification of disaccharides.

Protocol for HPLC with Refractive Index Detection (HPLC-RID):

  • Instrumentation: An HPLC system equipped with a refractive index detector.[6][11][16]

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[11]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Table 1: Comparison of Analytical Methods for Trehalose Quantification [11]

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic Range
Enzymatic Assay20 µM60 µM60 - 1000 µM
HPLC-RID0.7 mM2.2 mM2.2 - 100 mM
LC-MS/MS0.01 µM0.03 µM0.03 - 100 µM

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and specificity for the identification and quantification of disaccharides.

Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like disaccharides.

  • LC Separation: Hydrophilic interaction liquid chromatography (HILIC) is often employed for better retention and separation of carbohydrates.

  • MS/MS Analysis: Involves selecting the precursor ion of the disaccharide of interest and fragmenting it to produce characteristic product ions for unambiguous identification and quantification using multiple reaction monitoring (MRM).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Carbohydrates are not volatile and require derivatization before GC analysis. Common methods include trimethylsilylation or acetylation.[8]

  • GC Separation: A capillary column with a non-polar or medium-polar stationary phase is used.

  • MS Detection: Electron ionization (EI) is typically used, and the resulting fragmentation patterns can be compared to spectral libraries for identification.

NMR is a powerful technique for the complete structural elucidation of carbohydrates, including the determination of anomeric configuration and glycosidic linkage positions.[4][17][18]

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: The purified disaccharide is dissolved in a deuterated solvent, typically D₂O.

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons typically resonate in a distinct region (around 4.5-5.5 ppm).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar ring.

    • TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system of each monosaccharide unit.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the glycosidic linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the through-space proximity of protons, aiding in conformational analysis and sequencing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest Microbial Cell Harvesting Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction Lysis->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC HPLC-RID (Quantification) Purification->HPLC LCMS LC-MS/MS (Identification & Quantification) Purification->LCMS GCMS GC-MS (Composition Analysis) Purification->GCMS NMR NMR (Structural Elucidation) Purification->NMR

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The 6-O-Hexopyranosylhexoses are not merely passive molecules in the microbial world; they are dynamic players that are integral to metabolism, stress resilience, and cellular communication. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the roles of these fascinating disaccharides. Future research in this area will likely focus on elucidating the more subtle and context-dependent functions of these molecules, particularly in complex microbial communities and host-pathogen interactions. The development of more sensitive and high-throughput analytical techniques will undoubtedly accelerate these discoveries, paving the way for novel applications in medicine and biotechnology. The targeting of trehalose metabolism, for instance, holds significant promise for the development of new antifungal agents.[1][19][20]

References

  • Reverchon, S., et al. (2009). Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937. Journal of Bacteriology, 191(21), 6570–6581. [Link]

  • Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2), e00001-17. [Link]

  • Rephaeli, A., & Saier Jr, M. H. (1980). Biochemical Studies of Melibiose Metabolism in Wild Type and mel Mutant Strains of Salmonella typhimurium. Journal of Bacteriology, 141(2), 658–663. [Link]

  • Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

  • O'Meara, T. R., et al. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2). [Link]

  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18764–18776. [Link]

  • Goyal, A., et al. (2014). Enzymes of lactobacilli involved in metabolism of melibiose, raffinose, and raffinose-family oligosaccharides, and their cellular location. Frontiers in Microbiology, 5, 455. [Link]

  • Argüelles, J. C. (2000). Physiological roles of trehalose in bacteria and yeasts: a comparative analysis. FEMS Microbiology Letters, 190(1), 1-7. [Link]

  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18764–18776. [Link]

  • Keller, F., Schellenberg, M., & Wiemken, A. (1982). Localization of trehalase in vacuoles and of trehalose in the cytosol of yeast (Saccharomyces cerevisiae). Archives of Microbiology, 131(4), 298–301. [Link]

  • Carbohydrate NMR spectroscopy. In Wikipedia. [Link]

  • Ruhal, R., & Kataria, R. (2021). Trehalose and bacterial virulence. Virulence, 12(1), 1936–1948. [Link]

  • Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

  • Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

  • Sanz, M. L., et al. (2005). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. FEMS Microbiology Ecology, 54(1), 131–138. [Link]

  • Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2). [Link]

  • Duus, J. Ø., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1165–1235. [Link]

  • Kumar, A., et al. (2024). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio, 15(1), e01795-23. [Link]

  • Tonetti, M., et al. (2000). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimie, 82(9-10), 843–849. [Link]

  • Reactions in the whole-cell biocatalyzed production of melibiose from... - ResearchGate. [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • Wilson, R. A., et al. (2010). Trehalose Phosphate Synthase Complex-Mediated Regulation of Trehalose 6-Phosphate Homeostasis Is Critical for Development and Pathogenesis in Magnaporthe oryzae. mBio, 1(5), e00263-10. [Link]

  • Sanz, M. L., et al. (2005). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. FEMS Microbiology Ecology, 54(1), 131–138. [Link]

  • How to extract and purify disaccharide peptides and lactoyl peptides from Mycobacteria cell wall? - ResearchGate. [Link]

  • Al-Abed, Y., et al. (2010). Trehalose-6-Phosphate Phosphatase is required for cell wall integrity and fungal virulence but not trehalose biosynthesis in the human fungal pathogen Aspergillus fumigatus. Molecular Microbiology, 77(4), 891–911. [Link]

  • Kumar, A., et al. (2024). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio, 15(1). [Link]

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(9), 5915–5923. [Link]

  • In vivo and in vitro characterizations of melibiose permease (MelB) conformation-dependent nanobodies reveal sugar-binding mechanisms. The Journal of biological chemistry, 298(2), 101538. [Link]

  • Van der Heyden, Y., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(9), 5915–5923. [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 72(1), 1–17. [Link]

  • Melibiose – Knowledge and References - Taylor & Francis. [Link]

  • Identification of methyl 6-deoxy-O-methylhexopyranosides by mass spectrometry. Carbohydrate Research, 58(1), 203–208. [Link]

  • Complete hexose isomer identification with mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(4), 677–685. [Link]

  • Disaccharide analysis of glycosminoglygan mixtures by ultra-high-performance liquid chromatography-mass spectrometry | Request PDF. [Link]

  • X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB. Nature Communications, 12(1), 4690. [Link]

  • MDH Lysate Preparation Protocol: - Bacterial Lysis for Recombinant Protein Purification - Sandiego. [Link]

  • Wong-Mascott, M., & Cota-Gomez, A. (1990). Melibiose Is Hydrolyzed Exocellularly by an Inducible Exo-Alpha-Galactosidase in Azotobacter Vinelandii. Applied and Environmental Microbiology, 56(7), 2271–2273. [Link]

Sources

6-O-Hexopyranosyl-hexose as a Prebiotic Substrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Sugars - The Prebiotic Promise of 6-O-Hexopyranosyl-hexoses

In the intricate ecosystem of the human gut, the selective nourishment of beneficial microorganisms is a cornerstone of host health. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are at the forefront of gut microbiome research. This technical guide delves into a specific class of disaccharides, the 6-O-hexopyranosyl-hexoses, as potent prebiotic substrates. These molecules, characterized by a hexopyranose unit linked via its anomeric carbon to the C6 hydroxyl group of another hexose, represent a significant area of interest for the development of novel functional foods and therapeutics.

Unlike simple sugars that are readily absorbed in the upper gastrointestinal tract, the α-(1→6) glycosidic linkage in many 6-O-hexopyranosyl-hexoses renders them resistant to hydrolysis by human digestive enzymes. This resistance allows them to reach the colon largely intact, where they become available for fermentation by saccharolytic bacteria. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action of these prebiotics, detailed experimental protocols for their evaluation, and insights into their downstream effects on host physiology. We will explore prominent examples such as isomaltose, melibiose, and rutinose to illustrate the diverse prebiotic potential within this class of compounds.

Section 1: Mechanism of Action - From Glycosidic Bond to Host Benefit

The prebiotic activity of 6-O-hexopyranosyl-hexoses is a multi-step process that begins with their selective fermentation by specific gut microbes and culminates in a cascade of beneficial effects for the host.

Selective Fermentation by Gut Microbiota

The prebiotic potential of a 6-O-hexopyranosyl-hexose is fundamentally dependent on the enzymatic machinery of the gut microbiota. Specific bacterial species, particularly from the genera Bifidobacterium and Lactobacillus, possess glycoside hydrolases capable of cleaving the α-(1→6) linkage. For instance, isomalto-oligosaccharides (IMOs), which are comprised of α-(1→6)-linked glucose units, have been shown to be utilized by Bifidobacteria and the Bacteroides fragilis group, while being poorly metabolized by potentially pathogenic bacteria like Escherichia coli[1].

The enzymatic breakdown of these disaccharides releases monosaccharides (e.g., glucose, galactose) that are then fermented through various metabolic pathways. For example, bifidobacteria utilize the "bifid shunt" for hexose fermentation.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 6-O-hexopyranosyl-hexoses results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are central to the health benefits associated with prebiotics. In vivo studies have demonstrated that supplementation with isomaltulose, an isomer of sucrose with an α-1,6-glycosidic bond, leads to increased concentrations of propionate and butyrate in rats[2][3][4][5].

  • Butyrate: Serves as the primary energy source for colonocytes, strengthens the gut barrier, and exhibits anti-inflammatory and anti-carcinogenic properties.

  • Propionate: Is primarily metabolized by the liver and has been implicated in the regulation of glucose metabolism.

  • Acetate: The most abundant SCFA, is utilized by peripheral tissues and can also be converted to butyrate by other gut bacteria.

Modulation of Host Signaling Pathways

The SCFAs produced from the fermentation of 6-O-hexopyranosyl-hexoses act as signaling molecules, modulating various host cellular pathways:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases. By inhibiting HDACs in colonocytes, butyrate can modulate gene expression, leading to the upregulation of tumor suppressor genes and the induction of apoptosis in cancerous cells.

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs can bind to and activate specific G-protein coupled receptors, such as GPR41, GPR43, and GPR109A, expressed on the surface of various cell types, including intestinal epithelial cells and immune cells. The activation of these receptors by propionate, for example, can influence gut motility, hormone secretion, and immune responses[6].

  • NF-κB Signaling Pathway Inhibition: Butyrate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB[7][8][9]. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, thereby reducing the expression of pro-inflammatory cytokines[8][9][10].

  • Toll-like Receptor (TLR) Signaling Modulation: Prebiotics and their metabolites can influence the expression and signaling of Toll-like receptors on intestinal epithelial and immune cells. This modulation can help maintain immune homeostasis and prevent excessive inflammatory responses to gut microbes.

Below is a diagram illustrating the overarching mechanism of action of 6-O-hexopyranosyl-hexoses as prebiotic substrates.

Prebiotic_Mechanism cluster_lumen Gut Lumen cluster_metabolites Metabolites cluster_host Host Cells (Colonocytes, Immune Cells) Prebiotic 6-O-Hexopyranosyl-hexose Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Signaling_Pathways Modulation of Host Signaling Pathways (HDACi, GPCRs, NF-κB, TLRs) SCFAs->Signaling_Pathways Health_Benefits Improved Gut Barrier Function Immune Homeostasis Reduced Inflammation Signaling_Pathways->Health_Benefits

Caption: Mechanism of 6-O-hexopyranosyl-hexose prebiotic activity.

Section 2: Experimental Validation of Prebiotic Efficacy

A robust evaluation of the prebiotic potential of a 6-O-hexopyranosyl-hexose requires a multi-faceted approach, combining in vitro and in vivo models.

In Vitro Assessment

In vitro models provide a controlled environment to assess the direct effects of a prebiotic substrate on the gut microbiota and to elucidate underlying mechanisms.

Batch culture fermentation systems using human or animal fecal slurries are a common starting point to assess the fermentability of a prebiotic candidate and its impact on the microbial community.

Experimental Protocol: Batch Culture Fecal Fermentation

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors (human or animal). Homogenize the feces in an anaerobic phosphate-buffered saline (PBS) solution to create a 10% (w/v) slurry.

  • Fermentation Setup: In an anaerobic chamber, dispense the fecal slurry into fermentation vessels containing a basal nutrient medium. Add the test 6-O-hexopyranosyl-hexose substrate to the treatment vessels at a defined concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

  • Incubation: Incubate the vessels at 37°C for 24-48 hours under anaerobic conditions.

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for downstream analysis.

  • Analysis:

    • Microbiota Composition: Analyze changes in the microbial community using 16S rRNA gene sequencing.

    • SCFA Production: Quantify the concentrations of acetate, propionate, and butyrate using Gas Chromatography-Mass Spectrometry (GC-MS).

    • pH Measurement: Monitor changes in pH as an indicator of fermentation.

The Caco-2 cell line is a widely used in vitro model to assess the integrity of the intestinal epithelial barrier[10][11]. These cells, when grown on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Experimental Protocol: Caco-2 Cell Monolayer Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Treatment: Treat the apical side of the Caco-2 monolayers with fermentation supernatants from the in vitro fermentation experiments or with specific concentrations of the prebiotic substrate and its metabolites (e.g., butyrate).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 monolayer at regular intervals using an epithelial volt-ohm meter[3][12][13][14][15]. A decrease in TEER indicates a disruption of the tight junctions and increased permeability.

  • Paracellular Permeability Assay: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side of the Transwell®. After a defined incubation period, measure the fluorescence in the basolateral compartment. An increase in fluorescence indicates increased paracellular permeability.

The following diagram outlines the experimental workflow for the in vitro assessment of a 6-O-hexopyranosyl-hexose.

in_vitro_workflow Start Start: In Vitro Assessment Fecal_Fermentation Batch Culture Fecal Fermentation Start->Fecal_Fermentation Microbiota_Analysis 16S rRNA Sequencing Fecal_Fermentation->Microbiota_Analysis SCFA_Analysis GC-MS for SCFA Quantification Fecal_Fermentation->SCFA_Analysis Caco2_Model Caco-2 Cell Monolayer Model Fecal_Fermentation->Caco2_Model Supernatant TEER_Measurement TEER Measurement Caco2_Model->TEER_Measurement Permeability_Assay Paracellular Permeability Assay Caco2_Model->Permeability_Assay End End: In Vitro Efficacy Determined TEER_Measurement->End Permeability_Assay->End

Caption: Workflow for in vitro prebiotic evaluation.

In Vivo Assessment

Animal models are crucial for evaluating the systemic effects of a prebiotic substrate in a complex biological system.

Experimental Protocol: Rodent Model of Prebiotic Supplementation

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dietary Intervention: Divide the animals into a control group (receiving a standard diet) and a treatment group (receiving the standard diet supplemented with the 6-O-hexopyranosyl-hexose at a specific dosage).

  • Duration: The dietary intervention should last for a sufficient period (e.g., 4-8 weeks) to allow for significant changes in the gut microbiota and host physiology.

  • Sample Collection:

    • Fecal Samples: Collect fecal pellets at regular intervals to monitor changes in the gut microbiota and SCFA concentrations.

    • Blood Samples: Collect blood at the end of the study to analyze for systemic markers of inflammation and metabolic health.

    • Intestinal Tissue: At the end of the study, collect intestinal tissue to assess gut barrier integrity (e.g., expression of tight junction proteins) and markers of inflammation.

  • Analysis:

    • Gut Microbiota Analysis: Perform 16S rRNA gene sequencing or shotgun metagenomic sequencing on fecal DNA.

    • SCFA Quantification: Measure SCFA concentrations in cecal contents and feces using GC-MS.

    • Gut Barrier Integrity:

      • Histology: Examine intestinal morphology for signs of inflammation or damage.

      • Tight Junction Protein Expression: Quantify the expression of proteins like occludin and zonulin-1 using Western blotting or immunohistochemistry.

      • Zonulin Assay: Measure serum or fecal zonulin levels as a biomarker of intestinal permeability[16][17][18]. Note that the specificity of commercial zonulin assays has been debated[19].

    • Immune Response: Measure the expression of pro- and anti-inflammatory cytokines in intestinal tissue or serum using ELISA or qPCR.

Section 3: Data Interpretation and Expected Outcomes

The successful demonstration of a 6-O-hexopyranosyl-hexose as a prebiotic substrate would be characterized by the following outcomes:

ParameterExpected OutcomeSignificance
Gut Microbiota Composition Increased abundance of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus, Faecalibacterium). Decreased abundance of potentially pathogenic bacteria.Indicates selective fermentation and a shift towards a healthier gut microbial community.
SCFA Production Significant increase in the concentrations of butyrate, propionate, and/or acetate in fecal or cecal samples.Demonstrates the production of key metabolites responsible for the health benefits of prebiotics.
Gut Barrier Function Maintenance or improvement of TEER in in vitro models. Increased expression of tight junction proteins and reduced levels of permeability markers (e.g., zonulin) in in vivo models.Suggests a strengthening of the intestinal barrier, which can prevent the translocation of harmful substances.
Immune Modulation Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and/or increased expression of anti-inflammatory cytokines (e.g., IL-10).Indicates a modulation of the host immune response towards a less inflammatory state.

Section 4: Case Studies - Isomaltose, Melibiose, and Rutinose

Isomaltose and Isomalto-oligosaccharides (IMOs)

Isomaltose (6-O-α-D-glucopyranosyl-D-glucose) and its longer-chain counterparts, IMOs, are well-studied prebiotics. In vivo studies in rats have shown that dietary supplementation with isomaltulose (an isomer of isomaltose) leads to an increased abundance of beneficial bacteria such as Faecalibacterium and Phascolarctobacterium, and elevated levels of propionate and butyrate[2][3][4][5]. Human studies have also demonstrated that the administration of IMOs increases the number of fecal bifidobacteria[1].

Melibiose

Melibiose (6-O-α-D-galactopyranosyl-D-glucose) is another disaccharide with prebiotic potential. It is known to be fermented by various lactic acid bacteria. Studies in mice have suggested that dietary melibiose can modulate T-helper cell responses and enhance the induction of oral tolerance, indicating an immunomodulatory effect[20].

Rutinose

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide found in various plant-derived flavonoids, such as rutin and hesperidin. The hydrolysis of the rutinose moiety by the gut microbiota is a critical step in the absorption and bioavailability of these flavonoids. Studies have shown that certain species of Bifidobacterium, such as B. catenulatum and B. pseudocatenulatum, can hydrolyze the rutinose from hesperidin[21][22][23]. The fermentation of rutin has been shown to enrich for beneficial bacteria like Akkermansia, Alistipes, and Roseburia in diabetic mice, contributing to the alleviation of colon lesions[24]. The breakdown of rutin by the gut microbiota, initiated by the cleavage of rutinose, releases quercetin, which has its own array of bioactivities[18][19].

Conclusion: A Promising Frontier in Gut Health

6-O-Hexopyranosyl-hexoses represent a promising class of prebiotic substrates with the potential to positively modulate the gut microbiota and host health. Their resistance to digestion in the upper gastrointestinal tract and subsequent selective fermentation in the colon lead to the production of beneficial SCFAs that influence a range of physiological processes, from maintaining gut barrier integrity to modulating the immune system. The in-depth technical guide provided here offers a framework for researchers to systematically evaluate the prebiotic potential of novel 6-O-hexopyranosyl-hexose candidates. As our understanding of the intricate interplay between diet, the microbiome, and host health continues to grow, these compounds are poised to play a significant role in the development of next-generation functional foods and targeted therapeutics for a variety of gastrointestinal and systemic diseases.

References

  • Yang, Z.-D., Guo, Y.-S., Huang, J.-S., Gao, Y.-F., Peng, F., Xu, R.-Y., Su, H.-H., & Zhang, P.-J. (2021). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. Molecules, 26(9), 2464. [Link]

  • Yang, Z.-D., Guo, Y.-S., Huang, J.-S., Gao, Y.-F., Peng, F., Xu, R.-Y., Su, H.-H., & Zhang, P.-J. (2021). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. Molecules (Basel, Switzerland), 26(9), 2464. [Link]

  • Yang, Z.-D., Guo, Y.-S., Huang, J.-S., Gao, Y.-F., Peng, F., Xu, R.-Y., Su, H.-H., & Zhang, P.-J. (2021). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. Molecules (Basel, Switzerland), 26(9), 2464. [Link]

  • STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures [Video]. YouTube. [Link]

  • Yang, Z.-D., Guo, Y.-S., Huang, J.-S., Gao, Y.-F., Peng, F., Xu, R.-Y., Su, H.-H., & Zhang, P.-J. (2021). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. ResearchGate. [Link]

  • Kohmoto, T., Fukui, F., Takaku, H., Machida, Y., Arai, M., & Mitsuoka, T. (1988). Effect of Isomalto-oligosaccharides on Human Fecal Flora. Bifidobacteria and Microflora, 7(2), 61-69. [Link]

  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the rutinose-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria. Nutrients, 7(4), 2788–2805. [Link]

  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805. [Link]

  • World Precision Instruments. (2022, April 13). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2. protocols.io. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Chen, G. (2023). Rutin alleviates colon lesions and regulates gut microbiota in diabetic mice. Scientific Reports, 13(1), 4887. [Link]

  • Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of laboratory automation, 20(2), 107–126. [Link]

  • Han, A., Bennett, N., Ahmed, B., Whelan, J., & Donohoe, D. R. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget, 9(43), 27280–27292. [Link]

  • World Precision Instruments. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). [Link]

  • Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., & Zucco, F. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics. Cell biology and toxicology, 21(1), 1–26. [Link]

  • Rupa Health. (n.d.). Zonulin by Diagnostic Solutions. [Link]

  • Fasano, A. (2012). Zonulin, regulation of tight junctions, and autoimmune diseases. Annals of the New York Academy of Sciences, 1258(1), 25-33. [Link]

  • Ajamian, M., Steer, D., Rosella, G., & Gibson, P. R. (2019). Blurring the picture in leaky gut research: how shortcomings of zonulin as a biomarker mislead the field of intestinal permeability. Gut, 68(8), 1546-1547. [Link]

  • IMD Berlin. (n.d.). Intestinal permeability - Zonulin. [Link]

  • Fasano, A. (2012). Intestinal permeability and its regulation by zonulin: diagnostic and therapeutic implications. Clinical gastroenterology and hepatology : the official clinical practice journal of the American Gastroenterological Association, 10(8), 847–849. [Link]

  • Nagura, T., Hachimura, S., Hashiguchi, M., & Kaminogawa, S. (2007). Dietary melibiose regulates th cell response and enhances the induction of oral tolerance. Bioscience, biotechnology, and biochemistry, 71(11), 2774–2780. [Link]

  • Chen, H. L., Lu, Y. H., Lin, J. J., & Ko, L. Y. (2001). Effects of isomalto-oligosaccharides on bowel functions and indicators of nutritional status in constipated elderly men. Journal of the American College of Nutrition, 20(1), 44-49. [Link]

  • Segain, J. P., de la Bletiere, D. R., Bourreille, A., Leray, V., Gervois, N., Rosales, C., Ferrier, L., Bonnet, C., Blottiere, H., & Galmiche, J. P. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397–403. [Link]

  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805. [Link]

  • Segain, J. P., de la Bletiere, D. R., Bourreille, A., Leray, V., Gervois, N., Rosales, C., Ferrier, L., Bonnet, C., Blottiere, H., & Galmiche, J. P. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397–403. [Link]

  • Akagawa, M., Suyama, M., & Nakazawa, M. (2019). Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway. Archives of biochemistry and biophysics, 674, 108098. [Link]

  • Singh, A., Hacini-Rachinel, F., Gosoniu, M. L., Bourdeau, T., Le-Normand, L., Le-Drexely, M., ... & Bodin, S. (2014). Multispecies probiotic protects gut barrier function in experimental models. Gut microbes, 5(4), 484-495. [Link]

  • Wang, H., Xue, Y., Zhang, H., Wang, Y., & Li, Z. (2022). Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring. Frontiers in microbiology, 13, 868918. [Link]

  • Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., & Zucco, F. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics. Semantic Scholar. [Link]

  • Mercola, J. (2026, January 13). Butyrate - A Tiny Molecule with Big Potential for Health and Healing. Dr. Mercola. [Link]

  • Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World journal of gastroenterology, 17(12), 1519–1528. [Link]

  • Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., ... & Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. The Journal of biological chemistry, 278(13), 11312–11319. [Link]

  • Brown, A. J. (n.d.). Andrew J Brown. Google Scholar.
  • Segain, J. P., de la Bletiere, D. R., Bourreille, A., Leray, V., Gervois, N., Rosales, C., ... & Galmiche, J. P. (2000). Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]

  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. ResearchGate. [Link]

  • Bang, S. H., Hyun, Y. J., Shim, J., & Kim, D. H. (2015). Metabolism of rutin and poncirin by human intestinal microbiota and cloning of their metabolizing α-L-rhamnosidase from Bifidobacterium dentium. Semantic Scholar. [Link]

  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805. [Link]

  • Olano-Martin, E., Gibson, G. R., & Rastall, R. A. (2002). In vitro fermentability of dextran, isomaltooligosaccharides and sugar beet arabinan by human gut bacteria. British Journal of Nutrition, 87(3), 249-255. [Link]

  • Chen, H. L., & Lu, Y. H. (2001). Effects of isomalto-oligosaccharides on large bowel functions in elderly men. Nutrition (Burbank, Los Angeles County, Calif.), 17(7-8), 601–603. [Link]

  • Wu, H., Liu, Y., Li, W., Xu, Z., Yang, W., & Li, H. (2020). Enhancing intestinal barrier efficiency: A novel metabolic diseases therapy. Frontiers in Endocrinology, 11, 609340. [Link]

  • Chen, H. L., & Lu, Y. H. (2001). Effects of isomalto-oligosaccharides on large bowel functions in elderly men. Nutrition (Burbank, Los Angeles County, Calif.), 17(7-8), 601–603. [Link]

  • Chen, H. L., & Lu, Y. H. (2001). Effects of isomalto-oligosaccharides on large bowel functions in elderly men. Nutrition (Burbank, Los Angeles County, Calif.), 17(7-8), 601–603. [Link]

  • Chen, H. L., & Lu, Y. H. (2001). Effects of isomalto-oligosaccharides on large bowel functions in elderly men. Nutrition (Burbank, Los Angeles County, Calif.), 17(7-8), 601–603. [Link]

  • Bhunia, A. K., Gallina, N. L. F., Martinez, R. C., & Johnson, T. A. (2024). 42 Remodeling intestinal barrier damage and gut microbiome by bioengineered probiotics. Journal of Animal Science, 102(Supplement_S3), skae234-072. [Link]

  • Chen, H. L., & Lu, Y. H. (2001). Effects of isomalto-oligosaccharides on large bowel functions in elderly men. Nutrition (Burbank, Los Angeles County, Calif.), 17(7-8), 601–603. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 6-O-Hexopyranosylhexoses

Foreword

The seemingly simple linkage of two hexose monosaccharides belies a vast and complex world of stereochemistry, reactivity, and biological function. Within this world, the 6-O-Hexopyranosylhexose family—disaccharides joined by a glycosidic bond to the C6 hydroxyl group of one of the hexose units—represents a fascinating case study in the evolution of chemical discovery. This guide navigates the historical landscape of their identification, from the early days of carbohydrate chemistry to the modern era of enzymatic synthesis and sophisticated analytical characterization. We will explore the serendipitous discoveries, the painstaking structural elucidations, and the innovative synthetic strategies that have defined our understanding of key members of this class, including isomaltose, gentiobiose, melibiose, and isomaltulose. This document is intended for researchers, scientists, and drug development professionals who require a deep, technically-grounded understanding of these foundational molecules.

The Dawn of Disaccharide Chemistry: A Historical Context

The story of 6-O-Hexopyranosylhexoses is intrinsically linked to the broader history of carbohydrate chemistry. In the 19th century, chemists began to unravel the composition of natural substances like wood and starch, identifying them as molecules containing carbon, hydrogen, and oxygen, often in a characteristic ratio.[1][2] The initial focus was on monosaccharides and the most abundant disaccharides like sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar).[1][3][4][5] These early investigations laid the groundwork for understanding the fundamental concept of the glycosidic bond—the covalent linkage that joins monosaccharides together.[1][4][6] However, determining the precise connectivity and stereochemistry of these linkages was a formidable challenge that would occupy chemists for decades. The development of techniques to hydrolyze more complex sugars into their simpler components was a critical first step, setting the stage for the discovery of less common disaccharides, including those with the characteristic (1→6) linkage.

Key Discoveries in the this compound Family

This section details the discovery and historical milestones of four prominent members of the this compound class. Each molecule's story highlights a different facet of scientific inquiry, from the analysis of natural products to the investigation of industrial processes.

Melibiose: A Product of Raffinose Hydrolysis

Melibiose, systematically named 6-O-α-D-galactopyranosyl-D-glucose, was one of the earlier (1→6) linked disaccharides to be characterized.[7][8] Its discovery was not as a free sugar in nature, but as a constituent of the trisaccharide raffinose, which is found in many plants.

The crucial breakthrough came in 1915 when Hudson and Harding demonstrated that the fermentation of raffinose with "top yeast" (ale yeast, Saccharomyces cerevisiae) selectively cleaved the fructose unit, leaving behind the intact disaccharide, melibiose.[8] This enzymatic approach was a powerful tool for isolation. The structural elucidation followed shortly after, with the work of Haworth and Leitch in 1918 being seminal in establishing the α-(1→6) linkage between galactose and glucose.[8] Later, the inability of Saccharomyces cerevisiae to ferment melibiose, while lager yeast (Saccharomyces pastorianus) could, became a key diagnostic test to differentiate between these two industrially important yeast species.[7][9][10] This is because lager yeasts produce the enzyme α-galactosidase (melibiase), which hydrolyzes melibiose into its constituent monosaccharides.[7][9]

Gentiobiose: The Bitter Sugar from Starch and Saffron

Gentiobiose (6-O-β-D-glucopyranosyl-D-glucose) is an isomer of the more common isomaltose, differing only in the stereochemistry of its glycosidic bond.[11] It is a white crystalline solid known for its bitter taste.[11] Unlike many sugars, gentiobiose is not typically found as a free sugar in nature. Instead, it was identified as a component of other natural molecules and as a byproduct of industrial processes.[12]

Its presence is notable in crocin, the compound responsible for the vibrant color of saffron.[11][13] Historically, it was also identified as an undesirable, bitter-tasting byproduct formed during the commercial acid-catalyzed hydrolysis of corn starch into glucose syrup.[11] This formation occurs via a condensation reaction between two D-glucose molecules.[11] The study of gentiobiose provided early insights into how processing conditions could lead to the formation of novel carbohydrate structures, influencing the sensory properties of food products.

Isomaltose: A Fundamental Linkage in Starch

Isomaltose (6-O-α-D-glucopyranosyl-D-glucose) holds a position of great biological importance as it represents the branch points in amylopectin, a major component of starch.[14] While maltose represents the linear α-(1→4) linkages, isomaltose is the α-(1→6) linkage that creates the branched structure.

Historically, isomaltose was recognized in malt and various fermented foods derived from grains.[14] Malt-based preparations, rich in isomaltose, have a long history in traditional European and Asian remedies, used to aid digestion and provide a source of slow-releasing energy.[14] The scientific characterization of isomaltose was tied to the intensive study of starch structure and the enzymes that digest it. The discovery of enzymes specifically capable of cleaving the α-(1→6) bond, known as isomaltases, was a critical step in understanding starch metabolism.[2][15] Today, isomaltose is valued for its lower glycemic index and potential prebiotic effects compared to sucrose.[14]

Isomaltulose (Palatinose™): A Modern Discovery

The story of isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) is a prime example of a more recent, targeted discovery driven by industrial observation. In 1957, researchers Weidenhagen and Lorenz identified the novel sugar at a sugar production facility in the Palatinate region of Germany, which gave rise to its commercial trade name, Palatinose™.

They discovered that a bacterial enzymatic process could rearrange the α-(1→2) bond between glucose and fructose in sucrose to the α-(1→6) linkage of isomaltulose.[16] The German company Südzucker, where the discovery was made, recognized its potential as a "slow-release" sugar alternative. The enzyme responsible, isomaltulose synthase, was isolated from the bacterium Protaminobacter rubrum.[16] Isomaltulose has since been extensively studied and has gained global regulatory approval, including Novel Food status in the EU (2005) and Generally Recognized As Safe (GRAS) status from the FDA in the US (2006). It is now widely used in foods and beverages as a fully digestible but low-glycemic carbohydrate.[16]

DisaccharideMonosaccharide UnitsGlycosidic BondKey Historical Context
Melibiose Galactose + Glucoseα-(1→6)Isolated from raffinose via yeast fermentation (1915).[8]
Gentiobiose Glucose + Glucoseβ-(1→6)Identified in saffron (crocin) and as a bitter byproduct of starch hydrolysis.[11]
Isomaltose Glucose + Glucoseα-(1→6)Recognized as the branch point in starch; found in malt and fermented foods.[14]
Isomaltulose Glucose + Fructoseα-(1→6)Discovered via enzymatic rearrangement of sucrose (1957).

The Challenge of Structure Elucidation: A Methodological Evolution

The precise structural differentiation of disaccharide isomers is a fundamental challenge in carbohydrate science.[17] Molecules like isomaltose and gentiobiose differ only by the orientation of a single bond, yet this subtle difference imparts distinct physical and biological properties. Early methods like polarimetry provided initial clues but were insufficient for definitive structural assignment.[18] The evolution of analytical techniques has been paramount to the field.

From Derivatization to Direct Analysis

Early analytical strategies relied heavily on chemical derivatization to make the polar, non-volatile sugar molecules amenable to analysis by techniques like Gas Chromatography (GC).[17] While foundational, these methods were complex and could introduce artifacts.

The modern era of carbohydrate analysis is dominated by liquid-phase techniques that can analyze sugars directly.[18][19] High-Performance Liquid Chromatography (HPLC) has become a cornerstone technology, offering exceptional separation efficiency.[17] Several specialized HPLC methods are now standard practice:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique leverages the weak acidity of carbohydrates for highly sensitive separation and detection without the need for derivatization.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an orthogonal separation mechanism well-suited for highly polar analytes like disaccharides.[17]

Definitive Structural Confirmation

While chromatography can separate isomers, definitive structural proof requires spectroscopic techniques.

  • Mass Spectrometry (MS): When coupled with LC, MS provides molecular weight information and fragmentation patterns that help identify the monosaccharide components and, in some cases, the linkage position.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unambiguous structure elucidation.[20] Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) allow scientists to map the complete carbon-hydrogen framework and definitively assign the position and stereochemistry (α or β) of the glycosidic linkage.[17]

Experimental Protocol: A Modern Workflow for Disaccharide Isomer Analysis

The following protocol outlines a standard, self-validating workflow for the separation and identification of this compound isomers from a mixture.

Objective: To separate and identify isomaltose and gentiobiose in a sample.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Causality: HPAEC-PAD is chosen for its high resolution of closely related carbohydrate isomers and its high sensitivity, which eliminates the need for derivatization that could compromise the sample.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the carbohydrate mixture in ultra-pure water to a final concentration of 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the chromatographic column.

  • Chromatographic System:

    • Utilize an HPLC system equipped with a non-metallic (PEEK) flow path to prevent metal contamination.

    • Equip the system with a dedicated carbohydrate analysis column (e.g., a Dionex CarboPac™ series column).

    • Use an electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Mobile Phase Preparation:

    • Eluent A: Deionized Water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc)

    • Sparge all eluents with helium to remove dissolved CO₂, which can interfere with detection and column performance.

  • Chromatographic Separation:

    • Equilibrate the column with an appropriate mixture of Eluents A and B (e.g., 100 mM NaOH) for at least 15 minutes.

    • Inject 10-25 µL of the prepared sample.

    • Run a gradient elution program. Start with a low concentration of Eluent C (NaOAc) and gradually increase the concentration to elute the disaccharides. The precise gradient must be optimized but will typically involve a linear ramp of NaOAc over 20-30 minutes.

    • Rationale: The NaOH eluent ensures the carbohydrates are in their anionic form, allowing them to bind to the anion-exchange column. The NaOAc salt gradient then competes for binding sites, eluting the sugars based on their charge affinity, which is subtly different even for isomers.

  • Detection (PAD):

    • Apply a pre-programmed four-potential waveform to the gold electrode. This waveform includes potentials for detection, cleaning (oxidation), and reduction, ensuring a clean and active electrode surface for each measurement cycle.

    • Self-Validation: The detector response is highly reproducible. Running a standard containing known amounts of isomaltose and gentiobiose before and after the unknown sample validates the retention times and detector performance.

  • Data Analysis:

    • Identify the peaks in the unknown sample by comparing their retention times to those of the authenticated standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.

G cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Carbohydrate Mixture Dissolve Dissolve in H₂O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injection Inject Sample Filter->Injection Separation Anion-Exchange Column (NaOH/NaOAc Gradient) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Compare Compare Retention Times to Standards Chromatogram->Compare Quantify Quantify via Calibration Curve Compare->Quantify

Caption: Workflow for disaccharide isomer analysis using HPAEC-PAD.

Synthesis of 6-O-Hexopyranosylhexoses: From Chemical to Biological Routes

The ability to synthesize these disaccharides is crucial for producing standards for research, exploring their biological functions, and for commercial production.

Classical Chemical Synthesis

Early synthetic routes were often lengthy, low-yielding, and required complex protection-deprotection strategies to manage the numerous hydroxyl groups on the monosaccharide building blocks. The Koenigs-Knorr reaction, developed in the early 20th century, was a landmark method for forming glycosidic bonds but required stoichiometric amounts of heavy metal salts and harsh conditions. The 1928 synthesis of melibiose by Helferich and Bredereck is an example of these early, challenging chemical syntheses.[8] While modern methods have improved, chemical synthesis of carbohydrates remains a specialized and often difficult field.

The Rise of Enzymatic Synthesis

The discovery of enzymes that can form specific glycosidic bonds revolutionized carbohydrate synthesis. Biocatalysis offers several advantages over classical chemistry:

  • High Regio- and Stereoselectivity: Enzymes typically form a single, specific linkage, eliminating the need for protecting groups and avoiding the formation of unwanted isomers.

  • Mild Reaction Conditions: Enzymatic reactions are conducted in water at or near neutral pH and ambient temperature, making them more environmentally friendly.

  • High Yields: With optimized conditions, enzymatic processes can achieve very high conversion rates.

The industrial production of isomaltulose from sucrose using isomaltulose synthase is the quintessential example of the power of enzymatic synthesis. This process is highly efficient and produces a pure product, making it commercially viable on a global scale.

G cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Chem_Start Protected Monosaccharide 1 Chem_Couple Coupling Reaction (e.g., Koenigs-Knorr) Chem_Start->Chem_Couple Chem_React Protected Monosaccharide 2 Chem_React->Chem_Couple Chem_Deprotect Multi-Step Deprotection Chem_Couple->Chem_Deprotect Chem_Product Disaccharide (Mixture of Isomers) Chem_Deprotect->Chem_Product Enz_Start Monosaccharide 1 (or Disaccharide Substrate) Enz_Couple Enzyme (e.g., Synthase) Enz_Start->Enz_Couple Enz_React Monosaccharide 2 Enz_React->Enz_Couple Enz_Product Single Disaccharide Isomer Enz_Couple->Enz_Product

Caption: Contrasting chemical and enzymatic approaches to disaccharide synthesis.

Biological Significance and Modern Applications

The 6-O-Hexopyranosylhexoses are not merely chemical curiosities; they play diverse roles in biology and commerce.

  • Energy and Metabolism: As disaccharides, they serve as energy sources.[21] The nature of the linkage significantly impacts their rate of digestion. Isomaltulose, for example, is fully digested and provides the same caloric energy as sucrose, but its slower hydrolysis leads to a lower glycemic response, making it beneficial for blood sugar management.[16]

  • Prebiotic Effects: Some (1→6) linked disaccharides like isomaltose are considered prebiotics, as they are fermented by beneficial bacteria in the gut, potentially supporting digestive health.[14]

  • Industrial and Food Applications: Isomaltulose (Palatinose™) is a major commercial success, used globally in foods and beverages as a functional carbohydrate. Gentiobiose's bitterness has been a subject of study in food science, particularly in the context of corn syrup production.[11]

  • Drug Development and Glycobiology: Carbohydrates play critical roles in biological processes like immune response and infection.[21] The synthesis of specific disaccharides is essential for research in glycobiology and for developing glycoconjugate drugs, where sugars can be used to improve drug targeting and efficacy.[21][22]

Conclusion

The history of the this compound family is a microcosm of the history of organic chemistry itself. It began with the isolation and characterization of naturally occurring molecules and industrial byproducts. Progress was driven by the development of ever-more-powerful analytical tools that allowed scientists to peer into the fine details of molecular structure, distinguishing between subtle isomeric forms. Finally, the harnessing of nature's own catalysts—enzymes—has enabled the efficient and specific synthesis of these molecules for research and commercial application. The journey from the early structural work on melibiose to the large-scale production of isomaltulose demonstrates a remarkable progression of scientific understanding and technological capability, a foundation upon which future discoveries in carbohydrate science will be built.

References

  • BENEO. (n.d.). History – Isomaltulose.
  • Zhang, X., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PubMed Central.
  • Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. Request PDF.
  • Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. PubMed.
  • Caring Sunshine. (n.d.). Ingredient: Isomaltose.
  • Wikipedia. (n.d.). Isomaltulose.
  • Gunathilake, T. M. S. C., et al. (2024). A straightforward method for disaccharide characterization by a simplified version of time domain nuclear magnetic resonance. ResearchGate.
  • Britannica. (2025). Disaccharide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CD BioGlyco. (n.d.). Disaccharide Analysis Service.
  • Wikipedia. (n.d.). Gentiobiose.
  • Wikipedia. (n.d.). Melibiose.
  • Taylor & Francis. (n.d.). Melibiose – Knowledge and References.
  • Study.com. (n.d.). Disaccharides | Definition, Structure & Examples.
  • Wikipedia. (n.d.). Disaccharide.
  • Craft Beer & Brewing. (n.d.). melibiose | The Oxford Companion to Beer.
  • ChemIDplus. (n.d.). Melibiose.
  • Semenza, G. (2008). The History of Maltose-active Disaccharidases. ResearchGate.
  • Semenza, G. (2008). The History of Maltose-active Disaccharidases. PubMed.
  • MHCC Library Press. (n.d.). Disaccharides – Chemistry of Food and Cooking.
  • Wikipedia. (n.d.). Gentiobiose.
  • Wikipedia. (n.d.). Yeast.
  • Chem-Impex. (n.d.). Gentiobiose.
  • Wikipedia. (n.d.). Sugar.
  • Bionity. (n.d.). Gentiobiose.
  • National Center for Biotechnology Information. (n.d.). beta-Gentiobiose. PubChem.
  • ResearchGate. (n.d.). Synthesis of 6-deoxyheptose derivatives via cyclic sulfates and oxetanes.
  • ResearchGate. (n.d.). Synthesis of 6-deoxy-6-iodo-d-mannopyranosides.
  • D'Alonzo, D., et al. (2025). Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose. Request PDF.
  • Béni, S., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. PMC - NIH.
  • Wang, W., et al. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC - NIH.
  • da Silva, R. G., et al. (2018). Trehalose synthesis inhibitor: A molecular in silico drug design. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Hydroxyhexanal: Chemical Properties and Structure Elucidation.
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • Ragasa, C. A., et al. (n.d.). Structure elucidation of stigmasterol and B-sitosterol from Sesbania grandiflora Linn Pers. and B-carotene from Heliotropium indicum Linn. by NMR spectroscopy. ResearchGate.

Sources

Methodological & Application

Application Note: A Guide to the Chemical Synthesis of 6-O-Hexopyranosyl-hexoses

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 6-O-hexopyranosyl-hexoses, a class of disaccharides with a glycosidic linkage to the primary C-6 hydroxyl group of a hexose unit, is a foundational challenge in carbohydrate chemistry. These molecules, including important structures like isomaltose [α-D-Glcp-(1→6)-D-Glcp], are vital for studying biological processes and serve as building blocks for complex glycans and drug development. This guide provides an in-depth analysis of the strategic considerations and experimental protocols necessary for their successful chemical synthesis. We will explore the critical interplay of protecting group strategies for achieving regioselectivity and the mechanistic principles of glycosylation reactions that govern stereochemical outcomes. A detailed, step-by-step protocol for the synthesis of isomaltose using the highly efficient Schmidt glycosylation method is presented, aimed at researchers, scientists, and professionals in drug development.

The Strategic Pillars of Disaccharide Synthesis

The chemical synthesis of any oligosaccharide is governed by two central challenges: regioselectivity and stereoselectivity.[1] Carbohydrates are densely functionalized, with multiple hydroxyl groups of similar reactivity.[2][3] The successful construction of a specific linkage, such as the (1→6) bond, requires a robust strategy that can precisely control where the glycosidic bond forms and in what stereochemical orientation (α or β).

Regioselectivity: The Art of Protecting Groups

To direct a glycosylation reaction to a specific hydroxyl group, all other nucleophilic sites on both the glycosyl donor and the glycosyl acceptor must be temporarily masked with protecting groups.[4] The primary hydroxyl group at the C-6 position is generally the most sterically accessible and nucleophilic of the non-anomeric hydroxyls, which can be exploited for selective reactions.[2][4] However, for a complex synthesis, a more robust strategy is required.

A common and effective strategy for preparing a hexose acceptor with a free 6-OH involves the following principles:

  • Anomeric Protection: The anomeric hydroxyl (C-1) is typically protected first, often as a methyl glycoside, to prevent self-glycosylation.

  • Cyclic Acetal Formation: A widely used technique involves forming a cyclic acetal, such as a benzylidene acetal, across the C-4 and C-6 hydroxyls.[3] This simultaneously protects both positions.

  • Protection of Remaining Hydroxyls: The remaining free hydroxyls (C-2 and C-3) are then protected, typically with acyl (e.g., benzoyl) or ether (e.g., benzyl) groups.

  • Regioselective Acetal Opening: The cyclic acetal can then be regioselectively opened using various reagents (e.g., N-bromosuccinimide (NBS) or acid catalysts) to expose the C-6 hydroxyl while leaving a protecting group on the C-4 hydroxyl. This provides the desired acceptor with a single free hydroxyl group at the target position.

Stereoselectivity: The Glycosylation Reaction

The formation of the glycosidic bond is the cornerstone of the synthesis.[5] The stereochemical outcome of this reaction (α or β) is profoundly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[6]

  • Neighboring Group Participation (1,2-trans Selectivity): When the C-2 position bears a participating group, such as an ester (acetyl, benzoyl), it can attack the anomeric center from the backside during the reaction.[4][7] This forms a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar. The incoming acceptor alcohol can then only attack from the β-face, resulting in the exclusive formation of a 1,2-trans glycosidic bond (e.g., a β-glucoside).

  • Non-Participating Groups (1,2-cis Selectivity): To achieve a 1,2-cis linkage (e.g., an α-glucoside), a non-participating group, such as an ether (benzyl, methyl), must be installed at the C-2 position.[7] In the absence of neighboring group participation, the stereochemical outcome is often governed by the anomeric effect, which thermodynamically favors the formation of the α-glycoside. The reaction proceeds through an oxocarbenium ion intermediate, which can be attacked from either face, but the α-product is typically dominant.[8][9]

Key Glycosylation Methodologies

While numerous glycosylation methods exist, two have become pillars of modern carbohydrate synthesis for their reliability and versatility.[10]

  • The Koenigs-Knorr Reaction: One of the oldest and most established methods, the Koenigs-Knorr reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf).[7][11][12] The reaction has been extensively modified and optimized over the decades and remains a robust tool for glycosidic bond formation.[13][14]

  • The Schmidt Glycosylation: Developed by Richard R. Schmidt, this method utilizes a glycosyl trichloroacetimidate as the donor.[15] The trichloroacetimidate is an excellent leaving group that is activated under mild acidic conditions by a catalytic amount of a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[10][15] This method is prized for its high yields, excellent stereocontrol, and operational simplicity.

Detailed Protocol: Synthesis of Isomaltose (6-O-α-D-glucopyranosyl-D-glucose)

This protocol outlines a representative synthesis of isomaltose using the Schmidt glycosylation methodology, which requires the preparation of a glucosyl acceptor with a free 6-OH and an α-selective glucosyl donor.

Overall Synthetic Workflow

The synthesis is a multi-stage process involving the independent preparation of two key building blocks, their subsequent coupling, and final deprotection.

G cluster_0 Acceptor Synthesis cluster_1 Donor Synthesis cluster_2 Coupling & Deprotection Glc D-Glucose A1 Methyl α-D-glucopyranoside Glc->A1 A2 Methyl 4,6-O-benzylidene-α-D-glucopyranoside A1->A2 A3 Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside A2->A3 Acceptor Acceptor: Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside (Free 6-OH) A3->Acceptor Protected Protected Isomaltose Derivative Acceptor->Protected Glycosylation Glc2 D-Glucose D1 Per-O-acetylated Glucose Glc2->D1 D2 2,3,4,6-tetra-O-benzyl-D-glucopyranose D1->D2 Donor Donor: 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate D2->Donor Donor->Protected Final Isomaltose Protected->Final Global Deprotection

Caption: Overall workflow for the synthesis of Isomaltose.

Protocol 1: Preparation of Glycosyl Acceptor

This protocol details the preparation of Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside , an acceptor with a free 6-OH group.

StepProcedureKey Reagents & ConditionsPurpose
1 Anomeric Protection D-Glucose, MeOH, Dowex 50W-X8 (H⁺ form), refluxTo protect the anomeric position as a stable methyl glycoside.
2 4,6-Acetal Formation Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (cat.), DMF, vacuumTo protect the C-4 and C-6 hydroxyls simultaneously as a benzylidene acetal.
3 2,3-Benzoylation Benzoyl chloride, pyridine, CH₂Cl₂, 0°C to RTTo protect the remaining C-2 and C-3 hydroxyls.
4 Regioselective Opening N-bromosuccinimide (NBS), BaCO₃, CCl₄, refluxTo regioselectively open the benzylidene ring, yielding a 4-O-benzoyl group and a free 6-OH.

Detailed Steps:

  • Methyl α-D-glucopyranoside Synthesis: Suspend D-glucose in methanol and add acidic resin. Reflux the mixture overnight. Filter the resin and concentrate the filtrate to obtain the product.

  • Benzylidene Acetal Formation: Dissolve the methyl glycoside in DMF. Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH. Heat under vacuum to remove methanol and drive the reaction to completion. Neutralize with triethylamine and purify.

  • Benzoylation: Dissolve the 4,6-O-benzylidene protected intermediate in pyridine and CH₂Cl₂. Cool to 0°C and add benzoyl chloride dropwise. Allow to warm to room temperature and stir until completion (monitored by TLC). Quench with water and perform an extractive workup.

  • Reductive Ring Opening: Dissolve the fully protected intermediate in carbon tetrachloride. Add NBS and barium carbonate. Reflux the mixture, monitoring by TLC. Upon completion, filter the solids and concentrate the solvent. Purify by column chromatography to yield the final acceptor.

Protocol 2: Preparation of Glycosyl Donor

This protocol details the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate , a donor designed for α-selectivity.

StepProcedureKey Reagents & ConditionsPurpose
1 Per-O-Acetylation D-Glucose, Acetic anhydride, PyridineTo create a stable intermediate for subsequent reactions.
2 Glycosyl Bromide Formation HBr in Acetic AcidTo form the anomeric bromide, a precursor for benzylation.
3 Benzylation & Hydrolysis Benzyl alcohol, NaOH, phase-transfer catalyst; then acid hydrolysisTo replace acetyl groups with non-participating benzyl ethers and hydrolyze the anomeric position.
4 Trichloroacetimidate Formation Trichloroacetonitrile, DBU (cat.), CH₂Cl₂To install the trichloroacetimidate leaving group at the anomeric position.

Detailed Steps:

  • Per-O-Acetylation: Acetylate D-glucose using acetic anhydride in pyridine.

  • Bromination: Treat the pentaacetate with a solution of HBr in acetic acid to form acetobromoglucose.

  • Benzylation: Convert the bromide to the benzyl glycoside and perform a Zemplén deacetylation followed by per-O-benzylation using benzyl chloride and sodium hydride. Finally, hydrolyze the anomeric benzyl ether to reveal the free hemiacetal.

  • Imidate Formation: Dissolve the per-O-benzylated glucose in anhydrous CH₂Cl₂. Add trichloroacetonitrile and cool the solution. Add a catalytic amount of 1,8-Diazabicycloundec-7-ene (DBU) dropwise and stir until the reaction is complete. Purify directly by column chromatography on silica gel pre-treated with triethylamine.

Protocol 3: The Schmidt Glycosylation & Deprotection

This is the key bond-forming step followed by the removal of all protecting groups.

G cluster_0 Schmidt Glycosylation Mechanism Donor Donor (Trichloroacetimidate) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Acceptor (Free 6-OH) Acceptor->Intermediate TMSOTf TMSOTf (Lewis Acid) TMSOTf->Intermediate Product Protected α-(1→6) Disaccharide Intermediate->Product SN2-like Attack (α-face)

Caption: Simplified Schmidt Glycosylation Mechanism.

StepProcedureKey Reagents & ConditionsPurpose
1 Glycosylation Donor, Acceptor, activated 4Å molecular sieves, CH₂Cl₂, -40°C; TMSOTf (cat.)To couple the donor and acceptor to form the α-(1→6) glycosidic bond.
2 Debenzoylation NaOMe, MeOHTo remove the benzoyl ester groups under basic conditions.
3 Hydrogenolysis H₂, Pd/C, MeOH/EtOAcTo remove the benzyl ether and benzylidene-derived benzyl groups via catalytic hydrogenation.

Detailed Steps:

  • Coupling Reaction: Dry the glycosyl donor and acceptor under high vacuum. Dissolve them in anhydrous dichloromethane with freshly activated 4Å molecular sieves and stir under an inert atmosphere (Argon or Nitrogen). Cool the mixture to -40°C. Add a catalytic amount of TMSOTf via syringe. Monitor the reaction by TLC. Once complete, quench the reaction by adding triethylamine. Filter, concentrate, and purify by silica gel chromatography.

  • Debenzoylation (Zemplén): Dissolve the protected disaccharide in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Stir at room temperature until TLC indicates complete removal of the benzoyl groups. Neutralize the reaction with acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

  • Global Hydrogenolysis: Dissolve the debenzoylated intermediate in a suitable solvent mixture like methanol/ethyl acetate. Add Palladium on charcoal (10% w/w). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until all benzyl-type protecting groups are cleaved. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, isomaltose.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be anhydrous. The use of molecular sieves is critical to scavenge any trace water.[16]

  • Donor/Acceptor Stoichiometry: It is common to use a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) to ensure complete consumption of the more valuable acceptor.

  • Activation Temperature: The temperature at which the Lewis acid is added can be critical for stereoselectivity. Lower temperatures (e.g., -78°C to -40°C) are often employed to enhance selectivity.

  • Purification: Protected carbohydrate intermediates can be challenging to purify due to similar polarities. Careful silica gel chromatography with optimized solvent systems is essential.

Conclusion

The chemical synthesis of 6-O-hexopyranosyl-hexoses is a well-established yet challenging endeavor that hinges on the logical application of protecting group chemistry and the selection of an appropriate glycosylation strategy. The Schmidt trichloroacetimidate method offers a powerful and reliable route to these important disaccharides, particularly for constructing acid-sensitive α-linkages. By carefully controlling the regioselective protection of the acceptor and the stereodirecting groups on the donor, researchers can efficiently access these valuable molecules for further applications in glycobiology and medicinal chemistry.

References

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • Comptes Rendus de l'Académie des Sciences. (2010, July 2). Novel protecting groups in carbohydrate chemistry.
  • PubMed. (2021, November 24). Efficient production of isomaltose and isomaltooligosaccharides from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction.
  • ResearchGate. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry | Request PDF.
  • Oxford Academic. (2023, September 23). Synthesis of isomaltooligosaccharides using 4-O-α-d-isomaltooligosaccharylmaltooligosaccharide 1,4.
  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry.
  • NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC.
  • Wikipedia. (n.d.). Isomaltose.
  • ResearchGate. (n.d.). Helferich method.
  • Wikipedia. (n.d.). Helferich method.
  • SFU Summit. (n.d.). Novel glycosylation methodology and the synthesis of heteroanalogues of disaccharides.
  • Springer. (n.d.). Synthesis of Fucose-Containing Disaccharides by Glycosylhydrolases from Various Origins.
  • ACS Publications. (2019, February 22). Synthesis of CH2-Linked α(1,6)-Disaccharide Analogues by α-Selective Radical Coupling C-Glycosylation | Organic Letters.
  • MDPI. (n.d.). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery.
  • Frontiers. (2021, July 15). Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase.
  • Canadian Science Publishing. (n.d.). New method for the synthesis of 6-amino-6-deoxy-α-D-glucopyranosides.
  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism | PPTX.
  • ResearchGate. (n.d.). Isomaltulose-derived oligosaccharide synthesis during the time course....
  • NIH. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC.
  • NIH. (n.d.). Chemical O‐Glycosylations: An Overview - PMC.
  • BLDpharm. (n.d.). Glycosidation - Critical Process of Carbohydrate Chemistry.
  • Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides.
  • PubMed. (n.d.). Regioselectivity of Enzymatic Glycosylation of 6-O-acyl Glycosides in Supersaturated Solutions.
  • ResearchGate. (2025, August 7). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives.
  • ResearchGate. (n.d.). Koenig–Knorr glycosidation | Request PDF.
  • NIH. (2022, June 14). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC.
  • Nat Prod Commun. (2015, June). Regioselective Glycosylation of 3-, 5-, 6-, and 7-Hydroxyflavones by Cultured Plant Cells.
  • YouTube. (2020, March 10). Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction!.
  • NIH. (n.d.). Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC.
  • ChemBK. (n.d.). alpha-D-glucopyranosyl alpha-D-glucopyranoside.
  • ACS Publications. (n.d.). Intramolecular O-Glycoside Bond Formation | Chemical Reviews.
  • PubChem. (n.d.). 6-O-(alpha-L-Rhamnopyranosyl)-D-glucopyranose.
  • Canadian Journal of Chemistry. (n.d.). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE.
  • ResearchGate. (2025, August 7). Observations on the Regioselectivity of Glycosylation of Mannose and Glucose: Selective Glycosylation of the Secondary 4Hydroxyl of 4,6Diol Acceptors.
  • ResearchGate. (n.d.). Synthesis of 6-deoxyheptose derivatives via cyclic sulfates and oxetanes.
  • Wikipedia. (n.d.). Hexose.
  • ResearchGate. (n.d.). Synthesis of 6-deoxy-6-iodo-d-mannopyranosides.
  • ACS Publications. (2021, August 13). Guidelines for O-Glycoside Formation from First Principles | ACS Central Science.
  • NIH. (n.d.). Guidelines for O-Glycoside Formation from First Principles - PMC.
  • NIH. (n.d.). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC.
  • ResearchGate. (2025, August 10). Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose | Request PDF.
  • Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

Sources

Application Notes & Protocols: Enzymatic Synthesis of 6-O-Hexopyranosyl-hexose using Glycosyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The synthesis of defined oligosaccharides is of paramount importance for research in glycobiology, drug development, and the food sciences. Specifically, 6-O-Hexopyranosyl-hexose disaccharides represent a class of molecules with significant biological and industrial relevance. Traditional chemical synthesis of such compounds is often a multi-step, arduous process requiring extensive use of protecting groups, leading to low overall yields and potential anomeric impurities.

Enzymatic synthesis offers a powerful alternative, leveraging the inherent regio- and stereospecificity of glycosyltransferases (GTs) to form precise glycosidic bonds in aqueous environments under mild conditions.[1][2] GTs are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule.[3] This application note provides a detailed technical guide on the principles and protocols for synthesizing 6-O-Hexopyranosyl-hexose using modern biocatalytic strategies, focusing on cost-effective and efficient enzyme systems.

Principle of Glycosyltransferase-Mediated Synthesis

Glycosyltransferases catalyze the formation of a glycosidic bond between a donor sugar and an acceptor molecule, which can be another sugar, a protein, or a lipid.[4] The reaction mechanism ensures high fidelity, producing a specific anomeric linkage (α or β) at a defined position on the acceptor.

The general reaction is as follows:

Donor-Sugar + Acceptor-OH → Acceptor-O-Sugar + Donor

GTs can be broadly categorized based on their catalytic mechanism, which results in either the inversion or retention of the anomeric configuration of the donor sugar.[3][5]

  • Inverting GTs utilize a direct displacement SN2-like mechanism, where the acceptor's hydroxyl group attacks the anomeric carbon of the donor, inverting its stereochemistry.[5][6]

  • Retaining GTs are thought to employ a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, resulting in a net retention of the anomeric configuration.[3][6]

A critical aspect of enzymatic synthesis is the choice of the glycosyl donor. While nucleotide-activated sugars (e.g., UDP-glucose) are the natural donors for many GTs (Leloir enzymes), their high cost is a significant barrier to large-scale synthesis.[7] Modern strategies increasingly employ non-Leloir GTs that utilize inexpensive and abundant donors like sucrose.[8][9]

Diagram 1: General workflow of glycosyltransferase-catalyzed synthesis.

Key Enzyme Systems for Cost-Effective Synthesis

For the synthesis of 6-O-Hexopyranosyl-hexose, two primary enzyme systems stand out for their efficiency and use of sucrose as a cost-effective glycosyl donor. The selection between these systems depends on the specific target molecule, desired yield, and process complexity.

  • Amylosucrase (ASase, EC 2.4.1.4): A non-Leloir GT that directly uses sucrose as a glucosyl donor. It cleaves sucrose into glucose and fructose, transferring the glucose moiety to an acceptor molecule.[8][10] This offers a straightforward, single-enzyme approach. However, ASase can also catalyze polymerization, forming amylose-like glucans, which must be managed by optimizing reaction conditions or through enzyme engineering.[11][12][13]

  • Sucrose Synthase (SuSy, EC 2.4.1.13) Coupled Systems: SuSy catalyzes the reversible reaction between sucrose and a nucleoside diphosphate (e.g., UDP) to generate the corresponding activated sugar (e.g., UDP-glucose) and fructose.[14] This allows for the in situ regeneration of expensive nucleotide-activated sugar donors from sucrose.[7] The newly synthesized UDP-glucose is then used by a second, highly specific Leloir GT to glycosylate the hexose acceptor. This cascade reaction is highly efficient as it also removes UDP, a common product inhibitor of many GTs.[14][15]

FeatureAmylosucrase (ASase) SystemSucrose Synthase (SuSy) Coupled System
Principle Direct transfer of glucose from sucroseIn situ regeneration of UDP-glucose from sucrose
Glycosyl Donor SucroseSucrose + catalytic UDP
Enzymes Required One (Amylosucrase)Two (SuSy + specific Leloir GT)
Primary Byproduct FructoseFructose
Advantages Simple one-enzyme setup.High specificity from Leloir GT; removes inhibitory UDP.
Challenges Potential for side reactions (polymerization).Requires sourcing/engineering two compatible enzymes.
Ideal Application Bulk synthesis where reaction conditions can control specificity.Synthesis of complex or highly specific glycosides.
Table 1: Comparison of primary enzymatic systems for sucrose-based glycosylation.

Application Protocol: Synthesis of a Glucosyl-(α1→6)-Glucose Disaccharide using Amylosucrase

This protocol details a representative method for synthesizing a 6-O-α-D-glucopyranosyl-D-glucose disaccharide using a recombinant amylosucrase.

Rationale for Protocol Design

The chosen enzyme is a thermostable amylosucrase (e.g., from Deinococcus geothermalis or Neisseria polysaccharea), which can be readily produced recombinantly in E. coli.[12] Sucrose serves as the inexpensive glucosyl donor, and D-glucose is the acceptor. Reaction conditions are selected to favor the transglycosylation reaction onto the glucose acceptor over the competing reactions of sucrose hydrolysis and polymerization. A relatively high acceptor-to-donor ratio is used to maximize the formation of the target disaccharide.

Materials and Reagents
  • Enzyme: Purified recombinant Amylosucrase (ASase), ≥10 U/mg, stored at -80°C.

  • Glycosyl Donor: Sucrose (Molecular Biology Grade).

  • Glycosyl Acceptor: D-Glucose (Anhydrous).

  • Reaction Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0.

  • Termination Solution: 1 M Hydrochloric Acid (HCl).

  • Neutralization Solution: 1 M Sodium Hydroxide (NaOH).

  • TLC: Silica gel 60 F254 plates, developing solvent (e.g., n-butanol:ethanol:water, 5:3:2 v/v/v), and visualization reagent (e.g., p-anisaldehyde solution).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-2) and an HPLC system with a refractive index (RI) detector.

Experimental Workflow

Diagram 2: Step-by-step experimental workflow for enzymatic synthesis.

Step-by-Step Protocol
  • Enzyme Preparation:

    • Thaw the purified ASase enzyme on ice. If using a stock solution, dilute to a working concentration of 1 mg/mL (e.g., ~10 U/mL) using cold 50 mM Sodium Phosphate Buffer, pH 7.0. Keep on ice until use. Rationale: Keeping the enzyme cold is crucial to maintain its catalytic activity.

  • Reaction Setup (10 mL Scale):

    • In a 50 mL sterile tube, dissolve 684 mg of sucrose (200 mM final concentration) and 1.08 g of D-glucose (600 mM final concentration) in 7 mL of 50 mM Sodium Phosphate Buffer, pH 7.0.

    • Gently vortex until all sugars are fully dissolved.

    • Pre-warm the substrate mixture to the optimal reaction temperature (e.g., 40°C). Rationale: Pre-warming prevents temperature shock to the enzyme and ensures the reaction starts at the desired condition.

    • Add 1 mL of the ASase enzyme solution (1 mg total enzyme) to the substrate mixture.

    • Adjust the final volume to 10 mL with the reaction buffer.

    • Mix gently by inversion.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 40°C with gentle agitation (e.g., 150 rpm) for 12-24 hours.

    • Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC).

    • TLC Procedure: Spot 1 µL of the reaction mixture onto a silica plate. Develop the plate in a chamber with n-butanol:ethanol:water (5:3:2). Visualize spots by dipping the plate in p-anisaldehyde solution and heating. The product disaccharide should have a lower Rf value than the monosaccharide glucose but may be close to the sucrose starting material.

  • Reaction Termination:

    • Once TLC analysis shows significant product formation and consumption of the limiting substrate (sucrose), terminate the reaction by heating the mixture at 95°C for 10 minutes. Rationale: Heat denaturation irreversibly inactivates the enzyme, stopping the reaction.

    • Cool the tube on ice for 5 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the denatured protein.

    • Carefully collect the supernatant containing the product.

  • Product Purification:

    • The primary contaminants are unreacted glucose, sucrose, and fructose. These can be separated from the desired disaccharide product by size-exclusion chromatography.

    • Equilibrate a Bio-Gel P-2 column with deionized water.

    • Load the supernatant onto the column.

    • Elute with deionized water at a constant flow rate, collecting fractions.

    • Analyze fractions for carbohydrate content (e.g., by spotting on a TLC plate or using a refractive index detector). Pool the fractions containing the purified disaccharide.

    • Lyophilize the pooled fractions to obtain the product as a white powder.

Product Characterization

Definitive confirmation of the product's identity and purity is essential.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography with a refractive index (RI) detector can be used to assess the purity of the final product. An isocratic elution with a water:acetonitrile mobile phase on an amino-propyl column is a common method for carbohydrate analysis.[16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the disaccharide (C12H22O11, expected [M+Na]+ m/z ≈ 365.1).

  • Structural Elucidation (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy is the gold standard for unambiguous structure determination.[16][17] Key diagnostic signals in the ¹H NMR spectrum will confirm the formation of the α(1→6) glycosidic linkage, and the full assignment will verify the 6-O-Hexopyranosyl-hexose structure.[18][19]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive enzyme.Verify enzyme activity with a standard assay. Ensure proper storage at -80°C.
Incorrect reaction conditions (pH, temp).Optimize pH and temperature for the specific amylosucrase used.
Substrate inhibition.Test a range of substrate concentrations. Some enzymes are inhibited by high substrate levels.
High Level of Side Products (e.g., polymers) Reaction conditions favor polymerization.Lower the sucrose concentration. Increase the acceptor (glucose) concentration. Try a lower reaction temperature.
Enzyme variant has high polymerase activity.If possible, use an engineered variant of ASase known to have reduced elongation activity.[13]
Product difficult to purify from sucrose Similar chromatographic mobility.Optimize the chromatography method. Consider using a different column (e.g., graphitized carbon) or derivatization for better separation.[16]

References

  • Breton, C., Šnajdrová, L., Jeanneau, C., Koča, J., & Imberty, A. (2006). Structures and mechanisms of glycosyltransferases. Glycobiology, 16(2), 29R-37R. [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

  • Schmölzer, K., Lemmerer, M., Gutmann, A., & Nidetzky, B. (2017). Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP. Biotechnology and Bioengineering, 114(8), 1835-1845. [Link]

  • Albenne, C., Skov, L. K., Remaud-Simeon, M., Potocki-Veronese, G., Monsan, P., & Gajhede, M. (2000). Amylosucrase from Neisseria polysaccharea: novel catalytic properties. FEBS Letters, 471(2-3), 219-223. [Link]

  • Aebi, M. (n.d.). Mechanisms of glycosyltransferase reaction. Department of Physiology, University of Zurich. [Link]

  • Gloster, T. M. (2021). Glycosyltransferases. CAZypedia. [Link]

  • Lairson, L. L., Henrissat, B., Davies, G. J., & Withers, S. G. (2008). Glycosyltransferases: mechanisms and applications. Annual Review of Biochemistry, 77, 521-555. [Link]

  • Kim, E. R., Rha, C. S., Jung, Y. S., Choi, J. M., & Park, C. S. (2019). Enzymatic modification of daidzin using heterologously expressed amylosucrase in Bacillus subtilis. Journal of Food Science and Biotechnology, 28, 459-467. [Link]

  • Zhang, Y., Zhang, R., Song, Y., Liu, J., Li, J., & Zhang, R. (2022). Identification of sucrose synthase from Micractinium conductrix to favor biocatalytic glycosylation. Frontiers in Bioengineering and Biotechnology, 10, 981774. [Link]

  • Wang, Y., Zhang, X., Li, X., Wu, X., & Chen, H. (2024). Mining and Characterization of Amylosucrase from Calidithermus terrae for Synthesis of α-Arbutin Using Sucrose. International Journal of Molecular Sciences, 25(5), 2950. [Link]

  • Skov, L. K., Mirza, O., Henriksen, A., De Montalk, G. P., Remaud-Simeon, M., Albenne, C., ... & Gajhede, M. (2001). Amylosucrase, a glucan-synthesizing enzyme from the alpha-amylase family. Journal of Biological Chemistry, 276(28), 25273-25278. [Link]

  • Wang, S., Chen, K., Liu, L., Wu, J., & Zhou, J. (2022). Exploring the Strategy of Fusing Sucrose Synthase to Glycosyltransferase UGT76G1 in Enzymatic Biotransformation. Catalysts, 12(4), 429. [Link]

  • Cheng, J., Liu, T., Zhang, Y., Zhang, R., Li, J., & Ni, H. (2023). Highly Efficient Production of UDP-Glucose from Sucrose via the Semirational Engineering of Sucrose Synthase and a Cascade Route Design. Journal of Agricultural and Food Chemistry, 71(33), 12615-12624. [Link]

  • van der Vlist, J., Barends, T. R., & Hofer, B. (2007). Generation of amylosucrase variants that terminate catalysis of acceptor elongation at the di- or trisaccharide stage. Applied and Environmental Microbiology, 73(17), 5496-5502. [Link]

  • Chen, G., Geng, T., & Zhang, Y. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Analysis and Testing. [Link]

  • Prached, T., Castellanos, M. M., Hygate, J., Kichler, A., St-Pierre, Y., & Imberty, A. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 24(2), 1189-1203. [Link]

  • Kenwright, A. M., & Matic, A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18456-18468. [Link]

  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. [Link]

  • Shafi, A., Aydar, A. Y., & Tutun, H. (2024). A straightforward method for disaccharide characterization by a simplified version of time domain nuclear magnetic resonance. Food Chemistry Advances, 5, 100787. [Link]

  • Yang, G., Wang, L., Wang, Q., Fan, Y., & Wei, Y. (2023). Constructing an Intensified UDP Recycling System for the Glycosylation of Natural Products by Phosphorylation of Byproduct Fructose. Journal of Agricultural and Food Chemistry, 71(24), 9223-9230. [Link]

  • Bissaro, B., Monsan, P., Fauré, R., & O'Donohue, M. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. Beilstein Journal of Organic Chemistry, 13, 1857-1865. [Link]

  • Sullivan, J. D. Jr., & Ikawa, M. (1973). Purification and characterization of hexose oxidase from the red alga Chondrus crispus. Biochimica et Biophysica Acta (BBA) - Enzymology, 309(1), 11-22. [Link]

  • Annunziata, F., Cannio, R., & Contursi, P. (2021). Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers in Microbiology, 12, 700508. [Link]

  • Li, T., Liu, Y., Wang, F., & Liu, J. (2017). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3426. [Link]

  • Li, L., Liu, Y., & Chen, X. (2014). Glycosyltransferase engineering for carbohydrate synthesis. Current Opinion in Chemical Biology, 16(3-4), 384-393. [Link]

  • Li, Y., Li, S., & Wang, Y. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(2), 754-764. [Link]

  • Han, R., Li, J., Liu, G., & Liu, L. (2018). Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010. Jundishapur Journal of Microbiology, 11(11), e62703. [Link]

  • Sugimori, D., Iida, Y., Samejima, T., & Morita, Y. (2000). Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. Applied and Environmental Microbiology, 66(4), 1399-1403. [Link]

  • From, R., Hiemstra, C., Le, D. T., & Imperiali, B. (2023). Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens. Journal of the American Chemical Society, 145(29), 16049-16058. [Link]

  • Erat, M., Sakiroglu, H., & Kufrevioglu, O. I. (2022). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Molecules, 27(19), 6245. [Link]

Sources

Title: Structural Elucidation of 6-O-Hexopyranosylhexose Disaccharides by Tandem Mass Spectrometry: A Guide to Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The structural characterization of carbohydrates presents a significant analytical challenge due to their vast isomeric diversity, where identical atomic compositions can differ in connectivity, configuration, and branching.[1] This application note provides a detailed guide for researchers and drug development professionals on the analysis of 6-O-Hexopyranosylhexose disaccharides, such as isomaltose and gentiobiose, using tandem mass spectrometry (MS/MS). We delve into the fundamental principles of glycosidic and cross-ring bond fragmentation, explain the causality behind experimental choices in protocol design, and provide a step-by-step workflow from sample preparation to data interpretation. This guide emphasizes the generation of diagnostic fragment ions to elucidate the 1→6 linkage, a common motif in biologically significant glycans.

Introduction: The Challenge of Disaccharide Isomerism

Carbohydrates are the most abundant organic polymers on Earth and are integral to a multitude of biological processes.[1][2] In drug development, the glycosylation of therapeutic proteins and small molecules is a critical quality attribute that influences efficacy, stability, and immunogenicity. Disaccharides, composed of two monosaccharides, are the simplest structures that still contain a glycosidic linkage, making them fundamental models for understanding glycan structure.[3]

A primary challenge in carbohydrate analysis is the differentiation of structural isomers.[4][5] Disaccharides with the same monosaccharide composition, such as two hexose units (C₁₂H₂₂O₁₁), can vary by:

  • Composition: e.g., Glc-Glc vs. Gal-Glc.

  • Linkage Position: e.g., 1→2, 1→3, 1→4, or 1→6.

  • Anomeric Configuration: α or β stereochemistry at the anomeric carbon.

Mass spectrometry has become an indispensable tool for glycan analysis due to its high sensitivity and ability to provide detailed structural information through fragmentation.[6] This guide focuses specifically on the fragmentation patterns of disaccharides with a 1→6 linkage, providing a framework for their unambiguous identification.

Principles of Disaccharide Fragmentation in MS/MS

Upon activation in the mass spectrometer, typically by collision-induced dissociation (CID), precursor glycan ions fragment in predictable ways.[7] The resulting product ions provide a structural fingerprint. The two primary types of cleavage are glycosidic bond cleavage and cross-ring cleavage.[1]

2.1. Ionization and Precursor Ion Selection

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. ESI is particularly well-suited for coupling with liquid chromatography (LC) for online separation and analysis.[8] In positive-ion mode, carbohydrates are often detected as adducts with alkali metals (e.g., [M+Na]⁺) or protons ([M+H]⁺). Sodiated adducts are often preferred as they can promote more informative fragmentation patterns.[1] In negative-ion mode, deprotonated molecules ([M-H]⁻) or chloride adducts ([M+Cl]⁻) can be analyzed.[3][9]

2.2. Fragmentation Nomenclature

The established nomenclature by Domon and Costello designates fragments based on which part of the molecule retains the charge.

  • Glycosidic Bond Cleavage: This is the most common fragmentation pathway.

    • B and C ions: The charge is retained on the non-reducing end.

    • Y and Z ions: The charge is retained on the reducing end.

  • Cross-Ring Cleavage: These cleavages break bonds within the monosaccharide ring and are crucial for determining linkage positions.[1]

    • A and X ions: The charge is retained on the reducing and non-reducing end fragments, respectively. The superscript preceding the letter indicates the bonds that were broken (e.g., ⁰,²A).

The type of fragmentation observed is highly dependent on the ionization mode. Positive-ion CID of protonated oligosaccharides primarily yields B and Y ions from glycosidic bond cleavage, whereas negative-ion mode CID can produce more abundant cross-ring A-type fragments, which are highly informative for linkage analysis.[1]

Logical Workflow for Disaccharide Analysis

Disaccharide Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation Prep Sample Solubilization (e.g., H₂O/ACN) Deriv Optional: Permethylation (Enhances Ionization & Cleavage) Prep->Deriv If needed LC LC Separation (HILIC Column) Deriv->LC ESI Electrospray Ionization (e.g., Positive Mode, Na⁺) LC->ESI MS1 MS1 Full Scan (Identify Precursor m/z) ESI->MS1 Isolation Precursor Ion Isolation (e.g., [M+Na]⁺ at m/z 365.1) MS1->Isolation CID Collision-Induced Dissociation (Ramped Collision Energy) Isolation->CID MS2 MS2 Product Ion Scan (Acquire Fragmentation Spectrum) CID->MS2 Analysis Analyze Spectrum (Identify Diagnostic Ions) MS2->Analysis Structure Structural Elucidation (Confirm 1→6 Linkage) Analysis->Structure

Caption: Overall workflow for this compound analysis.

Fragmentation Pattern of 1→6 Linked Hexose Disaccharides

The 1→6 linkage provides unique structural flexibility compared to other linkages, which can influence its fragmentation. While tandem mass spectrometry is powerful, distinguishing α and β anomers of 1→6 isomers based solely on CID fragmentation ratios can be challenging.[10]

Upon CID of a sodiated hexose-hexose precursor ([C₁₂H₂₂O₁₁Na]⁺, m/z 365.1), a characteristic spectrum is produced. The primary cleavage occurs at the glycosidic bond, yielding B₁ (m/z 185.1) and Y₁ (m/z 203.1) ions. However, the most diagnostic fragments often arise from subsequent neutral losses and cross-ring cleavages.

A key feature for 1→6 linked disaccharides is the formation of specific fragment ions that are less prominent or absent for other linkages. For example, the intensity ratios of certain cross-ring fragments can be indicative of the linkage position.[11][12][13]

Table 1: Characteristic Fragment Ions for Sodiated 1→6 Hexose-Hexose (Precursor m/z 365.1)
m/z (Observed)Ion Type / OriginDescription of Neutral Loss / CleavageDiagnostic Value
347.1[M+Na-H₂O]⁺Neutral loss of water (18 Da) from the precursor.Common, not linkage-specific.
305.1[M+Na-C₂H₄O₂]⁺Neutral loss of 60 Da, often from cross-ring cleavage.[14]Present in most linkages, relative intensity can vary.
275.1[M+Na-C₃H₆O₃]⁺Neutral loss of 90 Da from the precursor ion.[14]Can be informative for linkage.
203.1Y₁Glycosidic bond cleavage; charge on the reducing hexose.Fundamental fragment, confirms disaccharide nature.
185.1B₁Glycosidic bond cleavage; charge on the non-reducing hexose.Fundamental fragment, confirms disaccharide nature.
143.1Y₁ - 60 DaCross-ring cleavage of the reducing-end hexose (Y₁ ion).Part of a pattern used to identify monosaccharide units.
113.1VariesComplex cross-ring cleavage product.Ratios like m/z 113 to m/z 143 can help identify monosaccharide stereoisomers.[11][12]
Fragmentation Pathway of a 1→6 Disaccharide

Disaccharide Fragmentation Precursor Precursor Ion [M+Na]⁺ m/z 365.1 Y1 Y₁ Ion [ReducingHex+Na]⁺ m/z 203.1 Precursor->Y1 Glycosidic Cleavage B1 B₁ Ion [Non-ReducingHex-H₂O+Na]⁺ m/z 185.1 Precursor->B1 Glycosidic Cleavage Loss60 [M+Na-60]⁺ m/z 305.1 Precursor->Loss60 Neutral Loss (C₂H₄O₂) Loss90 [M+Na-90]⁺ m/z 275.1 Precursor->Loss90 Neutral Loss (C₃H₆O₃) Y1_frag Cross-Ring Fragment m/z 143.1 Y1->Y1_frag Cross-Ring Cleavage (-60)

Caption: Key fragmentation pathways for a 1→6 linked disaccharide.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of a this compound standard (e.g., Isomaltose) using a triple quadrupole or Q-TOF mass spectrometer.

4.1. Materials and Reagents

  • Disaccharide standard (e.g., Isomaltose, Gentiobiose)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Sodium chloride (NaCl), analytical grade (for promoting sodiated adducts if needed)

4.2. Sample Preparation (Self-Validating)

  • Stock Solution: Prepare a 1 mg/mL stock solution of the disaccharide standard in 50:50 (v/v) ACN/water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below). Causality: Preparing the sample in the initial mobile phase prevents peak distortion during injection.

  • Adduct Promotion (Optional): To preferentially form sodiated adducts, add NaCl to the working solution to a final concentration of ~10 µM. Expertise: While sodium is often present as a trace contaminant, explicit addition ensures consistent formation of the [M+Na]⁺ precursor for robust fragmentation.

  • Control Sample: Prepare a blank sample (mobile phase A only) to check for system contamination.

4.3. LC-MS/MS System and Parameters

  • LC System: UHPLC system with a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm). Causality: HILIC columns are ideal for retaining and separating highly polar compounds like carbohydrates.

  • Mobile Phase A: 90:10 ACN/Water + 0.1% FA

  • Mobile Phase B: 50:50 ACN/Water + 0.1% FA

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: Gradient to 50% A

    • 8-10 min: Hold at 50% A

    • 10.1-12 min: Return to 95% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: ESI-capable tandem mass spectrometer (Q-TOF or Triple Quadrupole).

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100-1000

  • MS/MS Parameters:

    • Precursor Ion: m/z 365.1

    • Collision Gas: Argon

    • Collision Energy: Ramped 15-40 eV. Causality: A ramped collision energy ensures that both low-energy (glycosidic cleavage) and higher-energy (cross-ring cleavage) fragmentation pathways are activated, providing a richer, more informative spectrum in a single acquisition.

4.4. Data Analysis and Interpretation

  • Extract the chromatogram for m/z 365.1 to locate the disaccharide peak.

  • Examine the corresponding MS/MS spectrum.

  • Identify the key fragment ions as listed in Table 1.

  • Compare the obtained fragmentation pattern with library data or published spectra for 1→6 linked disaccharides to confirm the linkage. The presence of a strong Y₁ ion at m/z 203.1 and its subsequent fragments is a strong indicator.

Advanced Methods for Isomer Differentiation

For complex mixtures or when anomeric configuration must be determined, more advanced techniques may be required.

  • Derivatization: Permethylation of hydroxyl groups increases the hydrophobicity of the carbohydrate, improving chromatographic retention and enhancing glycosidic bond cleavage upon CID.[10][15]

  • Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. IM-MS can often resolve isomers with identical m/z values, providing an orthogonal dimension of separation to both LC and MS.[3]

Conclusion

The analysis of this compound fragmentation by tandem mass spectrometry is a powerful method for structural elucidation. By understanding the principles of glycosidic and cross-ring cleavages and by implementing a robust, well-reasoned experimental protocol, researchers can confidently identify the 1→6 linkage. The combination of optimized LC separation, controlled collision-induced dissociation, and careful interpretation of the resulting product ion spectra provides a reliable workflow for characterizing these critical carbohydrate structures in academic research and pharmaceutical development.

References

  • Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. Analytical Chemistry. [Link]

  • Incremented alkyl derivatives enhance collision induced glycosidic bond cleavage in mass spectrometry of disaccharides. Journal of the American Society for Mass Spectrometry. [Link]

  • Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. Semantic Scholar. [Link]

  • Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. PubMed Central. [Link]

  • How to Analyze the Glycosidic Bond Structure Using GC-MS Detection. MtoZ Biolabs. [Link]

  • MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Food Chemistry. [Link]

  • Differentiation of glucose-containing disaccharides isomers by fragmentation of the deprotonated non-covalent dimers using negative electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Differentiation and Relative Quantitation of Disaccharide Isomers by MALDI-TOF/TOF Mass Spectrometry. Analytical Chemistry. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PubMed Central. [Link]

  • Fragmentation pathway of glycosidic bonds cleavage. ResearchGate. [Link]

  • Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. PubMed Central. [Link]

  • Development of Liquid Chromatography – Tandem Mass Spectrometry Methods for Food Glycomics. eScholarship.org. [Link]

  • Identification of the site of glycosidic bond cleavage by GLC-mass spectrometry. ResearchGate. [Link]

  • A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. PubMed. [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]

  • U-HPLC-ESI-MS analysis of disaccharides. ResearchGate. [Link]

  • Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. The Journal of Physical Chemistry A. [Link]

  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. PubMed Central. [Link]

  • Analysis of Carbohydrates by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. Semantic Scholar. [Link]

  • Tandem mass spectrometry and ion mobility mass spectrometry for the analysis of molecular sequence and architecture of hyperbranched glycopolymers. National Institutes of Health. [Link]

  • Method Optimization for Rapid Measurement of Carbohydrates in Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PubMed Central. [Link]

  • Abiotic formation of hexoses and disaccharides in aqueous microdroplets. RSC Publishing. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Supplementary Information Abiotic Formation of Hexoses and Disaccharides in Aqueous Microdroplets. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-La Crosse. [Link]

  • MASS SPECTROMETRY OF OLIGOSACCHARIDES. ElectronicsAndBooks. [Link]

Sources

HPAEC-PAD for separation of 6-O-Hexopyranosylhexose isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the separation of 6-O-Hexopyranosyl-hexose isomers using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This document provides a detailed exploration of the methodology, from the fundamental principles to practical application and troubleshooting, designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Isomer Separation

Hexopyranosyl-hexose isomers, particularly those with linkages at the 6-O position such as isomaltose and gentiobiose, present a significant analytical challenge due to their identical molecular weights and similar physicochemical properties. Differentiating these structures is crucial in various fields, including glycobiology, food science, and pharmaceutical development, where the specific glycosidic linkage can determine a compound's biological activity, digestibility, or role in a disease pathway. Traditional chromatographic methods often fall short in providing the necessary resolution. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a superior technique, offering high-resolution separation and sensitive, direct detection of underivatized carbohydrates.

This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful separation of 6-O-Hexopyranosyl-hexose isomers using HPAEC-PAD.

Core Principles: The Synergy of HPAEC and PAD

The success of this technique lies in the powerful combination of high-pH anion-exchange chromatography for separation and pulsed amperometric detection for quantification.

High-pH Anion-Exchange Chromatography (HPAEC)

At neutral pH, carbohydrates are neutral molecules. However, in highly alkaline solutions (pH > 12), the hydroxyl groups of carbohydrates deprotonate to form oxyanions. This imparts a negative charge to the molecules, allowing them to be separated by anion-exchange chromatography. The strength of the interaction with the stationary phase, and thus the retention time, is dependent on the pKa of the carbohydrate's hydroxyl groups. Subtle differences in the stereochemistry and linkage position between isomers, such as those in 6-O-Hexopyranosyl-hexoses, lead to differences in their acidity and interaction with the positively charged stationary phase, enabling their high-resolution separation.

Pulsed Amperometric Detection (PAD)

Pulsed Amperometric Detection provides direct, highly sensitive, and selective detection of carbohydrates without the need for derivatization. It operates by applying a series of potentials (a waveform) at a gold working electrode. This three-step process is crucial for maintaining a clean and active electrode surface:

  • Detection (E1): A potential is applied at which the carbohydrate is oxidized, generating a current that is proportional to its concentration.

  • Oxidative Cleaning (E2): A higher positive potential is applied to clean the electrode surface by oxidizing any adsorbed molecules.

  • Reductive Reactivation (E3): A negative potential is then applied to reduce the gold oxide layer formed during the cleaning step, reactivating the electrode for the next detection cycle.

This rapid cycling of potentials ensures a consistently active electrode surface, providing reproducible and sensitive detection over multiple analyses.

Experimental Workflow

A systematic approach is essential for reproducible results. The workflow involves careful preparation of eluents and samples, system setup, data acquisition, and analysis.

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Eluent Eluent Preparation (NaOH, NaOAc, DI H2O) Pump HPLC Pump Eluent->Pump Mobile Phase Sample Sample Preparation (Dilution, Filtration) Injector Autosampler Sample->Injector Pump->Injector Column HPAEC Column (e.g., CarboPac PA20) Injector->Column Inject Sample Detector PAD Detector Column->Detector Separated Analytes CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Report Analysis & Reporting CDS->Report Integration & Quantification

Caption: HPAEC-PAD experimental workflow.

Detailed Protocols and Methodologies

Achieving optimal separation requires meticulous attention to detail in every step, from eluent preparation to the specific settings of the detector.

Materials and Reagents
  • Chromatography System: An inert, biocompatible HPLC system capable of delivering accurate gradients at high pH is required. Systems with electrolytic eluent generation can simplify operation and improve reproducibility.[1]

  • Detector: A pulsed amperometric detector with a gold working electrode and a suitable reference electrode (e.g., Ag/AgCl).

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis, such as the Thermo Scientific™ Dionex™ CarboPac™ series (e.g., PA1, PA10, PA20, or PA100).[2][3] The choice of column depends on the specific isomers and the complexity of the sample matrix.

  • Reagents:

    • Deionized (DI) water with a resistivity of 18.2 MΩ·cm.[1]

    • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate.

    • Anhydrous Sodium Acetate (NaOAc), high purity.

    • Carbohydrate standards (e.g., isomaltose, gentiobiose, maltose).

  • Consumables: 0.2 µm or 0.45 µm syringe filters for sample clarification.

Protocol 1: Eluent Preparation

Improper eluent preparation is a common source of performance issues like high background noise and loss of sensitivity.[1] All eluents must be prepared using high-purity water and reagents and sparged with helium to prevent the absorption of atmospheric CO2, which can form carbonate and interfere with the separation.[2]

  • Eluent A (DI Water): Use freshly degassed DI water.

  • Eluent B (Sodium Hydroxide Stock): Prepare a concentrated stock solution (e.g., 2.5 M) from a 50% NaOH solution. Dilute as needed to prepare the working concentrations (e.g., 200 mM NaOH).

  • Eluent C (Sodium Acetate Stock): Prepare a 1 M Sodium Acetate solution by dissolving the appropriate amount in DI water. Filter through a 0.2 µm nylon filter.[1]

Protocol 2: Standard and Sample Preparation
  • Stock Standards: Prepare individual stock solutions of each carbohydrate isomer at a concentration of 1 mg/mL in DI water.

  • Working Standards: Create a mixed working standard by diluting the stock solutions to the desired concentration range (e.g., 1-50 µM).

  • Sample Preparation: The goal is to remove interferences that could affect the analysis.[1]

    • For clean samples, simple dilution with DI water may be sufficient.

    • For complex matrices (e.g., food, biological fluids), a sample cleanup step using solid-phase extraction (SPE) cartridges may be necessary to remove proteins, salts, and hydrophobic substances.[1]

    • Filter all samples and standards through a 0.45 µm or 0.2 µm syringe filter before injection.

Protocol 3: Chromatographic Separation

The following table outlines a typical set of conditions for the separation of disaccharide isomers. Optimization may be required based on the specific isomers and system used.

ParameterSettingRationale
Column CarboPac PA20 (or similar)Provides high resolution for a wide range of carbohydrates.
Flow Rate 0.5 mL/minA typical flow rate for analytical scale columns.
Column Temp. 30 °CTemperature control enhances retention time reproducibility.
Injection Vol. 10 µLAdjust based on sample concentration and sensitivity needs.
Eluent A DI Water
Eluent B 200 mM NaOHMaintains high pH for carbohydrate ionization.
Eluent C 1 M NaOAc in 100 mM NaOHSodium acetate is a stronger eluent used to elute more retained compounds and clean the column.[4][5]

Gradient Program:

Time (min)%A%B%CCurve
0.0505005
20.0505005
20.1001005
30.0001005
30.1505005
45.0505005

This gradient provides an isocratic elution with 100 mM NaOH for 20 minutes to separate the isomers, followed by a high-strength wash with sodium acetate to elute any strongly bound contaminants, and finally re-equilibration.

Protocol 4: Pulsed Amperometric Detection (PAD)

A standard carbohydrate waveform is generally applicable. The following is a typical example, but it should be optimized based on the manufacturer's recommendations.

Time (s)Potential (V) vs. Ag/AgClIntegration
0.00+0.1
0.20+0.1Start
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

Data Interpretation and Expected Results

Under optimized conditions, baseline separation of 6-O-Hexopyranosyl-hexose isomers can be achieved. For example, gentiobiose (β1→6) typically elutes slightly earlier than isomaltose (α1→6) due to subtle differences in their interaction with the stationary phase.

Table of Expected Retention Times (Illustrative):

CompoundLinkageTypical Retention Time (min)Resolution (Rs)
Gentiobioseβ(1→6)12.5-
Isomaltoseα(1→6)13.8> 1.5
Maltoseα(1→4)10.2> 2.0

Note: These values are illustrative. Actual retention times will vary depending on the specific system, column, and eluent conditions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Noise 1. Carbonate contamination in eluent. 2. Electrode surface contamination. 3. Air bubbles in the detector cell.1. Prepare fresh eluents with degassed, high-purity water. 2. Clean the electrode as per manufacturer's instructions. 3. Purge the system to remove bubbles.
Drifting Retention Times 1. Eluent concentration changes (CO2 absorption). 2. Column contamination. 3. Temperature fluctuations.1. Keep eluents blanketed with helium or prepare fresh daily. 2. Perform a column wash with a strong eluent (e.g., high concentration of NaOAc). 3. Use a column oven to maintain a constant temperature.
Loss of Resolution 1. Column aging or fouling. 2. Inappropriate eluent strength. 3. Sample overload.1. Clean or replace the column. 2. Optimize the NaOH or NaOAc gradient. 3. Dilute the sample and reinject.
No or Low Signal 1. Incorrect PAD waveform settings. 2. Electrode disconnected or fouled. 3. pH of the eluent is too low.1. Verify and load the correct waveform. 2. Check electrode connections; clean or polish the electrode. 3. Ensure the eluent pH is >12.

Conclusion

HPAEC-PAD is a robust and highly sensitive method for the separation and quantification of 6-O-Hexopyranosyl-hexose isomers. Its ability to resolve closely related structures without derivatization makes it an invaluable tool in glycobiology and related fields.[6][7] Success with this technique is contingent upon a thorough understanding of its principles and meticulous execution of the analytical protocols, from eluent preparation to data interpretation. By following the guidelines presented in this note, researchers can achieve reliable and high-quality data for their specific applications.

References

  • Three Simple Ways to Optimize HPAE-PAD Performance for More Confident Carbohydrate Analysis. (2021-07-28). Thermo Fisher Scientific.
  • Application of HPAEC-PAD to carbohydrate analysis in food products and fruit juices. ResearchGate.
  • Separation in HPAEC with PAD of a mixed standard solution containing... ResearchGate.
  • Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024-02-01). LCGC International.
  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025-12-12). PubMed Central.
  • Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). Thermo Fisher Scientific.
  • A practical guide for carbohydrate determinations by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). ResearchGate.
  • Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography. (2015-06-04). YouTube.

Sources

Application Notes and Protocols: Enzymatic Hydrolysis of 6-O-Hexopyranosylhexose for Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The structural elucidation of carbohydrates is a cornerstone of glycobiology and drug development. 6-O-Hexopyranosylhexose disaccharides, common motifs in bioactive natural products and complex carbohydrates, present a unique analytical challenge. This document provides a comprehensive guide to the application of enzymatic hydrolysis for the precise structural analysis of these molecules. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into data interpretation, empowering researchers to confidently determine linkage and stereochemistry.

Introduction: The Significance of this compound Linkages

Disaccharides composed of two hexopyranose units linked via a 1→6 glycosidic bond are prevalent in nature. The precise structural determination of these linkages is critical for understanding their biological function and for the development of carbohydrate-based therapeutics. Enzymatic hydrolysis offers a highly specific and gentle method for cleaving these glycosidic bonds, which is often superior to harsh chemical methods that can lead to unwanted side reactions and anomerization.[1] This approach relies on the exquisite specificity of glycoside hydrolases (GHs), enzymes that catalyze the cleavage of glycosidic bonds.[2] By selecting enzymes with known linkage specificities, researchers can deduce the anomeric configuration (α or β) and the identity of the constituent monosaccharides.

The Principle of Enzymatic Hydrolysis for Structural Analysis

The core principle lies in the lock-and-key mechanism of enzyme-substrate interaction. Glycoside hydrolases are highly specific for the type of glycosidic bond they cleave.[3] For a this compound, the goal is to identify an enzyme that specifically hydrolyzes the α-(1→6) or β-(1→6) linkage.

The workflow for this analysis can be summarized as follows:

G cluster_0 Sample Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Analysis cluster_3 Structural Elucidation Disaccharide_Sample This compound Sample Enzyme_Selection Select Specific α- or β-Glycosidase Disaccharide_Sample->Enzyme_Selection Reaction Incubate Sample with Enzyme Enzyme_Selection->Reaction Quench Terminate Reaction Reaction->Quench Separation Chromatographic Separation (e.g., HPAEC, HPLC, GC) Quench->Separation Detection Detection (e.g., PAD, MS, FID) Separation->Detection Data_Analysis Analyze Chromatograms and Mass Spectra Detection->Data_Analysis Structure_Determination Determine Monosaccharide Identity, Linkage, and Anomeric Configuration Data_Analysis->Structure_Determination

Figure 1. General workflow for the structural analysis of this compound via enzymatic hydrolysis.

A positive hydrolysis result (i.e., the appearance of monosaccharide products) with a known α-glucosidase, for instance, would strongly indicate an α-(1→6) linkage if the substrate is a glucosyl-glucose disaccharide. Conversely, the absence of hydrolysis would suggest a different linkage or anomeric configuration.

Enzyme Selection: The Key to Specificity

The choice of enzyme is the most critical step in this analytical workflow. A variety of glycosidases with different specificities are commercially available. For the hydrolysis of this compound, enzymes that act on α-(1→6) or β-(1→6) linkages are required.

Enzyme NameEC NumberLinkage SpecificityTypical Source
Isomaltase EC 3.2.1.10α-(1→6)-glucosidicSaccharomyces cerevisiae
Dextranase EC 3.2.1.11endo-hydrolysis of α-(1→6)-glucosidic linkages in dextranPenicillium sp.
Pullulanase EC 3.2.1.41α-(1→6)-glucosidic linkages in pullulan and amylopectinKlebsiella pneumoniae
Gentiobiase EC 3.2.1.21β-(1→6)-glucosidicAspergillus niger
β-Glucosidase EC 3.2.1.21terminal, non-reducing β-(1→6)-glucosidic linkages (among others)Almond emulsin

Note: The substrate specificity of enzymes can sometimes be broader than their primary classification suggests. It is always advisable to consult the manufacturer's specifications and, if possible, test the enzyme on known standards.

Detailed Experimental Protocol

This protocol provides a general framework for the enzymatic hydrolysis of a this compound. Optimization of parameters such as enzyme concentration, substrate concentration, and incubation time may be necessary for specific substrates.

4.1. Materials and Reagents
  • This compound sample

  • Specific glycosidase (e.g., isomaltase for α-linkage, gentiobiase for β-linkage)

  • Appropriate buffer (e.g., sodium acetate, sodium phosphate, citrate buffer) at the optimal pH for the chosen enzyme

  • High-purity water (Milli-Q or equivalent)

  • Monosaccharide standards (e.g., glucose, galactose)

  • Quenching solution (e.g., 1 M HCl or heat inactivation)

  • Syringe filters (0.22 µm)

4.2. Step-by-Step Hydrolysis Procedure
  • Substrate Preparation: Dissolve the this compound sample in the appropriate buffer to a final concentration of 1-10 mg/mL.

  • Enzyme Preparation: Reconstitute the lyophilized enzyme in the same buffer to the concentration recommended by the manufacturer. It is good practice to prepare a fresh solution before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the substrate solution with 10 µL of the enzyme solution.

    • Prepare a negative control by adding 10 µL of buffer instead of the enzyme solution to 50 µL of the substrate solution.

    • Prepare a positive control by incubating a known substrate for the enzyme under the same conditions.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 37°C or 50°C) for a period ranging from 1 to 24 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination: Stop the reaction by either:

    • Heat Inactivation: Placing the tube in a boiling water bath for 5-10 minutes.[4]

    • Acidification: Adding a small volume of a strong acid (e.g., 5 µL of 1 M HCl) to lower the pH and denature the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Analysis of Hydrolysis Products

The resulting monosaccharides can be separated, identified, and quantified using various chromatographic techniques.

5.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[5] The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides direct and sensitive detection without the need for derivatization.

5.2. High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index (RI) or evaporative light scattering detection (ELSD) can also be used.[6] Derivatization with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), can enhance sensitivity and selectivity.[7]

5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the monosaccharides must first be derivatized to increase their volatility.[6] Common derivatization methods include trimethylsilylation or acetylation. GC-MS provides excellent separation and structural information from the mass fragmentation patterns.

Data Interpretation: A Self-Validating System

The interpretation of the results should be a logical and self-validating process.

  • No Hydrolysis: If the chromatogram of the enzyme-treated sample is identical to the negative control, it indicates that the substrate does not contain the linkage recognized by the enzyme.

  • Partial or Complete Hydrolysis: The appearance of peaks corresponding to monosaccharide standards in the enzyme-treated sample confirms the presence of the specific glycosidic linkage. The degree of hydrolysis can be estimated by the decrease in the substrate peak area and the increase in the product peak areas.

By using a panel of enzymes with different specificities, a comprehensive structural picture can be built. For example, if a sample is hydrolyzed by an α-glucosidase but not a β-glucosidase, it confirms an α-glucosidic linkage.

G Start This compound Sample Alpha_Enzyme Treat with α-specific Glycosidase Start->Alpha_Enzyme Beta_Enzyme Treat with β-specific Glycosidase Start->Beta_Enzyme Hydrolysis_Alpha Hydrolysis? Alpha_Enzyme->Hydrolysis_Alpha Hydrolysis_Beta Hydrolysis? Beta_Enzyme->Hydrolysis_Beta Alpha_Linkage Conclusion: α-(1->6) Linkage Hydrolysis_Alpha->Alpha_Linkage Yes No_Alpha No α-(1->6) Linkage Hydrolysis_Alpha->No_Alpha No Beta_Linkage Conclusion: β-(1->6) Linkage Hydrolysis_Beta->Beta_Linkage Yes No_Beta No β-(1->6) Linkage Hydrolysis_Beta->No_Beta No

Figure 2. Decision tree for determining anomeric configuration using specific glycosidases.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No hydrolysis with a known substrate (positive control). Inactive enzyme, incorrect buffer pH or temperature, presence of inhibitors.Use a fresh enzyme stock, verify buffer pH and incubation temperature, check for potential inhibitors in the sample.
Incomplete hydrolysis. Insufficient enzyme concentration, short incubation time, substrate inhibition.Increase enzyme concentration, extend incubation time, perform a substrate concentration curve to check for inhibition.
Broad or tailing peaks in chromatography. Sub-optimal chromatographic conditions, sample overload.Optimize mobile phase composition and gradient, inject a smaller sample volume.[5]
Conclusion

Enzymatic hydrolysis is a powerful and indispensable tool for the structural analysis of this compound disaccharides. Its high specificity allows for the unambiguous determination of glycosidic linkages, providing crucial information for researchers in glycobiology and drug development. By following the detailed protocols and interpretation guidelines presented in these application notes, scientists can confidently elucidate the structures of complex carbohydrates.

References
  • 8 PubMed.

  • 3 PMC.

  • 5 PMC - NIH.

  • 9 UNAM.

  • 7 Creative Biolabs.

  • NIST Technical Series Publications.

  • 10 CD BioGlyco.

  • 11 KPU Pressbooks.

  • 6 Semantic Scholar.

  • 12 Chemistry LibreTexts.

  • 13 Unknown Source.

  • 14 Unknown Source.

  • 15 Wikipedia.

  • 4 Bio-protocol.

  • 16 PubMed Central.

  • 17 MDPI.

  • 18 Celignis Biomass Analysis Laboratory.

  • 19 PMC - NIH.

  • 2 Taylor & Francis.

  • 20 PMC - PubMed Central - NIH.

  • 1 ResearchGate.

  • 21 Unknown Source.

  • 22 Unknown Source.

  • 23 ResearchGate.

  • 24 Scilit.

  • 25 PubMed.

Sources

Application Note: A Guide to Utilizing 6-O-Hexopyranosylhexose for the Characterization of Glycoside Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-O-hexopyranosylhexose disaccharides, such as isomaltose, as substrates for the functional characterization of Glycoside Hydrolases (GHs). We delve into the underlying enzymatic principles, offer detailed, validated protocols for activity assays, and provide insights into data analysis and troubleshooting. The methodologies presented herein are designed to be robust and adaptable for applications ranging from basic enzyme characterization and kinetic analysis to high-throughput screening of enzyme inhibitors.

Introduction: The Significance of the α-1,6-Glycosidic Bond

Glycoside Hydrolases are a vast and ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in countless biological processes, from dietary carbohydrate digestion to cellular signaling and biomass degradation.[1][2] The Carbohydrate-Active enZYmes (CAZy) database classifies these enzymes into families based on amino acid sequence similarity, which often reflects shared structural folds and catalytic mechanisms.[1][3]

A key substrate class for many GHs are 6-O-hexopyranosylhexoses, which are disaccharides joined by a glycosidic bond between the anomeric carbon of one hexose and the hydroxyl group on carbon 6 of the second. The most prominent example is isomaltose [α-D-glucopyranosyl-(1→6)-D-glucopyranose], a core structural component of starch breakdown products. In human physiology, enzymes such as sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM), located in the small intestine, are essential for cleaving these α-1,6 linkages to release glucose for absorption.[1] While these enzymes often show a preference for α-1,4 linkages, their ability to hydrolyze α-1,6 bonds is crucial for the complete digestion of starch.[1]

Understanding the interaction between GHs and this compound substrates is therefore fundamental for research in nutrition, metabolic disorders like diabetes, and for the development of targeted enzyme inhibitors. This application note provides the foundational protocols to accurately quantify this enzymatic activity.

Principle of the Enzymatic Assay

The core of the assay is the enzymatic cleavage of the glycosidic bond, which results in the liberation of two monosaccharide units. Since the substrate is a non-reducing disaccharide (in the case of α-1,6 linkages where the reducing end is involved in the bond), the reaction generates new reducing ends. The concentration of these newly formed reducing sugars can be quantified to determine the rate of the enzymatic reaction.

One of the most reliable and straightforward methods for this quantification is the 3,5-dinitrosalicylic acid (DNSA) assay.[4] In this colorimetric method, the DNSA reagent reacts with the aldehyde group of the reducing sugars under alkaline conditions and elevated temperatures. This reaction reduces the yellow-colored 3,5-dinitrosalicylate to the orange-red 3-amino-5-nitrosalicylate, a chromophore whose absorbance can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the concentration of reducing sugars produced.

Enzymatic_Hydrolysis_Reaction sub This compound (e.g., Isomaltose) prod 2 x Hexose Monosaccharides (e.g., Glucose) sub->prod Hydrolysis enzyme Glycoside Hydrolase (e.g., Isomaltase) enzyme->sub water H₂O water->sub Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction Tubes (e.g., 450µL Substrate + Buffer) prep->setup prewarm Pre-warm to Optimal Temp (e.g., 37°C for 5 min) setup->prewarm initiate Initiate Reaction (Add 50µL Enzyme Solution) prewarm->initiate incubate Incubate for Time Course (e.g., 0, 5, 10, 15, 20 min) initiate->incubate stop Stop Reaction (Add 1mL DNSA Reagent) incubate->stop heat Heat at 100°C for 10 min stop->heat read Cool & Measure Absorbance (540 nm) heat->read

Caption: Standard workflow for the glycoside hydrolase activity assay.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture. For a final volume of 500 µL, this could be 250 µL of 20 mM substrate solution and 200 µL of buffer.

    • Trustworthiness: Always include a "Blank" control containing substrate and buffer, but where the enzyme is added after the DNSA stop reagent. This accounts for any non-enzymatic hydrolysis or background absorbance.

  • Enzyme Preparation: Dilute the GH stock solution in cold assay buffer to a concentration that produces a linear rate of product formation over the desired time course. This must be determined empirically.

  • Pre-incubation: Pre-warm the reaction tubes (substrate + buffer) to the enzyme's optimal temperature for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted enzyme solution to each tube and vortex gently. Start a timer immediately.

  • Incubation: Incubate the reactions at the optimal temperature. For time-course experiments, remove aliquots or stop individual reactions at specific time points (e.g., 0, 5, 10, 15, 20 minutes).

  • Reaction Termination: Stop the reaction by adding 1 mL of DNSA reagent to each tube. This denatures the enzyme and prepares the sample for color development.

  • Color Development & Measurement: Proceed with the heating and absorbance reading steps as described in Protocol 2 (steps 4-6).

Data Analysis and Interpretation

  • Calculate Product Concentration: Use the standard curve equation from Protocol 2 to convert the A₅₄₀ readings from the main assay into the concentration of reducing sugar (product) formed.

  • Determine Reaction Velocity: Plot the product concentration (mM) against time (minutes). The initial linear portion of this graph represents the initial velocity (v₀) of the reaction. The slope of this linear region is the reaction rate in mM/min.

  • Calculate Specific Activity: Specific activity is a measure of enzyme purity and is expressed in Units per milligram of protein (U/mg).

    • One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

    • Formula: Specific Activity = (v₀ [mM/min] * Total Volume [L]) / (Total Protein [mg])

Kinetic Analysis (Michaelis-Menten)

To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay (Protocol 3) using a range of substrate concentrations (e.g., 0.1x to 10x the estimated Kₘ).

  • Measure the initial velocity (v₀) for each substrate concentration.

  • Plot v₀ against substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

    • v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • Kₘ: The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

    • Vₘₐₓ: The maximum rate of the reaction when the enzyme is saturated with the substrate.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High Background in Blank Substrate is contaminated with reducing sugars; Non-enzymatic hydrolysis at high temp/extreme pH.Use high-purity substrate; Confirm blank is prepared correctly (enzyme added after DNSA); Optimize assay pH and temperature.
No or Very Low Activity Enzyme is inactive; Incorrect assay conditions (pH, temp); Presence of an inhibitor.Use a fresh enzyme aliquot; Verify buffer pH and incubation temperature; Check for known inhibitors in the buffer (e.g., EDTA for metallo-enzymes).
Non-linear Reaction Rate Enzyme concentration is too high (substrate depletion); Enzyme is unstable under assay conditions.Reduce enzyme concentration; Perform the assay over a shorter time course; Add stabilizing agents like BSA to the buffer if appropriate.
Precipitate after DNSA High protein concentration in the sample.Dilute the enzyme sample or centrifuge the tubes after cooling and before reading the absorbance.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the activity of Glycoside Hydrolases on this compound substrates. By employing the DNSA colorimetric assay and adhering to proper controls and standardization, researchers can reliably determine enzyme activity, calculate kinetic parameters, and screen for potential inhibitors. This methodology serves as a cornerstone for advancing our understanding of carbohydrate metabolism and developing novel therapeutics for related diseases.

Enzyme_Classification gh Glycoside Hydrolases (GHs) specific GHs Acting on α-1,6-Glucosidic Bonds gh->specific si Sucrase-Isomaltase (SI) (e.g., GH Family 31) specific->si mgam Maltase-Glucoamylase (MGAM) (e.g., GH Family 31) specific->mgam gluco Glucoamylase (e.g., GH Family 15) specific->gluco

Caption: Classification of relevant α-1,6-glycosidic bond hydrolyzing enzymes.

References

  • Detecting and identifying glycoside hydrolases using cyclophellitol-derived activity-based probes. (2022). Methods in Enzymology.
  • Strategies for quantifying the enzymatic activities of glycoside hydrolases within cells and in vivo. (2023). Current Opinion in Chemical Biology.
  • Measuring Bacterial Glycosyl Hydrolase Activity with a Soluble Capture Probe by Mass Spectrometry. (2018). Analytical Chemistry.
  • Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. (2023). Methods in Molecular Biology.
  • Kinetic Studies on Gluc-Amylase. IV. Hydrolysis of Isomaltose. (1966). Journal of Biochemistry.
  • A kinetic model for the hydrolysis and synthesis of maltose, isomaltose, and maltotriose by glucoamylase. (1984). Biotechnology and Bioengineering.
  • Application Notes and Protocols: Ajugose as a Substrate for Glycoside Hydrolases. (2025). BenchChem.
  • A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. (2020). Critical Reviews in Food Science and Nutrition.
  • Introduction to Glycoside Hydrolases: Classification, Identification and Occurrence. (N.A.). Semantic Scholar.
  • Resting cell experiment verifying disaccharide cleavage by heterologous glycoside hydrolases... (N.A.).
  • Glycoside hydrolases. (2025). CAZypedia.
  • Glycoside Hydrolases: Catalytic Base/Nucleophile Diversity. (2025).

Sources

Application Notes and Protocols: 6-O-Hexopyranosylhexose as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Disaccharide Standards in Chromatographic Analysis

6-O-Hexopyranosylhexoses are a class of disaccharides composed of two hexose monosaccharide units linked by a glycosidic bond between the anomeric carbon of one unit and the hydroxyl group on carbon 6 of the other. This family includes important isomers such as isomaltose (α-D-glucopyranosyl-(1→6)-D-glucopyranose), gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucopyranose)[1], and melibiose (α-D-galactopyranosyl-(1→6)-D-glucopyranose)[2]. Due to their structural similarities and the subtle differences in their stereochemistry, the accurate identification and quantification of these disaccharides in complex matrices like food, beverages, and biological samples present a significant analytical challenge.[3][4]

The use of high-purity 6-O-hexopyranosylhexose standards is paramount for the development and validation of robust chromatographic methods.[5] These standards are indispensable for method calibration, peak identification, and ensuring the accuracy and reproducibility of analytical data. This guide provides in-depth technical insights and detailed protocols for the effective utilization of these disaccharides as standards in various chromatographic techniques.

Understanding the Analyte: Physicochemical Properties of Key 6-O-Hexopyranosylhexoses

A thorough understanding of the physicochemical properties of the standard is fundamental to selecting the appropriate chromatographic conditions.

PropertyIsomaltoseGentiobioseMelibiose
Systematic Name α-D-Glucopyranosyl-(1→6)-D-glucopyranose6-O-β-D-glucopyranosyl-D-glucose[6]6-O-(alpha-D-Galactopyranosyl)-D-glucopyranose[2]
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁[7][8]C₁₂H₂₂O₁₁[2]
Molecular Weight 342.30 g/mol 342.30 g/mol [8]342.30 g/mol [2]
Solubility Soluble in waterSoluble in water or hot methanol[1]Soluble in water
Key Structural Feature α(1→6) glycosidic bondβ(1→6) glycosidic bond[1]α(1→6) glycosidic bond between galactose and glucose[2]

This table summarizes the key properties of common this compound standards.

Chromatographic Methodologies for Disaccharide Analysis

The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the specific isomers to be resolved.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful and highly sensitive technique for the direct analysis of carbohydrates without the need for derivatization.[9][10] Under alkaline conditions, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column.[11]

Causality Behind Experimental Choices:

  • High pH Mobile Phase: A high pH (typically >12) is essential to deprotonate the hydroxyl groups of the disaccharides, creating anionic species that can interact with the anion-exchange stationary phase.

  • Pulsed Amperometric Detection (PAD): This detection method is highly selective and sensitive for electroactive compounds like carbohydrates.[11] It involves a repeating sequence of three potentials applied to a gold working electrode, which allows for the sensitive detection of the analyte while maintaining a clean, reactive electrode surface.[11]

This protocol is suitable for the analysis of isomaltose in food and beverage samples.[12]

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of high-purity isomaltose standard and dissolve it in 10 mL of deionized water.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to concentrations ranging from 0.1 to 20.0 µg/mL.[13]
  • Sample Preparation:
  • For liquid samples (e.g., beverages), dilute the sample with deionized water to bring the expected isomaltose concentration within the calibration range.[14]
  • For solid samples, perform an aqueous extraction, followed by centrifugation and filtration through a 0.45 µm filter to remove particulates.[14]

2. Chromatographic Conditions:

ParameterCondition
Column CarboPac™ PA1 or equivalent anion-exchange column
Mobile Phase 100 mM Sodium Hydroxide (NaOH)[13]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode
PAD Waveform Standard quadruple-potential waveform for carbohydrates

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the isomaltose standard against its concentration.
  • Determine the concentration of isomaltose in the sample by interpolating its peak area on the calibration curve.

Workflow for HPAEC-PAD Analysis:

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard High-Purity Isomaltose Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Food/Beverage Sample Dilution Dilution & Filtration (0.45 µm) Sample->Dilution Cal_Curve Calibration Standards (0.1-20 µg/mL) Stock->Cal_Curve HPLC HPAEC System (CarboPac PA1) Cal_Curve->HPLC Prepared_Sample Prepared Sample Dilution->Prepared_Sample Prepared_Sample->HPLC Detection PAD Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification

Caption: Workflow for isomaltose quantification by HPAEC-PAD.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable technique for the separation of polar compounds like disaccharides.[15] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a smaller amount of an aqueous modifier.[15]

Causality Behind Experimental Choices:

  • Acetonitrile/Water Mobile Phase: In HILIC, water is the strong eluting solvent.[16] A high percentage of acetonitrile promotes the partitioning of the polar analytes into the water-enriched layer on the stationary phase, leading to retention.

  • Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection: Since disaccharides lack a strong UV chromophore, RI or ELSD detectors are commonly used.[16] RI detection is universal but sensitive to temperature and pressure fluctuations, while ELSD is a mass-based detector that is not affected by the mobile phase composition.

This protocol is designed for the baseline separation of gentiobiose from other glucose-glucose disaccharides.

1. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Prepare individual or mixed standard solutions of gentiobiose and other relevant isomers (e.g., maltose, isomaltose) in a 50:50 mixture of acetonitrile and water.
  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

ParameterCondition
Column Amide-based HILIC column (e.g., ACQUITY UPLC BEH Amide)[14]
Mobile Phase 80:20 (v/v) Acetonitrile:Water
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times compared to the standards.
  • For quantitative analysis, construct a calibration curve for each analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for carbohydrate analysis, but it requires derivatization to make the non-volatile sugars amenable to gas chromatography.[17]

Causality Behind Experimental Choices:

  • Derivatization: Trimethylsilylation (TMS) is a common derivatization method that replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups, increasing the volatility of the disaccharides.[17]

  • Mass Spectrometry (MS) Detection: MS provides structural information and allows for highly selective and sensitive detection, which is particularly useful for complex matrices.[2]

This protocol is suitable for the analysis of melibiose in biological samples.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of melibiose in a suitable solvent (e.g., pyridine).
  • Sample Preparation: Lyophilize the sample to dryness.
  • Derivatization:
  • To the dried standard or sample, add 100 µL of a derivatization reagent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
  • Heat the mixture at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, then ramp to 280 °C at 5 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning from m/z 50-650

3. Data Analysis:

  • Identify the melibiose derivative peak by its retention time and mass spectrum, comparing it to the standard.
  • For quantification, use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Melibiose Standard Derivatization TMS Derivatization Standard->Derivatization Sample Biological Sample Lyophilization Lyophilization Sample->Lyophilization Lyophilization->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Identification Identification & Quantification TIC->Identification Mass_Spectrum->Identification

Caption: Workflow for melibiose analysis by GC-MS.

Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a critical step to ensure the reliability of the data.[18][19] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include:[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18] This is demonstrated by the absence of interfering peaks at the retention time of the this compound standard in a blank or placebo sample.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Conclusion

The use of high-purity this compound standards is fundamental for the accurate and reliable chromatographic analysis of these important disaccharides. The choice of chromatographic technique—be it the high sensitivity of HPAEC-PAD, the versatility of HILIC, or the specificity of GC-MS—should be guided by the specific analytical requirements. The detailed protocols and validation principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement robust and trustworthy analytical methods for 6-O-hexopyranosylhexoses.

References

  • Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC - NIH. (2020-08-24). Available at: [Link]

  • Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - MDPI. (2021-09-29). Available at: [Link]

  • HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC. (2023-04-19). Available at: [Link]

  • Liquid Chromatography of Carbohydrates in Human Food and Animal Feeding Stuffs. Available at: [Link]

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC - NIH. Available at: [Link]

  • (PDF) HPLC for Carbohydrate Analysis - ResearchGate. (2016-04-29). Available at: [Link]

  • Separation of All Classes of Carbohydrates by HPAEC-PAD | LCGC International. (2024-02-01). Available at: [Link]

  • Analytical Capabilities of the Determination of Carbohydrates by Chromatographic and Electrophoretic Methods - Kartsova. Available at: [Link]

  • HPAEC-PAD analysis of disaccharide α -D-Glc p (1 → 2)-D-Gal (... - ResearchGate. Available at: [Link]

  • Method of Test for Isomaltooligosaccharides in Beverages. (2023-04-20). Available at: [Link]

  • (PDF) Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - ResearchGate. (2020-08-24). Available at: [Link]

  • High Performance Ion Chromatographic Analysis of Glucose, Isomaltose, and Maltose in Hydroxyethyl Starch: Journal of Liquid Chromatography - Taylor & Francis. Available at: [Link]

  • Direct Mono- and Disaccharide Determinations in Foods and Beverages - Chromatography Today. (2016-06-03). Available at: [Link]

  • Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - MDPI. Available at: [Link]

  • Melibiose | C12H22O11 | CID 440658 - PubChem. Available at: [Link]

  • Predicted GC-MS Spectrum - Melibiose GC-MS (TMS_1_3) - 70eV, Positive (HMDB0000048). Available at: [Link]

  • Gentiobiose - Chem-Impex. Available at: [Link]

  • Gentiobiose DP2 (>99% HPLC) - Elicityl. Available at: [Link]

  • Mono- and disaccharides (GC-MS) - MASONACO. Available at: [Link]

  • Synthesis of L-Hexoses and Their Related Biomolecules - ResearchGate. (2013-02-01). Available at: [Link]

  • Disaccharides Determination: A Review of Analytical Methods - PubMed. (2018-05-04). Available at: [Link]

  • Disaccharides Determination: A Review of Analytical Methods | Request PDF. Available at: [Link]

  • The mechanism of 6-deoxyhexose synthesis. 3. Purification of deosythymidine diphosphate-glucose oxidoreductase - PubMed. Available at: [Link]

  • Synthesis of l-hexoses and their related biomolecules - RSC Publishing. Available at: [Link]

  • validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the - Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - MDPI. Available at: [Link]

  • An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC - NIH. Available at: [Link]

  • Gentiobiose - Wikipedia. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025-08-08). Available at: [Link]

  • Synthesis of D-hexos-5-uloses by Novel in Situ Hydrolysis of Epoxides Derived from 6-deoxyhex-5-enopyranosides - University of Galway Research. (2000-11-30). Available at: [Link]

  • Handbook of Analytical Validation - Routledge. Available at: [Link]

  • Stereoselective synthesis of a ketohexofuranose from an aldohexopyranose by a [6+1-1] strategy - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

protecting group strategies for 6-O-Hexopyranosylhexose synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-O-linked disaccharides. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights. Our goal is to empower you to navigate the complexities of protecting group strategy and glycosylation chemistry with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of 6-O-hexopyranosyl-hexoses. Each entry details potential causes and provides actionable solutions.

Q1: My glycosylation yield is extremely low or zero. What are the most likely causes?

Low or no yield in a glycosylation reaction is a frequent issue stemming from several potential factors, often related to reagents or reaction conditions.[1]

Potential Causes & Solutions:

  • Moisture Contamination: Anhydrous conditions are absolutely critical for most glycosylation protocols.[1] Trace amounts of water can hydrolyze the activated glycosyl donor or the promoter, effectively killing the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly activated molecular sieves (3Å or 4Å) in the reaction vessel.[1] Solvents must be of high purity and freshly distilled from an appropriate drying agent. Handle all reagents under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Inactive Promoter/Activator: The reagents used to activate the glycosyl donor (e.g., N-Iodosuccinimide (NIS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂)) can degrade over time, especially if improperly stored.[1][2]

    • Solution: Use fresh, high-purity activators. For instance, NIS should be a pale yellow powder; if it is dark brown, it has likely decomposed. Triflic acid (TfOH) or TMSOTf are extremely sensitive to moisture and should be handled with care.

  • Inappropriate Reaction Temperature: Many glycosylation reactions require precise temperature control, often starting at very low temperatures (e.g., -78 °C) to manage the activation step before slowly warming.[1] Incorrect temperatures can lead to donor decomposition or prevent activation altogether.[3]

    • Solution: Follow the temperature profile of your chosen protocol meticulously. A sudden rise in temperature can cause side reactions, while a temperature that is too low may prevent the reaction from initiating.[3] Consider using a cryostat for precise temperature maintenance.

  • Donor/Acceptor Mismatch: The reactivity of the glycosyl donor and acceptor must be compatible. A highly reactive ("armed") donor might decompose before it can react with a very unreactive ("disarmed") acceptor.

    • Solution: This is a strategic issue. The electronic properties of the protecting groups determine the reactivity. Electron-withdrawing groups (e.g., esters like acetyl, benzoyl) on the donor are "disarming," making it more stable but less reactive.[1] Electron-donating groups (e.g., ethers like benzyl) are "arming."[1] Adjust your protecting group strategy to better match the reactivities.

Q2: I'm getting a mixture of regioisomers instead of exclusive 6-O glycosylation. How can I improve selectivity?

Achieving regioselectivity for the 6-OH group is paramount. This hydroxyl is a primary alcohol and is generally the most sterically accessible and nucleophilic, but subtle factors can lead to reactions at other positions.[4][5]

Potential Causes & Solutions:

  • Insufficient Differentiation of Hydroxyl Reactivity: While the 6-OH is intrinsically more reactive, the reactivity difference between the primary 6-OH and secondary hydroxyls (e.g., at C-4) may not be sufficient under your reaction conditions.

    • Solution 1 (Protecting Group Strategy): The most robust solution is to protect the other hydroxyl groups, leaving only the 6-OH available for glycosylation.[6] A common strategy for glucose or galactose acceptors is to use a 4,6-O-benzylidene acetal, then selectively open it to expose the 6-OH while keeping the 4-OH protected.[7]

    • Solution 2 (Steric Hindrance): Employ a bulky protecting group on the C-4 hydroxyl, such as a tert-butyldiphenylsilyl (TBDPS) ether. This will sterically hinder the C-4 position and further direct the incoming glycosyl donor to the more accessible C-6 position.

    • Solution 3 (Tin-Mediated Activation): The use of dibutyltin oxide (Bu₂SnO) can be used to form a stannylene acetal between two adjacent hydroxyl groups (e.g., C-4 and C-6). This intermediate selectively activates the primary 6-OH position for subsequent acylation or alkylation, allowing for differentiation without extensive protection/deprotection steps.[5]

Q3: My final deprotection step is cleaving the glycosidic bond. How can I remove protecting groups safely?

The stability of the glycosidic bond can be a concern during the final deprotection, especially under harsh acidic conditions.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: Standard methods for removing benzyl ethers (e.g., catalytic hydrogenation) or acyl groups (e.g., saponification) are generally safe for glycosidic bonds. However, strong acidic conditions used to remove acetals (like benzylidene or isopropylidene) or silyl ethers can sometimes lead to cleavage.

    • Solution (Orthogonal Strategy): The key is to employ an "orthogonal" protecting group strategy.[8][9][10] This involves using a set of protecting groups on your molecule that can be removed under distinct reaction conditions, leaving the other groups and the glycosidic linkage intact.[10][11] For example, you can remove an allyl ether under palladium catalysis or a silyl ether with fluoride ions without affecting benzyl ethers, which require hydrogenolysis for removal.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions related to the synthesis of 6-O-linked disaccharides.

Q4: What is an "orthogonal" protecting group strategy and why is it essential for complex carbohydrate synthesis?

An orthogonal protecting group strategy is a cornerstone of modern carbohydrate chemistry. It is defined by the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions that do not affect the others.[10][11]

Importance:

  • Selective Modification: It allows for the precise, stepwise unmasking of specific hydroxyl groups for further reactions, such as chain elongation or functionalization.[10]

  • Synthesis of Branched Oligosaccharides: This level of control is indispensable for building complex, branched structures where different parts of the molecule need to be assembled in a specific order.[8][13]

  • Avoiding Unwanted Side Reactions: By allowing for mild and specific deprotection steps, it prevents the use of harsh conditions that could cleave the desired product or other protecting groups unintentionally.[9]

The diagram below illustrates a typical synthetic workflow employing this strategy.

G cluster_donor Glycosyl Donor Preparation cluster_acceptor Glycosyl Acceptor Preparation D1 Monosaccharide 1 D2 Global Protection (e.g., Benzyl Ethers) D1->D2 D3 Anomeric Deprotection & Activation (e.g., Trichloroacetimidate) D2->D3 Glycosylation Glycosylation (Lewis Acid Catalyst) D3->Glycosylation A1 Monosaccharide 2 A2 Orthogonal Protection (e.g., 1,2,3,4-tetra-O-acetyl) A1->A2 A3 Selective 6-OH Deprotection A2->A3 A3->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Deprotection Global Deprotection (e.g., Hydrogenolysis) Disaccharide->Deprotection Final Final 6-O-Disaccharide Deprotection->Final

Caption: General workflow for 6-O-disaccharide synthesis.

Q5: How do I choose the right glycosyl donor? (e.g., Trichloroacetimidate vs. Thioglycoside)

The choice of glycosyl donor is critical and influences reaction conditions, stereoselectivity, and overall yield.[14]

  • Glycosyl Trichloroacetimidates:

    • Activation: Activated under mild acidic conditions (catalytic TMSOTf or BF₃·OEt₂).[15]

    • Advantages: Highly reactive and generally provide good yields. They are relatively easy to prepare from the 1-hydroxy sugar.[15]

    • Disadvantages: Can be sensitive to moisture. A common side reaction is the formation of a stable N-glycosyl trichloroacetamide byproduct, which can reduce yield.[15][16][17] The reaction mechanism can be complex, proceeding through Sₙ1-like or Sₙ2-like pathways depending on conditions.[15][18]

  • Thioglycosides (e.g., Phenyl or Ethyl Thioethers):

    • Activation: Typically activated by halonium sources (e.g., NIS/TfOH, BSP/Tf₂O).[8]

    • Advantages: Generally more stable than trichloroacetimidates, making them excellent for multi-step syntheses. They are key to "armed-disarmed" strategies, where the electronic nature of protecting groups on the donor dictates its reactivity relative to another thioglycoside acting as an acceptor.

    • Disadvantages: Activation often requires stoichiometric and sometimes harsh promoters. Side reactions, such as intermolecular aglycon transfer, can occur.[19]

The choice often depends on the specific substrates and the overall synthetic plan. Trichloroacetimidates are excellent for direct, high-yielding couplings, while thioglycosides offer superior stability and strategic flexibility.

Q6: How do protecting groups at the C-2 position influence the stereochemical outcome (α vs. β) of the glycosylation?

The protecting group at the C-2 position of the glycosyl donor has a profound influence on the stereoselectivity of the glycosidic bond formation.[7][20][21]

  • Participating Groups (e.g., Acetyl, Benzoyl): Acyl groups at C-2 can participate in the reaction through "anchimeric assistance."[20] After the leaving group at C-1 departs, the carbonyl oxygen of the C-2 ester attacks the resulting oxocarbenium ion, forming a stable dioxolanylium intermediate. The glycosyl acceptor can then only attack from the opposite face (trans), leading exclusively to 1,2-trans glycosides. For a glucose donor, this results in a β-linkage.

  • Non-Participating Groups (e.g., Benzyl, Silyl): Ether or silyl groups at C-2 cannot form this stable intermediate. The reaction proceeds through a more open oxocarbenium ion. The stereochemical outcome is then controlled by other factors, including the anomeric effect, solvent, temperature, and the nature of the acceptor and promoter. This often leads to a mixture of α and β anomers, with the α-anomer frequently favored due to the anomeric effect.[20]

The diagram below illustrates this crucial concept.

G cluster_participating C-2 Participating Group (e.g., Acetyl) cluster_nonparticipating C-2 Non-Participating Group (e.g., Benzyl) P1 Donor with C-2 Acetyl P2 Dioxolanylium Intermediate (Blocks α-face) P1->P2 Activation P3 1,2-trans Product (β-glycoside) P2->P3 Nucleophilic Attack (from β-face only) NP1 Donor with C-2 Benzyl NP2 Oxocarbenium Ion (Planar) NP1->NP2 Activation NP3 α / β Mixture NP2->NP3 Attack from α or β face

Caption: Influence of the C-2 protecting group on stereoselectivity.

Data & Protocols

Table 1: Comparison of Common Hydroxyl Protecting Groups
Protecting GroupAbbreviationInstallation ReagentsRemoval ConditionsStability & Characteristics
Benzyl Ether BnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to acid/base. Electron-donating ("arming"). Ideal for permanent protection.[12][22]
Acetyl Ester AcAc₂O, PyridineNaOMe/MeOH; K₂CO₃/MeOHStable to acid. Base-labile. Electron-withdrawing ("disarming"). C-2 participation gives 1,2-trans products.[12][23]
Benzoyl Ester BzBzCl, PyridineNaOMe/MeOH (slower than Ac)More stable than acetyl. Also a C-2 participating group.[12][23]
tert-Butyldimethylsilyl Ether TBDMSTBDMSCl, ImidazoleTBAF; mild acid (e.g., CSA)Bulky, good for primary OH. Stable to base. Removed with fluoride or acid.[12]
Allyl Ether AllAllyl-Br, NaHPd(PPh₃)₄, K₂CO₃; RhCl(PPh₃)₃Orthogonal to many groups. Removed by Pd/Rh catalysis.[13][22]
Benzylidene Acetal BnPhCHO, ZnCl₂Mild acid (e.g., CSA); H₂Protects 1,2 or 1,3-diols (e.g., 4,6-OH). Can be regioselectively opened.[7]
Experimental Protocol: Schmidt Trichloroacetimidate Glycosylation for 6-O-Linkage

This protocol describes a general procedure for the glycosylation of a 6-OH acceptor using a per-benzylated glucosyl trichloroacetimidate donor. Note: All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen).

Materials:

  • Glycosyl Donor: 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.2 eq)

  • Glycosyl Acceptor: Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (1.0 eq)

  • Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask containing a magnetic stir bar, add the glycosyl acceptor (1.0 eq) and freshly activated 4Å molecular sieves. Seal the flask and purge with Argon.

  • Dissolution: Add anhydrous DCM via syringe to dissolve the acceptor (target concentration ~0.1 M). Add the glycosyl donor (1.2 eq) to the stirring solution.

  • Cooling: Cool the flask to -40 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Activation: Add TMSOTf (0.1 eq) dropwise via syringe to the cold, stirring mixture. The solution may develop a slight yellow or pink color.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the acceptor and formation of a new, higher Rf spot indicates product formation. If the reaction stalls, an additional small portion of TMSOTf (0.05 eq) can be added.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench by adding a few drops of triethylamine or pyridine to neutralize the acidic catalyst.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the protected disaccharide.

References

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
  • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF.
  • Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. Benchchem.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.
  • WO2000042057A1 - Protecting groups for carbohydrate synthesis.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Request PDF.
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
  • Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides | Organic Letters.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Organic Letters.
  • Breakthrough in Disaccharide Synthesis Opens New Avenues for Complex Enzymatically Stable Mimetics. Indian Institute of Technology Kanpur.
  • Unraveling the Mechanism of Stereospecific Self-promoted N-Glycosyl
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • Application Notes and Protocols: Synthesis of Complex Carbohydrates Using Trichloroacetimid
  • 1 Protecting Group Strategies in Carbohydr
  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis | ACS Central Science.
  • (PDF) Protecting Groups in Synthesis of Monosaccharides' Derivatives.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.
  • Chemical disaccharide formation.
  • Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.
  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis.
  • Protective group strategies in carbohydrate and peptide chemistry.
  • Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products | The Journal of Organic Chemistry.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • Synthesis of D-hexos-5-uloses by Novel in Situ Hydrolysis of Epoxides Derived from 6-deoxyhex-5-enopyranosides. University of Galway Research.
  • A Study of the Epoxidation of 6-Deoxyhex-5-enopyranosides. 1,5-Dicarbonyl Derivatives and Novel Synthetic Routes to d - xylo -Hexos-5-ulose and d - lyxo.
  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
  • A Facile Route to 1 → 6 Linked Disaccharides: Syntheses of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose) and of 2-Acetamido-6-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl).
  • Synthesis of l-Hexoses | Chemical Reviews.
  • Solutions to the Glycosylation Problem for Low- and High-Throughput Structural Glycoproteomics.
  • De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose.
  • Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI.

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-O-Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the more persistent challenges in synthetic carbohydrate chemistry: overcoming steric hindrance in 6-O-glycosylation reactions. The primary hydroxyl at the C-6 position of a pyranoside is typically the most accessible for glycosylation.[1] However, when the glycosyl donor, the acceptor, or both are sterically encumbered, this seemingly straightforward reaction can become a significant bottleneck, leading to low yields, side reactions, or complete failure.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you navigate and conquer these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding sterically hindered 6-O-glycosylation reactions.

Q1: Why is my 6-O-glycosylation failing despite using a primary alcohol?

A1: While the 6-OH group is a primary alcohol, significant steric bulk on either the glycosyl acceptor (e.g., bulky protecting groups on C-3 and C-4) or the glycosyl donor can severely restrict access to the nucleophilic oxygen.[2] This steric congestion increases the activation energy of the reaction, making it difficult for the donor and acceptor to achieve the necessary geometry for bond formation.[3]

Q2: What are the immediate signs of a sterically hindered reaction?

A2: Common indicators include:

  • Low or no product formation: The most obvious sign is the recovery of unreacted starting materials.

  • Sluggish reaction: The reaction may proceed very slowly, even at elevated temperatures.

  • Formation of side products: You might observe the formation of glycals (from elimination), orthoesters (if a participating group is at C-2), or decomposition of the donor.[2]

Q3: What is the "armed-disarmed" concept, and how does it apply here?

A3: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic nature of their protecting groups.[4][5]

  • Armed donors have electron-donating groups (like benzyl ethers), which make them more reactive.[4][5]

  • Disarmed donors have electron-withdrawing groups (like acetyl or benzoyl esters), making them less reactive.[4][5] For a hindered 6-O-glycosylation, using a highly reactive "armed" donor is often a good starting point to overcome the steric barrier.[6]

Q4: Can changing the solvent help?

A4: Absolutely. Solvent choice is critical.

  • Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are common starting points.

  • Nitrile solvents (e.g., acetonitrile) can sometimes favor the formation of β-glycosides through the formation of a nitrile-stabilized intermediate.[2]

  • Ether-based solvents (e.g., diethyl ether) can influence selectivity, sometimes favoring α-anomers.[2] It's often necessary to screen different solvents to find the optimal conditions.

Part 2: Troubleshooting Guides

This section provides in-depth, systematic approaches to troubleshoot and optimize your hindered 6-O-glycosylation reactions.

Guide 1: Low or No Product Formation

This is the most common issue. The following workflow will help you diagnose and solve the problem.


start [label="Low/No 6-O-Glycosylation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_activation [label="Is the Glycosyl Donor Being Activated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Is Steric Hindrance the Primary Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution_activator [label="Increase Promoter Stoichiometry\nSwitch to a Stronger Promoter System\n(e.g., NIS/TfOH)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_donor [label="Switch to a More Reactive 'Armed' Donor\n(e.g., Trichloroacetimidate, Glycosyl Halide)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp_time [label="Increase Reaction Temperature\nProlong Reaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_protecting_groups [label="Re-evaluate Protecting Group Strategy\nUse smaller or conformationally rigid groups", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_activation;

check_activation -> solution_activator [label="No\n(TLC shows only starting donor)"]; check_activation -> check_sterics [label="Yes\n(Donor is consumed, but no product forms)"];

check_sterics -> solution_donor [label="Yes"]; check_sterics -> solution_temp_time [label="Partially"]; check_sterics -> check_conditions [label="Unsure"];

check_conditions -> solution_protecting_groups [label="Maybe"]; check_conditions -> solution_temp_time; }

Troubleshooting workflow for low-yield 6-O-glycosylation.

Step-by-Step Troubleshooting Protocol:
  • Verify Donor Activation:

    • Rationale: The first step in any glycosylation is the activation of the glycosyl donor to form a reactive intermediate, such as an oxocarbenium ion.[7][8] If the promoter system is not strong enough, this will not happen.

    • Action:

      • Run a control reaction without the acceptor. Monitor by TLC to see if the donor spot disappears.

      • If the donor remains, consider increasing the equivalents of the promoter or switching to a more potent activating system.[2][4] For example, if you are using a mild Lewis acid like Bi(OTf)₃, you might switch to a more powerful system like N-Iodosuccinimide (NIS) and Triflic acid (TfOH) for a thioglycoside donor.[2]

  • Enhance Donor Reactivity:

    • Rationale: A more reactive glycosyl donor can more effectively overcome the high activation energy associated with sterically hindered couplings.[3]

    • Action:

      • If you are using a relatively stable donor like a thioglycoside, consider converting it to a more reactive species like a glycosyl trichloroacetimidate or a glycosyl halide.[2]

      • Ensure your donor is "armed" with electron-donating protecting groups (e.g., benzyl ethers) rather than "disarmed" with electron-withdrawing groups (e.g., acetyl esters).[4][9]

  • Optimize Reaction Conditions:

    • Rationale: Temperature and time are critical variables. Higher temperatures provide the energy needed to overcome the steric barrier, but can also lead to decomposition.[2]

    • Action:

      • Gradually increase the reaction temperature. For example, if the reaction is failing at 0 °C, try running it at room temperature or even gently heating to 40-50 °C, while carefully monitoring for byproduct formation by TLC.[2]

      • Prolong the reaction time. Some hindered glycosylations can take 24-48 hours to reach completion.[2]

  • Re-evaluate Protecting Group Strategy:

    • Rationale: The protecting groups on both the donor and the acceptor contribute to the steric environment.[9][10] Large, bulky groups can physically block the reaction site.

    • Action:

      • On the acceptor, consider if smaller protecting groups can be used on the positions adjacent to C-6 (i.e., C-4).

      • Using conformationally rigid protecting groups, like a 4,6-O-benzylidene acetal on the donor, can sometimes pre-organize the molecule into a more reactive conformation, paradoxically aiding the reaction.[10] However, on the acceptor, a 4,6-O-benzylidene ring can introduce steric and torsional strain that prevents glycosylation.[6]

Guide 2: Formation of Multiple Products (Low Selectivity)

If the reaction is proceeding but giving a mixture of products, the issue is one of selectivity.

Common Side Products and Solutions:
Side ProductCauseTroubleshooting Strategy
Undesired Anomer (α/β Mixture) The reaction conditions allow for equilibration between the kinetic and thermodynamic products.Lower the reaction temperature to favor kinetic control.[2] The choice of solvent can also influence anomeric selectivity.[2]
Glycal Formation The reaction conditions are too acidic, promoting elimination of the anomeric leaving group.Use a less acidic promoter or add a proton scavenger (e.g., a non-nucleophilic base like DTBMP).[2] Lowering the reaction temperature can also help.[2]
Orthoester Formation A participating acyl protecting group (e.g., acetate, benzoate) at the C-2 position of the donor is intercepting the oxocarbenium ion.This is a classic issue. Replace the C-2 acyl group with a non-participating ether group (e.g., benzyl ether).[2]
Self-condensation/Polymerization If the acceptor has unprotected hydroxyl groups other than C-6, or if the donor can act as an acceptor.Ensure a proper protecting group strategy is in place to isolate the C-6 hydroxyl as the sole nucleophile.[11]

Part 3: Key Experimental Protocols

Here are starting-point protocols for common strategies to overcome steric hindrance. Note: These are general procedures and must be optimized for your specific substrates.

Protocol 1: High-Activity Glycosylation using a Thioglycoside Donor

This protocol uses a powerful NIS/TfOH activation system, often effective for hindered couplings.

  • Preparation:

    • Flame-dry a round-bottom flask containing a stir bar and freshly activated 4Å molecular sieves under high vacuum.

    • Cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reagents:

    • Add the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.5 - 2.0 eq) to the flask. An excess of the donor is often used to drive the reaction to completion.[12]

    • Add anhydrous DCM (to a concentration of ~0.05-0.1 M) via syringe.

  • Reaction:

    • Cool the stirred mixture to a low starting temperature (e.g., -40 °C or -78 °C). Low temperatures help control the initial activation.[12]

    • In a separate flame-dried flask, prepare a solution of NIS (1.5-2.0 eq) and a catalytic amount of TfOH (0.1-0.2 eq) in anhydrous DCM.

    • Add the activator solution dropwise to the stirring donor/acceptor mixture.

    • Monitor the reaction by TLC. If no reaction occurs, allow the mixture to slowly warm to 0 °C or room temperature.

  • Work-up:

    • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume excess iodine, followed by saturated aqueous sodium bicarbonate.[12]

    • Dilute with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using a Highly Reactive Trichloroacetimidate Donor

Trichloroacetimidate donors are highly reactive and are activated by catalytic amounts of a Lewis acid.

  • Preparation:

    • Follow the same flame-drying and inert atmosphere procedure as in Protocol 1.

  • Reagents:

    • Add the glycosyl acceptor (1.2-1.5 eq) and the glycosyl trichloroacetimidate donor (1.0 eq) to the flask with 4Å molecular sieves.

    • Add anhydrous DCM via syringe.

  • Reaction:

    • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).

    • Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq, or BF₃·Et₂O, 1.5-3.0 eq) dropwise.[4]

    • Monitor the progress by TLC.

  • Work-up:

    • When the reaction is complete, quench by adding a few drops of pyridine or triethylamine to neutralize the acid.[4]

    • Dilute with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References
  • troubleshooting low yields in glycosylation reactions with sorbopyranose donors - Benchchem.
  • Overcoming Steric Hindrance in Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
  • Direct Dehydrative Glycosylation of C1-Alcohols - PMC - PubMed Central - NIH.
  • Overcoming Steric Challenges in Glycosylations: P. I. Frank E. McDonald, Professor of Chemistry Advances in glycobiology require - Emory College.
  • Troubleshooting low reactivity of acetylated glycosyl donors - Benchchem.
  • VI Protecting Groups and Orthogonal Protection Strategies.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - Beilstein Journals.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - NIH.
  • Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. Available at: [Link]

  • Protective Group Strategies - ResearchGate. Available at: [Link]

  • Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides - PubMed Central. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - MDPI. Available at: [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. Available at: [Link]

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - White Rose Research Online. Available at: [Link]

  • Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - PMC - NIH. Available at: [Link]

  • Glycosyl donor - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 6-O-Hexopyranosyl-hexose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycoscience applications. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of disaccharides, specifically focusing on 6-O-Hexopyranosyl-hexose. The synthesis of a specific glycosidic linkage is often a significant achievement, yet isolating the target molecule in high purity from a complex reaction mixture presents a distinct set of challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to navigate these hurdles effectively.

Section 1: The Purification Challenge: Understanding Your Mixture

Before selecting a purification strategy, it is critical to understand the components of your crude reaction mixture. A typical post-reaction mixture for a 6-O-Hexopyranosyl-hexose synthesis may contain:

  • Target Disaccharide: The desired 6-O-linked product.

  • Unreacted Monosaccharides: The hexose donor and acceptor.

  • Isomeric Byproducts: Disaccharides with different linkage positions (e.g., 1→2, 1→3, 1→4).

  • Anomers: The α and β forms of your target molecule and other sugar components.

  • Higher-Order Oligosaccharides: Trisaccharides or larger molecules formed from side reactions.

  • Reaction Reagents: Catalysts, coupling agents, and their byproducts.

  • Protecting Groups & Scavengers: If applicable to your synthetic route.

  • Salts: From buffers or reaction quenching steps.

The primary goal of purification is to systematically remove these impurities. The workflow below illustrates a general path from the crude product to the final, pure compound.

cluster_0 Purification Workflow CRUDE Crude Reaction Mixture WORKUP Initial Work-up (e.g., Quenching, Extraction, Precipitation) CRUDE->WORKUP Remove catalysts, bulk solvents CRUDE_PUR Crude Purification (e.g., Flash Chromatography, SEC) WORKUP->CRUDE_PUR Remove major impurities POLISH High-Resolution Polishing (e.g., HPLC, Crystallization) CRUDE_PUR->POLISH Isomer separation ANALYSIS Purity & Structural Analysis (HPLC, MS, NMR) POLISH->ANALYSIS Verification PURE Pure 6-O-Hexopyranosyl-hexose ANALYSIS->PURE Confirmed >95% pure

Caption: General purification workflow for 6-O-Hexopyranosyl-hexose.

Section 2: Chromatographic Purification Strategies (FAQs)

Chromatography is the most powerful and common technique for disaccharide purification. The choice of method is critical and depends on the specific impurities present.[1][2]

Q1: What is the best starting point for chromatographic purification of a highly polar disaccharide?

A1: For unprotected hexopyranosyl-hexoses, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[3][4][5]

  • Causality & Expertise: Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC uses a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). This creates a water-rich layer on the surface of the stationary phase. Polar analytes, like sugars, partition into this layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water). This mechanism is highly effective for separating compounds that are too polar for good retention on C18 columns.

Q2: My sugar peaks are splitting or are very broad in HILIC. What's happening and how do I fix it?

A2: This is a classic problem caused by mutarotation . In solution, reducing sugars like your target disaccharide exist as an equilibrium of α and β anomers.[3] These anomers have slightly different conformations and can separate chromatographically, leading to split or broadened peaks.

Solutions:

  • Accelerate Mutarotation: Some HILIC stationary phases, particularly those with amine functionalities, can accelerate the rate of anomer interconversion, causing the two forms to elute as a single, sharp peak.[3]

  • Elevate Temperature: Increasing the column temperature (e.g., to 40-60 °C) can increase the rate of mutarotation, helping to merge the anomeric peaks.

  • Optimize Mobile Phase: Adding a small amount of a weak base, like diethylamine, to the mobile phase can also catalyze mutarotation. However, this may not be compatible with mass spectrometry detection.

Q3: How do I separate my target 6-O-linked disaccharide from other linkage isomers?

A3: This is one of the most difficult separations in carbohydrate chemistry. The subtle differences in the hydroxyl group positions require high-resolution techniques.

  • Porous Graphitized Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on polarizability and shape. They are exceptionally effective at resolving structurally similar isomers, including linkage-isomers and even anomers of disaccharides, that are inseparable by other means.[5]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a very powerful technique for carbohydrate analysis.[5] At high pH, the hydroxyl groups of carbohydrates are partially deprotonated, allowing them to be separated on a strong anion-exchange column. It is highly sensitive and resolving but can be destructive and requires specialized equipment.

  • Methodical HILIC Optimization: If sticking with HILIC, systematically screen different stationary phases (amide, diol, underivatized silica) and optimize the gradient slope. A very shallow gradient is often required to resolve closely eluting isomers.

Q4: My reaction mixture is full of salt. Do I need to remove it before HPLC?

A4: Yes, it is highly recommended. High salt concentrations can interfere with most forms of HPLC.

  • Mechanism of Interference: Salts can alter the hydration layer on HILIC stationary phases, leading to poor peak shape and retention time shifts. In reversed-phase, they can cause precipitation and clog the column.

  • Desalting Protocol: The most common method is Size-Exclusion Chromatography (SEC) using a resin like Bio-Gel P-2 or Sephadex G-10/G-25. Salts are small and will enter the pores of the resin, eluting later, while your larger disaccharide will be excluded and elute earlier.

Data Presentation: Comparison of Chromatographic Techniques
TechniqueStationary PhaseTypical Mobile PhaseProsCons
HILIC Amide, Diol, Amino, SilicaHigh Acetonitrile/WaterExcellent for polar compounds; MS-compatible.Anomer peak splitting can be an issue.[3]
PGC Porous Graphitized CarbonAcetonitrile/Water gradientsUnmatched resolution for structural isomers.[5]Can have strong retention; requires careful conditioning.
Cation-Exchange Sulfonated Polystyrene-DVB (e.g., Ca²⁺ form)WaterSimple, aqueous mobile phase; good for preparative scale.[6][7]Lower resolution for complex mixtures.
SEC Dextran, Polyacrylamide GelsAqueous BuffersExcellent for desalting and separating by size (e.g., disaccharides from oligosaccharides).[7]No isomer separation capability.

Section 3: Troubleshooting Guide

This section directly addresses common problems encountered during purification.

cluster_1 Troubleshooting Logic PROBLEM Problem Observed P1 Poor Peak Shape (Splitting, Tailing) P2 Low Recovery P3 Poor Resolution P4 High Backpressure S1 Cause: Mutarotation? Column Overload? Secondary Interactions? P1->S1 S2 Cause: Adsorption? Degradation? Precipitation? P2->S2 S3 Cause: Inadequate Method? Co-eluting Impurities? P3->S3 S4 Cause: Column Clogging? Precipitation? P4->S4 FIX1 Solution: Elevate Temp, Change Mobile Phase pH, Reduce Sample Load S1->FIX1 FIX2 Solution: Use low-adsorption vials, Check sample stability (pH/temp), Ensure solubility in mobile phase S2->FIX2 FIX3 Solution: Shallow gradient, Switch to PGC or different HILIC phase, Check for unresolved impurities by MS S3->FIX3 FIX4 Solution: Filter sample (0.22 µm), Flush column, Ensure sample is fully dissolved S4->FIX4

Caption: A decision tree for troubleshooting common purification issues.

Q: My target compound seems to be lost during solvent evaporation or storage. Why?

A: This is often due to non-specific adsorption or degradation. Highly polar, polyhydroxylated compounds can adhere to glass or plastic surfaces, especially at low concentrations.

  • Trustworthiness & Validation: To test for this, prepare a known, low-concentration standard of a similar sugar. Quantify it before and after transferring between vials or after a freeze-thaw cycle. A significant drop in concentration indicates adsorption issues.

  • Solution: Use low-adsorption polypropylene vials or silanized glassware. Storing samples in a solvent they are highly soluble in (like water or a water/acetonitrile mix) rather than as a dry film can also help. Ensure storage conditions are appropriate; for example, avoid acidic or basic conditions that could cause hydrolysis and store at -20°C or -80°C for long-term stability.[8]

Q: I've purified my compound by HPLC, but NMR analysis shows it's still not pure. What's going on?

A: This is common when using a non-specific detector like a Refractive Index (RI) or a UV detector (if your compound lacks a chromophore). An impurity can co-elute perfectly under your target peak.

  • Solution: Use a mass spectrometer (MS) or a Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD) in line with your HPLC. These detectors provide more specific information. An MS detector will immediately tell you if the peak at the correct retention time has the wrong mass-to-charge ratio. CAD and ELSD are universal detectors for non-volatile compounds and will reveal impurities that are invisible to UV.

Section 4: Experimental Protocols

Protocol 1: Preparative HILIC-HPLC Purification

This protocol provides a robust starting point for purifying a 6-O-Hexopyranosyl-hexose.

1. System and Column Preparation:

  • Column: Amide-bonded silica column (e.g., 10 µm particle size, 20 mm ID x 250 mm length).
  • Mobile Phase A: 95:5 Water/Acetonitrile + 10 mM Ammonium Formate.
  • Mobile Phase B: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate.
  • Equilibration: Thoroughly equilibrate the column with the initial mobile phase conditions (e.g., 90% B) for at least 10 column volumes. Proper equilibration is critical for reproducible retention in HILIC.

2. Sample Preparation:

  • Dissolve the crude, desalted reaction mixture in the initial mobile phase composition (e.g., 90% Acetonitrile / 10% Water).
  • Causality: Dissolving the sample in a solvent stronger than the mobile phase will cause severe peak distortion.
  • Filter the sample through a 0.45 µm syringe filter (PTFE for organic-rich solvents) to remove particulates.

3. Chromatographic Run:

  • Injection: Inject the filtered sample onto the equilibrated column. Do not overload; for a 20 mm ID column, a typical loading might be 50-150 mg, depending on separation difficulty.
  • Gradient Elution: Run a shallow gradient to elute the compounds.
Time (min) Flow Rate (mL/min) % Mobile Phase A (Water) % Mobile Phase B (ACN) Comment
0.018.01090Initial isocratic hold
5.018.01090Sample loaded
35.018.03070Shallow gradient for elution
40.018.0955Column wash
45.018.01090Re-equilibration

4. Fraction Collection & Analysis:

  • Collect fractions based on the detector signal (e.g., RI, ELSD).
  • Analyze small aliquots of each fraction by analytical HPLC-MS to confirm the purity and identity of the target compound.
  • Pool the pure fractions, evaporate the solvent under reduced pressure (rotary evaporator), and lyophilize from water to obtain a fluffy white powder.
Protocol 2: Crystallization

Crystallization can be an excellent final polishing step to achieve very high purity.

1. Solvent Selection:

  • The ideal system is a solvent in which the disaccharide is sparingly soluble at room temperature but readily soluble when hot.
  • Common systems for sugars include ethanol/water, methanol/isopropanol, or mixtures of polyhydric and monohydric alcohols.[9]
  • Start by dissolving a small amount of your purified (but perhaps not >99% pure) material in a minimal amount of hot water. Slowly add a miscible anti-solvent like ethanol until the solution becomes slightly turbid. Add a drop of water to clarify.

2. Crystallization Process:

  • Allow the solution to cool slowly and undisturbed to room temperature, then transfer to 4°C. Slow cooling is key to forming well-ordered crystals rather than amorphous precipitate.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the target compound.
  • The hydrolysis of disaccharides like sucrose can be used to create an "invert sugar" mixture that is less prone to crystallization, highlighting the importance of maintaining the integrity of your target molecule during this process.[10][11]

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals sparingly with a small amount of the cold anti-solvent (e.g., cold ethanol) to remove residual soluble impurities.
  • Dry the crystals under high vacuum.

References

  • Blanco-García, E., et al. (2010). Separation of Disaccharides by Comprehensive Two-Dimensional Gas Chromatography−Time-of-Flight Mass Spectrometry. Application to Honey Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Adachi, S., et al. (1993). Chromatographic Separation Property of Disaccharides with a Cation-Exchange Resin. Agricultural and Biological Chemistry. Available at: [Link]

  • Diduco. (n.d.). Separation of simple sugars and carbohydrates. Diduco AB. Available at: [Link]

  • Waters Corporation. (2018). Quantification of Mono and Disaccharides in Foods. Waters Corporation Application Note. Available at: [Link]

  • Slideshare. (n.d.). Extraction of glycosides. Available at: [Link]

  • Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. Available at: [Link]

  • University of Baghdad Digital Repository. (n.d.). Glycosides. Available at: [Link]

  • ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. Available at: [Link]

  • Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Zhang, X., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Analysis and Testing. Available at: [Link]

  • Google Patents. (1972). Process for the crystallization of glucose, fructose, or mixture of glucose and fructose.
  • Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Disaccharides. Available at: [Link]

  • Murti, F. I., et al. (2020). Crystallization behavior of lactose/sucrose mixtures during water-induced crystallization. Food Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). Disaccharides - Maltose, Lactose, and Sucrose. Available at: [Link]

  • Guttman, A., et al. (2022). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. Journal of Chromatography A. Available at: [Link]

Sources

Technical Support Center: Chromatographic Resolution of 6-O-Hexopyranosyl-hexose Anomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the separation of 6-O-Hexopyranosyl-hexose (disaccharide) anomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles governing these complex separations.

The resolution of α and β anomers of reducing disaccharides is a common yet intricate challenge in liquid chromatography. These isomers differ only in the stereochemistry at the C1 carbon of the reducing sugar unit, but this subtle difference can lead to significant issues like peak broadening or complete peak splitting, complicating identification and quantification.[1][2] This guide provides structured troubleshooting advice and answers to frequently asked questions to help you achieve robust and reproducible separations.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the analysis of 6-O-Hexopyranosyl-hexose anomers. Each issue is followed by probable causes and a systematic, step-by-step approach to resolution.

Issue 1: My disaccharide analyte shows a broad or split peak.

This is the most frequent issue, directly caused by the interconversion of α and β anomers (mutarotation) in solution at a rate comparable to the chromatographic timescale.[1][3] The chromatogram may show two distinct peaks, a broadened single peak, or two peaks connected by a plateau, all of which hinder accurate quantification.

Probable Cause A: Anomer interconversion (mutarotation) is slower than or comparable to the separation speed.

When the rate of mutarotation is slow, the α and β anomers enter the column and are separated as distinct species. If the rate is comparable to the elution time, it results in a distorted peak shape between two resolved peaks.[1]

Solution A: Accelerate Mutarotation to Coalesce Anomer Peaks

The goal is to make the interconversion rate significantly faster than the chromatographic separation, so the analyte elutes as a single, time-averaged species.

Step-by-Step Protocol:

  • Increase Column Temperature: This is the most effective and common first step.[1][4]

    • Begin by increasing the column temperature in increments of 5-10°C, for example, from 30°C to 40°C, then to 50°C.

    • Monitor the peak shape at each step. You should observe the two peaks merging into a single, sharper peak.

    • Causality: Higher temperatures provide the necessary activation energy to speed up the mutarotation kinetics.[5] It also reduces mobile phase viscosity, which can lower system backpressure and improve mass transfer, leading to higher efficiency.[6][7][8]

  • Increase Mobile Phase pH (with caution):

    • If temperature adjustment is insufficient or undesirable, consider slightly increasing the mobile phase pH. Mutarotation is catalyzed by both acid and base, but is often faster under slightly alkaline conditions.[9]

    • Introduce a volatile buffer like ammonium bicarbonate or add a small amount of a modifier like ammonium hydroxide to your mobile phase to raise the pH towards neutral or slightly basic (e.g., pH 7-8).

    • Causality: Hydroxide ions can more effectively catalyze the ring-opening and closing mechanism of the sugar, accelerating the equilibration between anomers.

    • Trustworthiness Note: Be mindful of your column's pH stability. Most silica-based HILIC columns are not stable above pH 8. Always operate within the manufacturer's recommended pH range to prevent irreversible damage to the stationary phase.

Probable Cause B: The stationary phase has high selectivity for anomers.

Some stationary phases, particularly certain chiral phases or HILIC phases with specific functional groups, are highly effective at resolving anomers, which may be undesirable for routine quantification.[4][10]

Solution B: Modify Chromatographic Conditions to Reduce Selectivity

If coalescing the peaks is the primary goal, you can adjust parameters to decrease the differential interaction between the anomers and the stationary phase.

Step-by-Step Protocol:

  • Alter Mobile Phase Composition:

    • Change Organic Modifier: If using acetonitrile in HILIC, consider changing the organic modifier to methanol. The change in solvent properties can alter the selectivity of the system.[11]

    • Adjust Buffer Concentration: The ionic strength of the mobile phase can influence selectivity.[11] For instance, increasing the concentration of ammonium formate (e.g., from 50 mM to 100 mM) can alter the separation of closely related glycans and may help in merging anomer peaks.[12]

  • Switch to a Less Anomer-Selective Column:

    • If method development allows, switch to a different HILIC stationary phase. For example, if you are using a column known for high isomer selectivity, try a more general-purpose amide or diol column.

Issue 2: Poor retention of the disaccharide on a reverse-phase (RP) column.

This is an expected outcome. Unmodified carbohydrates are highly polar and exhibit little to no retention on non-polar C18 or C8 stationary phases.[1][13]

Solution: Employ a Retention Mechanism Suited for Polar Analytes.

Step-by-Step Protocol:

  • Primary Recommendation: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

    • HILIC is the standard technique for separating polar compounds like carbohydrates.[3][4][13] It uses a polar stationary phase (e.g., amide, diol, poly-N-(1H-tetrazole-5-yl)-methacrylamide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[4][5]

    • Causality: HILIC operates on a partitioning mechanism where analytes move from the organic-rich mobile phase into a water-enriched layer on the surface of the polar stationary phase.[4] Highly polar molecules like disaccharides are strongly retained in this aqueous layer.

  • Alternative: Derivatization followed by RP-HPLC.

    • If HILIC is not an option, you can chemically derivatize the sugar to make it less polar. This often involves attaching a hydrophobic and/or chromophoric tag (like 1-phenyl-3-methyl-5-pyrazolone, PMP) to the reducing end.[14][15][16]

    • The resulting derivative will be more retained on a standard C18 column and can be detected by UV absorbance.[16]

    • Trustworthiness Note: Derivatization adds extra steps to sample preparation, which can introduce variability and potential for sample loss. It also permanently modifies the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a HILIC method for a 6-O-Hexopyranosyl-hexose?

A well-established starting point is to use an amide-based HILIC column with a mobile phase gradient.

ParameterRecommended Starting ConditionRationale
Column Amide-functionalized (e.g., BEH Amide)Provides good selectivity and retention for a wide range of carbohydrates.[3]
Mobile Phase A 100 mM Ammonium Formate, pH 4.4-4.5Volatile buffer, compatible with MS detection, and provides good peak shape.[12]
Mobile Phase B 100% AcetonitrileStrong (eluting) solvent in HILIC mode.
Gradient Start at 85-90% B, decrease to ~60% B over 15-20 minThis gradient profile typically covers the elution window for disaccharides.
Column Temp. 40-50°CA good starting point to manage anomer peak shape without excessive loss of retention.[17]
Detector ELSD, CAD, or MSNecessary as disaccharides lack a UV chromophore.[1]

Q2: How does temperature really affect my resolution? It seems counterintuitive.

Temperature has a dual effect on resolution (Rs), which is governed by efficiency (N), selectivity (α), and retention (k).

  • Anomer Coalescence (Apparent Decrease in Selectivity): For anomers, the primary effect of increased temperature is kinetic. By speeding up mutarotation, it causes the two anomeric forms to behave as one, collapsing two peaks into one. This is often perceived as an improvement in the chromatogram, even though the selectivity between the static α and β forms is reduced.[4][5]

  • True Thermodynamic Selectivity: For other closely eluting isomers (e.g., linkage isomers), temperature can subtly alter the thermodynamic equilibrium of analyte-stationary phase interactions, which can either increase or decrease selectivity (α).[17]

  • Efficiency (N): Higher temperatures reduce mobile phase viscosity. This improves analyte diffusion rates (mass transfer), which generally leads to higher efficiency (sharper peaks), especially at higher flow rates.[7][8]

  • Retention (k): In HILIC, increasing temperature typically decreases retention time.[4]

The dominant effect you observe will depend on your specific analytes and conditions. For anomers, the kinetic effect on mutarotation is usually the most significant.

Q3: Can I use chiral chromatography for this separation?

Yes. Chiral chromatography is a powerful technique capable of separating not only enantiomers (D vs. L forms) but also diastereomers, which includes α and β anomers.[10][18][19] Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H, have been successfully used to resolve the anomers of various monosaccharides and could be applied to disaccharides.[10][18] This approach is ideal when the goal is to quantify the individual anomers, rather than coalesce them into a single peak.

Q4: My method needs to be MS-compatible. What mobile phase additives should I use or avoid?

For LC-MS, it is critical to use volatile mobile phase additives that will not foul the mass spectrometer source.

Additive TypeRecommendedAvoidRationale
Buffers Ammonium Formate, Ammonium AcetatePhosphate, Tris, other non-volatile saltsVolatile buffers evaporate cleanly in the ESI source. Non-volatile salts will precipitate and cause signal suppression and instrument contamination.[20]
Acids Formic Acid, Acetic AcidTrifluoroacetic Acid (TFA)While volatile, TFA is a strong ion-pairing agent that can cause significant and persistent signal suppression in ESI-MS, especially in positive mode.[20]
Bases Ammonium HydroxideSodium Hydroxide, Potassium HydroxideUse volatile bases to adjust pH.
Visualized Workflow: Systematic Method Development

The following diagram outlines a logical workflow for developing a robust method for 6-O-Hexopyranosyl-hexose analysis, focusing on achieving a single, sharp peak.

MethodDevWorkflow cluster_start Phase 1: Initial Setup cluster_eval Phase 2: Evaluation & Troubleshooting cluster_optimize Phase 3: Optimization cluster_end Phase 4: Finalization Start Define Goal: Single peak for quantification Setup Initial HILIC Conditions - Amide Column - ACN/Ammonium Formate Gradient - Temp: 40°C - Detector: ELSD/CAD/MS Start->Setup Inject Inject Standard Setup->Inject CheckPeak Evaluate Peak Shape: Broad or Split Peak? Inject->CheckPeak Temp Increase Temperature (e.g., 50°C -> 60°C -> 70°C) [Primary Action] CheckPeak->Temp Yes Success Method Optimized: Single, sharp peak achieved. Validate Method. CheckPeak->Success No (Peak is sharp) CheckTemp Peak Coalesced? Temp->CheckTemp MobilePhase Adjust Mobile Phase - Increase Buffer Conc. - Adjust pH (carefully) [Secondary Action] CheckTemp->MobilePhase No CheckTemp->Success Yes CheckMP Peak Coalesced? MobilePhase->CheckMP CheckMP->Temp No, Re-evaluate CheckMP->Success Yes

Caption: A systematic workflow for resolving anomeric peak splitting in HILIC.

References
  • G.L. Lopes, E.M. Gaspar. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

  • I. D'Acquarica, et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(16), 4989. [Link]

  • ResearchGate. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]

  • J. H. Park, et al. (2018). Separation of carbohydrates using hydrophilic interaction liquid chromatography. Request PDF on ResearchGate. [Link]

  • Waters Corporation. (2015). HILIC Separation of Carbohydrates using BEH Amide Particle Technology. Waters Corporation. [Link]

  • S. F. Wahab, et al. (2017). Gradient separation of oligosaccharides and suppressing anomeric mutarotation with enhanced-fluidity liquid hydrophilic interaction chromatography. Request PDF on ResearchGate. [Link]

  • A. H. T. Ahmed, J. S. H. Liu. (2015). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC - NIH. [Link]

  • E. R. M. S. D. Heiss, et al. (2022). An LC-MS/MS Approach for Determining Glycosidic Linkages. PMC - NIH. [Link]

  • Y. Zhang, et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC - PubMed Central. [Link]

  • ACS Publications. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Journal of Agricultural and Food Chemistry. [Link]

  • P. K. Skopinski, et al. (2018). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC - NIH. [Link]

  • S. Sen, T. Cajka. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Agilent Technologies. (2021). Optimizing Glycan Separations and Analysis by HPLC. YouTube. [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • S. Buckenmaier, et al. (2020). Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. PubMed. [Link]

  • H. S. I. Tan, D. G. Musson. (1993). The effect of mobile phase modifiers on the simultaneous LC elution of a gadolinium complex and free ligand. PubMed. [Link]

  • ResearchGate. (2014). Does someone have experience with chiral hplc separation of amino sugar (or sugar) anomers? What separation conditions would you suggest?. ResearchGate. [Link]

  • Clemson University. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson OPEN. [Link]

  • UC Davis. (n.d.). Development of Liquid Chromatography – Tandem Mass Spectrometry Methods for Food Glycomics. UC Davis Dissertations. [Link]

  • D. Kim. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • ResearchGate. (n.d.). Enantiomeric and anomeric predominant pyranose forms of glucose. ResearchGate. [Link]

  • D. R. Stoll, et al. (2012). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [https://www.chromatographyonline.com/view/elevated-temperatures-liquid-chromatography-part-i-benefits-and-practical-considerations]([Link] chromatography-part-i-benefits-and-practical-considerations)

  • F. Sandra, et al. (2009). The Use of Temperature for Method Development in LC. Chromatography Today. [Link]

  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]

  • J. Z. Li, et al. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. PubMed. [Link]

  • P. D. McDonald, P. C. Iraneta. (2014). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. ResearchGate. [Link]

  • ResearchGate. (2020). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 6-O-Hexopyranosylhexose Disaccharides by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a carbohydrate's structure is a critical, yet often formidable, task. Unlike proteins or nucleic acids with their dispersed chemical shifts, carbohydrates present a unique challenge: a high density of similar proton signals crowded into a narrow spectral region, typically between 3.4 and 4.0 ppm.[1][2] This severe signal overlap in one-dimensional (1D) ¹H NMR spectra renders them insufficient for complete structural elucidation.

This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, presenting a validated, logical workflow for the complete structural assignment of a 6-O-Hexopyranosylhexose. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of these techniques provides a self-validating system for structural confirmation.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of a disaccharide can provide initial clues, such as the number of anomeric protons (typically found in the 4.4–5.5 ppm region), which can suggest the number of monosaccharide units.[1][3] However, the extensive overlap of the remaining ring protons makes it impossible to trace covalent connectivities or determine the linkage point. To deconstruct this complexity, we must turn to 2D NMR, which disperses the signals into a second dimension, resolving the overlap and revealing correlations between nuclei.[4]

The 2D NMR Toolkit: A Multi-faceted Approach

The complete structural validation of a disaccharide is not achieved with a single experiment but through the logical integration of data from a suite of 2D NMR techniques. Each experiment provides a specific piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): Establishing Intra-residue Proton Neighbors

    • Purpose: The COSY experiment is the starting point for tracing proton-proton connectivities within each sugar ring. It identifies protons that are coupled through two or three bonds (vicinal or geminal).

    • Mechanism & Causality: COSY relies on through-bond J-coupling. A cross-peak between two protons in a COSY spectrum indicates that they are directly coupled. By starting at a well-resolved signal, like an anomeric proton (H-1), one can "walk" along the carbon backbone, identifying H-2, then H-3 from H-2, and so on. This allows for the assignment of protons within a single spin system (i.e., within one monosaccharide residue).[1][5]

  • TOCSY (Total Correlation Spectroscopy): Mapping Entire Sugar Spin Systems

    • Purpose: TOCSY extends the correlations beyond direct neighbors, revealing all protons within a coupled spin system.

    • Mechanism & Causality: Also based on J-coupling, the TOCSY experiment uses a "spin-lock" mixing period to propagate magnetization throughout an entire spin system.[1] This is exceptionally powerful for carbohydrates. A single cross-peak between the anomeric proton (H-1) and any other proton in the same sugar ring can be observed. By analyzing the vertical trace from the anomeric proton signal, one can simultaneously identify all the protons belonging to that specific monosaccharide residue, even if they are severely overlapped in the 1D spectrum.[4][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

    • Purpose: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation).

    • Mechanism & Causality: This experiment provides immense resolving power by spreading the crowded proton signals across the much wider ¹³C chemical shift range (typically 60-110 ppm for carbohydrate ring carbons).[3][7] Once proton assignments are made from COSY and TOCSY, the HSQC spectrum allows for the unambiguous assignment of their corresponding carbon signals. An edited HSQC can further differentiate between CH (methine) and CH₂ (methylene) groups, which is particularly useful for identifying the C-6 position.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Glycosidic Linkage

    • Purpose: HMBC is arguably the most critical experiment for determining the linkage between monosaccharide units. It detects long-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH).[1][7]

    • Mechanism & Causality: Since there is no through-bond J-coupling across the glycosidic oxygen, COSY and TOCSY cannot provide linkage information.[4][8] The HMBC experiment overcomes this by detecting correlations through the bonds that frame the linkage. For a This compound , the definitive correlation is a three-bond coupling (³J_CH) between the anomeric proton of the non-reducing residue (let's call it H-1') and the C-6 of the reducing residue. The observation of this H-1' → C-6 cross-peak is the primary evidence for a (1→6) linkage.[9][10] A downfield shift of the C-6 signal (typically >65 ppm) compared to its position in a free monosaccharide (~60-62 ppm) provides strong corroborating evidence of glycosylation at this position.[3]

  • NOESY/ROESY: Through-Space Confirmation and Conformational Analysis

    • Purpose: These experiments detect correlations between protons that are close in space, irrespective of whether they are connected through bonds. This provides definitive confirmation of the linkage site and offers insights into the 3D conformation around the glycosidic bond.

    • Mechanism & Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon sensitive to interatomic distances (proportional to 1/r⁶).[11][12] For a (1→6) linkage, a NOESY or ROESY spectrum should show cross-peaks between the anomeric proton (H-1') and the protons on C-6 of the other residue (H-6R and H-6S).[10][13] The choice between NOESY and ROESY depends on the molecule's size; ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[14]

Integrated Workflow for Structural Validation

The following workflow illustrates the logical progression from sample preparation to final structure determination.

G cluster_0 Data Acquisition cluster_1 Intra-Residue Assignment cluster_2 Inter-Residue Linkage & Confirmation A Sample Preparation (5-10 mg in D₂O) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 2D NMR Suite Acquisition B->C D COSY (H-H Neighbors) C->D E TOCSY (Full Spin Systems) C->E F HSQC (Assign Carbons) C->F H HMBC (Identify Linkage) C->H I NOESY / ROESY (Confirm Proximity) C->I G Complete Assignment of Residue A & Residue B D->G E->G F->G G->H Assigned Resonances J Final Validated Structure (this compound) H->J I->J

Caption: Logical workflow for 2D NMR-based structural elucidation.

Key Correlation Diagram for a (1→6) Linkage

This diagram visualizes the critical correlations used to establish the 6-O-glycosidic bond.

G cluster_0 Residue 1 (Reducing End) cluster_1 Residue 2 (Non-Reducing End) C5 C5 C6 C6 C5->C6 H6R H6R C6->H6R H6S H6S C6->H6S O6 O C6->O6 C1_prime C1' H1_prime H1' C1_prime->H1_prime H1_prime->C6 HMBC (³J) H1_prime->H6R NOESY/ROESY H1_prime->H6S NOESY/ROESY O_gly O O_gly->C1_prime

Caption: Key HMBC and NOESY correlations defining a 6-O-linkage.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard approach for acquiring high-quality 2D NMR data for a disaccharide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%). For certain experiments or to observe exchangeable protons, a 90% H₂O/10% D₂O mixture can be used, but this requires water suppression techniques.

  • Lyophilize the sample from D₂O two to three times to ensure complete removal of exchangeable hydroxyl protons, which can interfere with the signals of interest.

  • Finally, dissolve the sample in 0.5 mL of D₂O and transfer it to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All experiments should be performed on a high-field NMR spectrometer (≥500 MHz) for optimal resolution.[3]

  • Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve good lineshape and resolution.

  • Acquire a standard 1D ¹H spectrum to check shimming and reference the chemical shifts (e.g., to residual HDO at 4.79 ppm).

  • Acquire the following 2D spectra. The parameters below are typical starting points and may require optimization.[15][16]

ExperimentKey ParametersPurpose
gCOSY Spectral Width: ~10 ppm (¹H) in both dimensions. Data Points: 2048 (F2) x 256 (F1). Scans: 4-8.Identify ¹H-¹H scalar couplings (H1-H2, H2-H3, etc.).
TOCSY Spectral Width: ~10 ppm (¹H) in both dimensions. Mixing Time: 80-120 ms. Scans: 8-16.Correlate all protons within each monosaccharide ring.
gHSQC Spectral Width: ~10 ppm (¹H, F2) x ~100 ppm (¹³C, F1). Data Points: 1024 (F2) x 256 (F1). Scans: 4-8.Correlate protons to their directly attached carbons.
gHMBC Spectral Width: ~10 ppm (¹H, F2) x ~150 ppm (¹³C, F1). Long-range coupling delay: Optimized for 8 Hz. Scans: 16-64.Identify 2-3 bond ¹H-¹³C correlations, crucial for linkage.
NOESY Spectral Width: ~10 ppm (¹H) in both dimensions. Mixing Time: 200-800 ms (a range may be needed). Scans: 16-64.Identify through-space correlations to confirm linkage.

3. Data Processing and Analysis:

  • Process the data using appropriate software (e.g., TopSpin, Mnova, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction.

  • Step 1: Use the TOCSY spectrum to identify the two separate spin systems corresponding to the two hexose units. Start from the well-resolved anomeric proton signals.

  • Step 2: Use the COSY spectrum to confirm the sequential proton assignments (H-1 to H-2, etc.) within each spin system.

  • Step 3: Overlay the HSQC spectrum with the ¹H spectrum. Transfer the proton assignments to the directly attached carbons for each residue.

  • Step 4: Analyze the HMBC spectrum to find the inter-residue correlations. Search for a cross-peak between the anomeric proton of one residue (H-1') and a non-anomeric carbon of the other residue. For a 6-O-linkage, this will be a correlation from H-1' to C-6.

  • Step 5: Analyze the NOESY/ROESY spectrum to find the through-space correlations that confirm the HMBC result. Look for cross-peaks between H-1' and the H-6 protons.

Comparative Data: What to Expect

The following table provides typical chemical shift and coupling constant ranges for a generic 6-O-linked hexopyranose, which can be used as a guide for comparison during analysis.

Nucleus/ParameterTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Anomeric (H-1', H-1) 4.4 - 5.590 - 110Position and ³J_H1,H2 coupling (~3 Hz for α, ~8 Hz for β) determine anomeric configuration.[3][17]
Ring Protons (H-2 to H-5) 3.4 - 4.268 - 77Often heavily overlapped in the ¹H spectrum.
C-6 (Glycosylated) 3.8 - 4.3 (H-6R/S)65 - 70 The ¹³C shift is significantly downfield compared to a non-glycosylated C-6 (~62 ppm), a key indicator.[3]
C-6' (Non-glycosylated) 3.7 - 3.9 (H-6'R/S)60 - 64Typical terminal hydroxymethyl group shifts.
³J_H1,H2 ~3 Hz (α) or ~8 Hz (β)-Critical for determining the stereochemistry of the glycosidic bond.
³J_H,H (axial-axial) 9 - 11 Hz-Large coupling constants indicate diaxial relationships between protons, aiding conformational analysis.[3]

Conclusion

The structural validation of a this compound is a quintessential example of the power of modern NMR spectroscopy. While 1D methods fall short due to inherent signal overlap, a systematic and integrated application of 2D NMR experiments provides an unambiguous and self-validating solution. By logically combining the through-bond connectivity information from COSY and TOCSY, the direct ¹H-¹³C correlations from HSQC, the crucial long-range linkage data from HMBC, and the through-space confirmation from NOESY/ROESY, researchers can achieve complete and confident structural assignment. This multi-faceted approach is not merely a series of experiments but a logical workflow that transforms spectral complexity into definitive structural knowledge, a cornerstone of chemical and pharmaceutical research.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Jansson, P. E. (2014). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Södertörn University. Retrieved from [Link]

  • Valentin, R., et al. (n.d.). Expanded (carbohydrate region) NOESY spectra of (a) the acceptor, (b).... ResearchGate. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • Richards, N. G. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2018). The Use of NMR to Study Transient Carbohydrate—Protein Interactions. PubMed Central. Retrieved from [Link]

  • Kamerling, J. P., & Vliegenthart, J. F. G. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. ResearchGate. Retrieved from [Link]

  • Bock, K., & Lemieux, R. U. (n.d.). Study of Disaccharide Conformation by One-and Two-Dimensional NMR Spectroscopy : 1,6-Anhydro-/3-maltose Hexaacetate. Carbohydrate Research. Retrieved from [Link]

  • American Chemical Society. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. Retrieved from [Link]

  • Purkayastha, S., et al. (2024). Discovery of Novel Minor Steviol Glycoside from the Stevia rebaudiana: Structural Characterization and Proposed Biosynthetic Pathway of Rebaudioside D17. MDPI. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of.... Retrieved from [Link]

  • Columbia University. (2018). NOESY and ROESY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Retrieved from [Link]

  • ResearchGate. (2020). Application of 2D NMR spectroscopy for structural elucidation of complex polysaccharide from sugar maple bark. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Concepts in Magnetic Resonance Part A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Anomeric region of 1 H NMR spectra from 6-OH and 6-OSO 3 Na.... Retrieved from [Link]

  • ACS Publications. (2014). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubMed Central. (n.d.). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Retrieved from [Link]

  • YouTube. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. Retrieved from [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating 6-O-Hexopyranosyl-hexose Anomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Glycosidic Bonds

In the intricate world of glycomics and drug development, the subtle difference between an alpha (α) and a beta (β) anomeric linkage in a disaccharide like 6-O-Hexopyranosyl-hexose can have profound biological consequences. This single stereochemical variation at the anomeric center dictates the molecule's three-dimensional structure, influencing everything from enzymatic processing to receptor binding. For instance, the α(1→4) linkages in starch make it digestible, while the β(1→4) linkages in cellulose render it indigestible for humans, a clear illustration of how anomeric configuration governs bioactivity.[1] Consequently, the ability to rapidly and unambiguously distinguish between these anomers is not merely an academic exercise; it is a critical requirement for quality control in carbohydrate-based therapeutics, understanding enzyme mechanisms, and advancing the field of glycomics.[2][3]

Traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy, while the gold standard for structural elucidation, often require substantial amounts of pure sample (milligrams) and can struggle to detect minor isomeric impurities.[4][5] Mass spectrometry (MS) has emerged as a powerful alternative, offering high sensitivity, speed, and the ability to analyze complex mixtures with minimal sample consumption.[4][5] However, since anomers are isomers with the same mass, conventional MS alone cannot differentiate them. The challenge lies in exploiting the subtle physicochemical differences between α and β anomers in the gas phase.

This guide provides an in-depth comparison of advanced mass spectrometry techniques designed to overcome this hurdle. We will explore the causality behind different experimental approaches, present supporting data, and provide a detailed protocol for a benchmark method, empowering researchers to select and implement the optimal strategy for their analytical needs.

The Physicochemical Basis for MS-Based Anomer Differentiation

The key to separating anomers with mass spectrometry lies in converting their subtle structural differences into a measurable signal. The angle of the glycosidic bond differs between the α (axial-like) and β (equatorial-like) configurations. This seemingly minor variation influences the molecule's overall shape, rigidity, and how it interacts with adduct ions (e.g., Na⁺, Cl⁻) or fragments under energetic conditions. Advanced MS techniques are designed to probe these very properties.

Here, we compare three leading methodologies: Tandem Mass Spectrometry (MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and Differential Ion Mobility Spectrometry (DMS).

Tandem Mass Spectrometry (MS/MS): Probing Bond Stability

Tandem MS differentiates isomers by inducing fragmentation and analyzing the resulting fragment ions. The core principle is that the stereochemistry of the glycosidic linkage can influence the fragmentation pathways and the energy required to break specific bonds.

Mechanism of Action: In a typical MS/MS experiment, the target disaccharide ions (often as metal or halide adducts to standardize charge and conformation) are mass-selected and then subjected to Collision-Induced Dissociation (CID).[6] The kinetic energy of the resulting fragments is then measured. The relative stability of the α versus β linkage can lead to different fragmentation patterns or ion abundances. For example, studies using diastereomeric cobalt complexes have shown that the kinetic energy released during the dissociation of an α-linked disaccharide is consistently greater than that of its β-linked counterpart, providing a clear basis for differentiation.[7][8] Similarly, forming chloride adducts in negative-ion mode can produce diagnostic fragment ions via cross-ring and glycosidic bond cleavages that are unique to each isomer.[5][9]

Causality in Experimental Design: The choice of adduct is critical. Metal cations like Na⁺ or Co³⁺ and anions like Cl⁻ act as coordination centers.[7][10] They lock the disaccharide into a more rigid gas-phase conformation, amplifying the structural differences between anomers. This increased rigidity means that upon collisional activation, the fragmentation outcome is more heavily influenced by the inherent stereochemistry rather than random bond rotations, leading to more reproducible and distinct fragment patterns for α and β forms.

cluster_0 Tandem MS (MS/MS) Workflow Sample Sample Ion_Source Ion Source (e.g., ESI, MALDI) Sample->Ion_Source Q1 First Quadrupole (Q1) Mass Selection of [M+Adduct]+ Ion_Source->Q1 q2 Collision Cell (q2) Collision-Induced Dissociation (CID) Q1->q2 Q3 Second Quadrupole (Q3) Mass Analysis of Fragments q2->Q3 Detector Detector Q3->Detector Data Fragment Spectrum (α vs. β Differentiation) Detector->Data

Caption: General workflow for anomer differentiation using tandem mass spectrometry.

Ion Mobility-Mass Spectrometry (IM-MS): Separation by Shape

IM-MS is a powerful technique that separates ions not just by their mass-to-charge ratio (m/z), but also by their size, shape, and charge in the gas phase.[4] This added dimension of separation is ideal for distinguishing isomers.

Mechanism of Action: In an ion mobility spectrometer, ions are propelled through a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen) by a weak electric field. As they traverse the tube, they collide with the gas molecules. A compact, streamlined ion will experience fewer collisions and travel faster than a bulky, irregularly shaped ion of the same m/z. This travel time, called the drift time, can be converted into an instrument-independent physical parameter known as the rotationally averaged Collision Cross-Section (CCS).[3]

Causality in Experimental Design: The α and β anomers, due to their different glycosidic bond angles, adopt slightly different three-dimensional shapes in the gas phase. The β-anomer is often more linear or extended, while the α-anomer can be more compact. This difference in shape leads to distinct CCS values, allowing them to be separated by ion mobility prior to mass analysis.[4][11] This technique is so effective that it can often resolve coexisting anomers and detect minor isomers at concentrations as low as 0.1%.[4] The separation can be further enhanced by analyzing cluster ions (e.g., [2M+Na]⁺), as the conformational differences are amplified in the dimer.[11]

cluster_1 IM-MS Separation Principle Ion_Mixture Mixture of α and β Anomer Ions (Same m/z, Different Shape) Drift_Tube Drift Tube with Buffer Gas & E-field Ion_Mixture->Drift_Tube Separation Separation based on Collision Cross-Section (CCS) Alpha_Anomer α-Anomer (More Compact, Lower CCS, Shorter Drift Time) Drift_Tube->Alpha_Anomer Travels Faster Beta_Anomer β-Anomer (More Extended, Higher CCS, Longer Drift Time) Drift_Tube->Beta_Anomer Travels Slower Mass_Analyzer Mass Analyzer (TOF) Alpha_Anomer->Mass_Analyzer Beta_Anomer->Mass_Analyzer Output 2D Plot (Drift Time vs. m/z) Mass_Analyzer->Output

Caption: Conceptual diagram of anomer separation by Ion Mobility-Mass Spectrometry.

Differential Ion Mobility Spectrometry (DMS / FAIMS): Separation by Mobility Difference

High-Resolution Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is another ion mobility technique that separates ions at ambient pressure.

Mechanism of Action: Unlike drift tube ion mobility, DMS separates ions based on the difference in their mobility in high and low electric fields. An asymmetric waveform is applied to two parallel plates. Ions are carried between the plates by a gas flow. Depending on how their mobility changes between the high- and low-field parts of the waveform, they will drift towards one of the plates. A transverse DC voltage, called the compensation voltage (CV), is applied to correct this drift for a specific ion, allowing it to pass through to the mass spectrometer.

Causality in Experimental Design: The subtle structural differences between α and β anomers cause them to interact differently with the alternating electric fields. This results in each anomer requiring a unique compensation voltage to be transmitted. By scanning the CV, a DMS spectrum is generated, showing distinct peaks for each isomer.[12][13] This method has proven effective for resolving not only anomers but also epimers and connectivity isomers, with each isomer producing a unique multi-peak DMS spectrum that serves as a fingerprint.[12][13]

Comparative Analysis of Techniques

The choice of technique depends on the specific analytical requirements, including sample complexity, required sensitivity, and available instrumentation.

FeatureTandem MS (MS/MS)Ion Mobility-MS (IM-MS)Differential Ion Mobility (DMS)
Principle Fragmentation PatternGas-Phase Shape (CCS)Differential Mobility in E-Field
Resolution Moderate to HighHigh to Very High[4]High[12]
Sensitivity HighVery High (can detect <0.1% impurity)[4]High
Throughput HighVery High (minutes per sample)[14]High
Key Advantage Accessible on many platforms (e.g., QqQ, Q-TOF)Provides quantitative CCS values; excellent for complex mixturesOperates at ambient pressure; can be coupled to various MS instruments
Limitations Differentiation may not always be clear-cut; method development can be requiredRequires specialized instrumentationSeparation is dependent on experimental parameters (gas composition, field strength)
Derivatization Often not required, but adduct formation is key[5][7]Not required[4]Not required

Experimental Protocol: Anomer Differentiation by Traveling Wave IM-MS

This protocol provides a robust method for differentiating 6-O-Hexopyranosyl-hexose anomers using a traveling wave ion mobility-mass spectrometer (TW-IM-MS), a common platform. This protocol is a self-validating system, as it includes analysis of individual standards to establish benchmark drift times before analyzing mixtures.

I. Materials & Reagents

  • Alpha (α) anomer standard (e.g., Gentiobiose, α-D-Glcp-(1→6)-D-Glc)

  • Beta (β) anomer standard (e.g., Melibiose, α-D-Galp-(1→6)-D-Glc - Note: for a true anomeric pair, a β-linked equivalent like β-D-Glcp-(1→6)-D-Glc would be used if available. The principle remains the same.)

  • Methanol (LC-MS Grade)

  • Ultrapure Water (LC-MS Grade)

  • Sodium Chloride (NaCl) or Sodium Acetate (for promoting sodiated adducts)

  • Sample of interest (unknown mixture)

II. Sample Preparation

  • Prepare individual stock solutions of the α and β anomer standards at 1 mg/mL in 50:50 Methanol:Water.

  • Prepare a working solution of each standard by diluting the stock solution to 10 µg/mL in 50:50 Methanol:Water.

  • To promote the formation of sodiated adducts, add NaCl to the working solutions to a final concentration of 100 µM. Sodiated adducts often provide more stable and conformationally consistent ions for IM-MS analysis.[11]

  • Prepare the unknown sample in the same solvent and at a similar concentration.

III. Instrument Setup (Example parameters for a Waters SYNAPT G2 or similar)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 1.0 - 3.0 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Ion Mobility Parameters:

    • Helium Cell Gas Flow: 180 mL/min.

    • IMS Gas Flow (N₂): 90 mL/min.

    • Wave Velocity: 800 m/s.

    • Wave Height: 40 V.[4]

    • Rationale: These parameters must be optimized to achieve maximum resolution between the anomers without inducing fragmentation or excessive heating of the ions upon injection into the mobility cell.[4]

IV. Data Acquisition

  • Infuse the α-anomer standard solution at 5 µL/min and acquire data for 1-2 minutes. Record the drift time for the [M+Na]⁺ ion.

  • Infuse the β-anomer standard solution and repeat the acquisition, recording its unique drift time for the [M+Na]⁺ ion.

  • Infuse the unknown sample mixture and acquire data.

  • (Optional) For further confirmation, perform MS/MS experiments on the mobility-separated ions. Select the precursor ion within the instrument, increase the trap collision energy (e.g., 30-60 V), and acquire fragment data for each anomer.[4]

V. Data Analysis

  • Extract the ion mobilograms for the m/z corresponding to the sodiated disaccharide ([M+Na]⁺, m/z 365.1 for hexosyl-hexose).

  • Compare the drift time peaks in the unknown sample to the benchmark drift times obtained from the pure standards. The presence of two distinct peaks at the benchmark times confirms the presence of both α and β anomers.

  • The relative intensity of the peaks in the mobilogram can be used for semi-quantitative analysis of the anomer ratio.

Conclusion

The differentiation of 6-O-Hexopyranosyl-hexose anomers is a challenging but solvable problem in modern analytical chemistry. While traditional tandem MS can provide valuable clues, the advent of high-resolution ion mobility-mass spectrometry (IM-MS and DMS) has revolutionized the field.[4][12] These techniques directly probe the gas-phase structure of the molecules, converting subtle stereochemical differences into distinct, measurable signals (CCS values or compensation voltages).[3] By offering rapid, sensitive, and unambiguous separation without the need for chemical derivatization, IM-MS stands out as a particularly powerful tool for researchers in drug development and glycomics, enabling a level of structural scrutiny previously unattainable with mass spectrometry alone.[4][15]

References

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Ion Mobility Mass Spectrometry‐Based Disaccharide Analysis of Glycosaminoglycans. Angewandte Chemie International Edition, 54(28), 8293-8297. [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of Carbohydrate Anomers Using Ion Mobility-Mass Spectrometry. Nature, 526(7572), 241-244. [Link]

  • Smith, G., & Leary, J. A. (1996). Differentiation of stereochemistry of glycosidic bond configuration: Tandem mass spectrometry of diastereomeric cobalt-glucosyl-glucose disaccharide complexes. Journal of the American Society for Mass Spectrometry, 7(9), 953-957. [Link]

  • Zhu, M., Bendiak, B., Clowers, B., & Hill Jr, H. H. (2010). Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. Journal of the American Society for Mass Spectrometry, 21(1), 11-23. [Link]

  • Guttman, M., & Lee, K. K. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. Analytica Chimica Acta, 1206, 339783. [Link]

  • Kim, J. Y., et al. (2019). Mass spectrometry-based identification of carbohydrate anomeric configuration to determine the mechanism of glycoside hydrolases. Carbohydrate Research, 476, 53-59. [Link]

  • Leary, J. A., & Smith, G. (1996). Differentiation of stereochemistry of glycosidic bond configuration: Tandem mass spectrometry of diastereomeric cobalt-glucosyl-glucose disaccharide complexes. Journal of the American Society for Mass Spectrometry, 7(9), 953-7. [Link]

  • Li, M., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Foods, 12(24), 4436. [Link]

  • Galermo, A. G., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3493-3501. [Link]

  • Hisamichi, H. (2013). Structural Analysis of Carbohydrates by Mass Spectrometry. Purdue University e-Pubs. [Link]

  • JoVE. (2015). Identification of carbohydrate anomers using ion mobility-mass spectrometry. Journal of Visualized Experiments. [Link]

  • Wasim, N., et al. (2021). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Journal of the American Society for Mass Spectrometry, 32(4), 958-966. [Link]

  • Chizhov, A. O., et al. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 26(21), 6649. [Link]

  • Grabarics, M., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(18), 11391-11451. [Link]

  • Guttman, M., & Lee, K. K. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. [Link]

  • Wasim, N., et al. (2021). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analytical and Bioanalytical Chemistry, 413(1), 249-259. [Link]

Sources

A Comparative Guide to the Validation of HPAEC-PAD for the Quantification of 6-O-Hexopyranosyl-hexose Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of carbohydrate isomers is a critical yet challenging task. Structural isomers, such as the 6-O-Hexopyranosyl-hexose disaccharides—which include commercially significant molecules like isomaltose and gentiobiose—present a particular analytical challenge due to their identical mass and similar physicochemical properties. This guide provides an in-depth validation of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the quantification of these isomers and offers a comparative analysis against alternative methodologies.

The objective is to equip you with the technical insights and experimental data necessary to select and validate the most suitable analytical method for your research and development needs.

The Power of HPAEC-PAD for Isomer Separation

HPAEC-PAD has emerged as a superior technique for the analysis of underivatized carbohydrates.[1][2][3] The method's efficacy stems from two core principles:

  • High-Performance Anion-Exchange (HPAE) Chromatography: At high pH (typically >12), the hydroxyl groups of carbohydrates become partially ionized, behaving as weak acids.[3] This allows them to be separated on strong anion-exchange columns. The subtle differences in the pKa values of the hydroxyl groups among isomers, influenced by their unique stereochemistry, lead to differential retention and, consequently, their separation.[3][4]

  • Pulsed Amperometric Detection (PAD): This highly sensitive detection method allows for the direct quantification of carbohydrates without the need for derivatization.[2][3] It involves a repeating sequence of three potentials applied to a gold electrode, which facilitates the oxidation of the analyte, cleans the electrode surface, and then returns it to its initial state for the next measurement.[5] This process ensures a stable and sensitive response for carbohydrate analysis.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD System cluster_data Data Processing Sample Sample Matrix Extraction Extraction & Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Anion-Exchange Column (e.g., CarboPac) Autosampler->Column Pump High pH Eluent (e.g., NaOH/NaOAc) Pump->Column Detector PAD Cell (Gold Electrode) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Validation Report Integration->Report caption Figure 1: HPAEC-PAD Experimental Workflow.

Caption: Figure 1: HPAEC-PAD Experimental Workflow.

Method Validation: A Framework for Trustworthiness based on ICH Q2(R1)

To ensure an analytical method is suitable for its intended purpose, a thorough validation is required. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6][7][8][9][10] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of 6-O-Hexopyranosyl-hexose isomers.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][10] For 6-O-Hexopyranosyl-hexose isomers, this means achieving baseline separation from each other and from other matrix components.

Experimental Protocol:

  • Prepare individual standard solutions of each isomer (e.g., isomaltose, gentiobiose) and a mixed standard solution.

  • Prepare a matrix blank (a sample of the typical matrix without the analytes).

  • Prepare a spiked matrix sample by adding a known amount of the mixed standards to the matrix blank.

  • Analyze all samples using the developed HPAEC-PAD method.

  • Acceptance Criteria: The retention times of the isomers in the mixed and spiked samples should match those of the individual standards. All isomer peaks should be baseline resolved from each other and from any peaks present in the matrix blank.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the 6-O-Hexopyranosyl-hexose isomers spanning the expected concentration range of the samples.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[11]

ParameterIsomaltoseGentiobiose
Range (mg/L) 0.2 - 100.2 - 10
Regression Equation y = 1.234x + 0.056y = 1.198x + 0.049
Correlation Coefficient (R²) 0.99950.9992

Table 1: Representative linearity data for 6-O-Hexopyranosyl-hexose isomers using HPAEC-PAD.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.

Experimental Protocol:

  • Spike a sample matrix with known concentrations of the 6-O-Hexopyranosyl-hexose isomers at three levels (low, medium, and high) within the linear range.

  • Analyze the spiked and unspiked samples in triplicate.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90-110%.[12]

Spike LevelIsomaltose Recovery (%)Gentiobiose Recovery (%)
Low (0.5 mg/L) 98.599.2
Medium (5.0 mg/L) 101.2100.5
High (9.0 mg/L) 99.8101.8

Table 2: Representative accuracy data from a spike and recovery experiment.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5%.[11]

Precision LevelIsomaltose (%RSD)Gentiobiose (%RSD)
Repeatability (n=6) 1.82.1
Intermediate Precision (n=6) 2.52.9

Table 3: Representative precision data for HPAEC-PAD analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Analyze a series of low-concentration samples and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The method should be sensitive enough for the intended application.

ParameterIsomaltoseGentiobiose
LOD (mg/L) 0.010.015
LOQ (mg/L) 0.030.05

Table 4: Representative LOD and LOQ values. HPAEC-PAD is capable of detecting picomole levels of carbohydrates.[1][3]

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Analyze a standard sample under each modified condition.

  • Evaluate the effect on retention time, peak area, and resolution.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits, and the quantitative results should not be significantly affected.

Parameter VariedVariationImpact on Results
Column Temperature ± 2 °CMinor shift in retention time (<2%), resolution maintained.
Eluent Flow Rate ± 5%Proportional change in retention time, quantification unaffected.
NaOH Concentration ± 2%Minor shift in retention time (<3%), resolution maintained.

Table 5: Example of a robustness study for the HPAEC-PAD method.

Comparative Analysis: HPAEC-PAD vs. Alternative Methods

While HPAEC-PAD offers significant advantages, it is essential to understand its performance in the context of other available techniques.

FeatureHPAEC-PADHPLC-RIDGC-MSEnzymatic Assays
Specificity for Isomers ExcellentPoor to Moderate[13][14]Good (with derivatization)[15]Excellent (for a specific isomer)[16][17]
Sensitivity Very High (pmol)[1]Low (µg-mg)[18]Very High (pg-fg)High (depends on assay)[19]
Sample Preparation Minimal (dilution/filtration)MinimalExtensive (derivatization required)[20][21][22]Moderate (buffer exchange, deproteinization)
Gradient Elution YesNo[15]Temperature programmingN/A
Quantification DirectDirectRequires internal standardsIndirect (via product measurement)[16]
Throughput ModerateModerateLowHigh (plate-based)
Equipment Cost HighLowVery HighLow to Moderate

Table 6: Performance comparison of analytical methods for 6-O-Hexopyranosyl-hexose quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Principle: Separates sugars based on their interaction with a stationary phase (often an amino column), with detection based on changes in the refractive index of the eluent.[12]

  • Advantages: Simple, robust, and cost-effective instrumentation.

  • Limitations: Low sensitivity and, crucially, an inability to use gradient elution, which severely limits its ability to resolve complex mixtures and structurally similar isomers.[13][15] Co-elution of isomers is a common problem.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Volatile derivatives of the sugars are separated in a gas chromatograph and then detected by a mass spectrometer.

  • Advantages: High sensitivity and the ability to provide structural information from mass spectra, which can aid in identification.

  • Limitations: Requires extensive and often laborious sample derivatization (e.g., silylation or acetylation) to make the sugars volatile.[15][20][22] This multi-step process can introduce variability and potential for artifacts.

Enzymatic Assays
  • Principle: Utilizes enzymes that are highly specific for a particular disaccharide. The enzyme cleaves the disaccharide into monosaccharides, which are then quantified, often via a coupled reaction that produces a chromophore (e.g., NADH).[16][23]

  • Advantages: Can offer unparalleled specificity for a single target isomer.[23] Can be adapted for high-throughput screening.

  • Limitations: A specific enzyme must be available for each target isomer. The presence of interfering substances in the sample matrix can inhibit the enzyme. Not suitable for profiling multiple isomers simultaneously.

Method_Selection start Need to Quantify 6-O-Hexopyranosyl-hexose? q_isomer Isomer Separation Required? start->q_isomer q_single Only ONE Specific Isomer of Interest? start->q_single q_sensitivity High Sensitivity Needed? q_isomer->q_sensitivity Yes hplc_rid HPLC-RID q_isomer->hplc_rid No q_throughput High Throughput Screening? q_single->q_throughput Yes hpaec_pad HPAEC-PAD q_single->hpaec_pad No, multiple isomers q_sensitivity->hpaec_pad Yes gc_ms GC-MS q_sensitivity->gc_ms Yes, with derivatization q_throughput->hpaec_pad No enzymatic Enzymatic Assay q_throughput->enzymatic Yes caption Figure 2: Decision tree for analytical method selection.

Caption: Figure 2: Decision tree for analytical method selection.

Conclusion and Recommendations

The validation data presented in this guide demonstrates that HPAEC-PAD is a specific, linear, accurate, precise, and robust method for the quantification of 6-O-Hexopyranosyl-hexose isomers. Its primary advantages—excellent resolving power for isomers and high sensitivity without derivatization—make it the method of choice for complex research and quality control applications where accurate isomer quantification is paramount.

Choose HPAEC-PAD when:

  • Baseline separation of multiple structural isomers is required.

  • High sensitivity is necessary for detecting low-level analytes.

  • You need to analyze carbohydrates in their native form, avoiding the complexities of derivatization.

Consider alternative methods when:

  • HPLC-RID: Isomer separation is not a concern, and a simple, low-cost method for quantifying total sugars is sufficient.

  • GC-MS: The highest possible sensitivity is required, and the laboratory has established robust derivatization protocols.

  • Enzymatic Assays: High-throughput quantification of a single, specific isomer is the primary goal.

By carefully considering the analytical requirements of your project and the comparative performance data provided, you can confidently select and validate the most appropriate method, ensuring the integrity and reliability of your results.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MASONACO. Mono- and disaccharides (GC-MS). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mueller, M. J., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. [Link]

  • Ispiryan, L., et al. (2021). Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. Journal of Agricultural and Food Chemistry. [Link]

  • LIBIOS. Maltose / Sucrose / D-glucose - Enzymatic assay kit. [Link]

  • Tihomirova, K., Dalecka, B., & Mezule, L. (2016). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Agronomy Research. [Link]

  • Zhang, L., et al. (2018). Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content. Analytical Methods. [Link]

  • Waters Corporation. Quantification of Mono and Disaccharides in Foods. [Link]

  • El-Sayed, H. (2010). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. [Link]

  • Ispiryan, L., et al. (2021). Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-based Products. ResearchGate. [Link]

  • AOAC INTERNATIONAL. (2024). Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages. Journal of AOAC INTERNATIONAL. [Link]

  • UC Davis Viticulture and Enology. (2018). Enzymatic Analysis: Fructose/Glucose. [Link]

  • Ispiryan, L., et al. (2021). Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, P., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Molecules. [Link]

  • Wang, Y., et al. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules. [Link]

  • Nagy, G., & Pohl, N. L. (2015). Complete hexose isomer identification with mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Davis, M. W. (1998). A Rapid Modified method for Compositional Carbohydrate Analysis of Lignocellulosics by High PH anion-Exchange chromatography. Journal of Wood Chemistry and Technology. [Link]

  • Teneva, D., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. [Link]

  • Lane, C. S., et al. Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). SCIEX. [Link]

  • Technological Laboratory of Uruguay (LATU). SINGLE LABORATORY VALIDATION OF AN HLPC-RID METHOD FOR SUGAR ANALYSIS IN SOFT DRINKS. [Link]

  • Al-Asadi, A. H. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing. [Link]

  • Wu, D., et al. (2016). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Molecules. [Link]

  • Quest Diagnostics. Disaccharidases Test Detail. [Link]

  • Chromatography Forum. (2011). separation of carbohydrates by HPLC using RID detector. [Link]

  • LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]

  • Journal of Experimental Botany. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. [Link]

  • Nagy, G., & Pohl, N. L. (2015). Complete Hexose Isomer Identification with Mass Spectrometry. ResearchGate. [Link]

  • O'Hagan, S., et al. (2020). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites. [Link]

  • Archemica. Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). [Link]

Sources

A Functional Comparison of 6-O-Hexopyranosylhexose Prebiotics with Fructo-oligosaccharides, Galacto-oligosaccharides, and Inulin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Prebiotics

The modulation of the gut microbiota presents a significant opportunity for therapeutic intervention in a myriad of diseases. Prebiotics, non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota, are at the forefront of this therapeutic frontier. While fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin have been the focus of extensive research, there is a growing interest in the prebiotic potential of other carbohydrate structures, including the diverse family of 6-O-Hexopyranosylhexoses. This guide provides a comprehensive functional comparison of 6-O-Hexopyranosylhexoses, such as isomaltose, nigerose, and kojibiose, with the well-established prebiotics FOS, GOS, and inulin. We will delve into their differential effects on gut microbiota composition, short-chain fatty acid (SCFA) production, and the underlying experimental methodologies that enable these comparisons.

Structural Distinctions: The Basis for Functional Diversity

The prebiotic activity of an oligosaccharide is intrinsically linked to its chemical structure, including monomer composition, linkage type, and degree of polymerization. These structural features dictate their resistance to digestion in the upper gastrointestinal tract and their selective fermentation by specific gut microbes.

  • 6-O-Hexopyranosylhexoses: This class of disaccharides consists of two hexose units linked by an α- or β-1,6 glycosidic bond. Examples include:

    • Isomaltose: Two glucose units linked by an α-1,6 glycosidic bond.

    • Nigerose: Two glucose units linked by an α-1,3 glycosidic bond.

    • Kojibiose: Two glucose units linked by an α-1,2 glycosidic bond.

  • Fructo-oligosaccharides (FOS): Composed of short chains of fructose units with a terminal glucose unit, linked by β-2,1 glycosidic bonds. FOS typically have a degree of polymerization (DP) ranging from 2 to 9.[1]

  • Galacto-oligosaccharides (GOS): Consist of chains of galactose units with a terminal glucose unit, primarily linked by β-1,4 and β-1,6 glycosidic bonds.

  • Inulin: A type of fructan with longer chains of fructose units (DP ≥ 10) linked by β-2,1 bonds, often terminating with a glucose molecule.[1]

The variation in glycosidic linkages is a critical determinant of their fermentability by different bacterial species, which possess specific enzymes to cleave these bonds.

Comparative Functional Analysis

The efficacy of a prebiotic is judged by its ability to selectively stimulate the growth and/or activity of beneficial gut bacteria, leading to the production of health-promoting metabolites.

Modulation of Gut Microbiota

A hallmark of prebiotic activity is the selective promotion of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

  • 6-O-Hexopyranosylhexoses:

    • Isomaltulose (a related isomer of isomaltose): In vivo studies in rats have shown that ingestion of isomaltulose increased the abundance of beneficial microbiota, such as Faecalibacterium and Phascolarctobacterium, while decreasing levels of pathogens like Shuttleworthia.[2][3]

    • Nigerose: Has been suggested to promote the growth of Bifidobacterium species.

    • Kojibiose: Has demonstrated the ability to stimulate lactobacilli.[3]

  • FOS and Inulin: Both are well-documented for their potent bifidogenic effects.[1][4][5] Inulin supplementation has been shown to significantly increase the abundance of Bifidobacterium and, in some studies, Lactobacillus.[4] FOS, with its shorter chain length, is rapidly fermented in the proximal colon.[1]

  • GOS: Also exhibits a strong bifidogenic effect, often considered more potent than that of FOS and inulin based on prebiotic index calculations.[6] GOS supplementation has been shown to significantly increase the population of Bifidobacterium species, including B. adolescentis, B. bifidum, and B. longum, even at low doses.[7]

Table 1: Comparative Effects of Prebiotics on Gut Microbiota (Based on available literature)

Prebiotic FamilyKey Microbial Genera StimulatedNotes
6-O-Hexopyranosylhexoses Faecalibacterium, Phascolarctobacterium, Bifidobacterium, LactobacillusEffects can be specific to the particular disaccharide. Data is less extensive compared to other prebiotics.
Fructo-oligosaccharides (FOS) Bifidobacterium, LactobacillusStrong and well-documented bifidogenic effect.[4][5]
Galacto-oligosaccharides (GOS) BifidobacteriumPotent bifidogenic effect, potentially stronger than FOS and inulin.[6][7]
Inulin Bifidobacterium, FaecalibacteriumStimulates butyrate-producing bacteria.[4]

Note: Direct comparative studies are limited, and the magnitude of effect can vary based on the specific compound, dosage, and host factors.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules play a crucial role in gut health and systemic metabolism.

  • 6-O-Hexopyranosylhexoses:

    • Isomaltulose: Administration in rats led to elevated concentrations of propionate and butyrate.[2][3]

  • FOS and Inulin: Fermentation of inulin-type fructans generally leads to an increase in total SCFA production, with a notable increase in butyrate.[4][8] The slower fermentation of longer-chain inulin allows for SCFA production to occur in the more distal parts of the colon.[1]

  • GOS: Fermentation of GOS also leads to significant production of SCFAs, particularly acetate and butyrate.[7] The increase in Bifidobacterium is strongly correlated with the production of these SCFAs.[7]

Table 2: Comparative Effects of Prebiotics on SCFA Production (Based on available literature)

Prebiotic FamilyPredominant SCFAs ProducedNotes
6-O-Hexopyranosylhexoses Propionate, ButyrateData is primarily from studies on isomaltulose.
Fructo-oligosaccharides (FOS) Acetate, Propionate, ButyrateRapid fermentation in the proximal colon.
Galacto-oligosaccharides (GOS) Acetate, ButyrateStrong correlation with bifidogenic effect.[7]
Inulin ButyrateSlower fermentation allows for production in the distal colon.[8]

Note: The ratio of SCFAs produced can be influenced by the specific prebiotic structure, the composition of the individual's gut microbiota, and transit time.

Experimental Protocols

To ensure the scientific integrity and reproducibility of prebiotic research, standardized methodologies are essential. Below are detailed protocols for key experiments used to assess prebiotic functionality.

In Vitro Fermentation Using Fecal Inoculum

This protocol simulates the fermentation process in the human colon to assess the prebiotic potential of a test compound.

Objective: To determine the effect of a prebiotic on the composition and metabolic activity of the gut microbiota in a controlled in vitro environment.

Materials:

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Sterile, anaerobic fermentation medium

  • Fresh fecal samples from healthy donors (not having taken antibiotics for at least 3 months)

  • Test prebiotics (6-O-Hexopyranosylhexose, FOS, GOS, Inulin)

  • Positive control (e.g., glucose)

  • Negative control (no substrate)

  • Sterile phosphate-buffered saline (PBS)

  • Centrifuge

  • pH meter

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.[9] Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

  • Inoculation: In the anaerobic chamber, add the fecal slurry to sterile fermentation medium at a final concentration of 1-5% (v/v).

  • Substrate Addition: Add the test prebiotics, positive control, and negative control to the inoculated medium at a defined concentration (e.g., 1% w/v).

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified time course (e.g., 0, 12, 24, and 48 hours).

  • Sampling: At each time point, aseptically collect aliquots for microbiota analysis (16S rRNA sequencing) and SCFA analysis. Measure the pH of the culture.

  • Sample Processing: Centrifuge the collected aliquots to pellet the bacterial cells. Store the supernatant at -80°C for SCFA analysis and the cell pellet at -80°C for DNA extraction.

G cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal Sample Fecal Sample Homogenization Homogenization Fecal Sample->Homogenization Filtration Filtration Homogenization->Filtration Fecal Slurry Fecal Slurry Filtration->Fecal Slurry Inoculation Inoculation Fecal Slurry->Inoculation Substrate Addition Substrate Addition Inoculation->Substrate Addition Incubation Incubation Substrate Addition->Incubation Sampling Sampling Incubation->Sampling pH Measurement pH Measurement Sampling->pH Measurement Microbiota Analysis Microbiota Analysis Sampling->Microbiota Analysis SCFA Analysis SCFA Analysis Sampling->SCFA Analysis

Caption: Workflow for in vitro fermentation of prebiotics using a fecal inoculum.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol details the analysis of SCFA concentrations from fermentation samples.

Objective: To quantify the concentrations of acetate, propionate, and butyrate produced during in vitro fermentation.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., DB-23)[10]

  • Supernatant from fermentation samples

  • SCFA standards (acetate, propionate, butyrate)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Metaphosphoric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Vials for GC analysis

Procedure:

  • Sample Preparation: Thaw the frozen supernatant samples. To 1 mL of supernatant, add 200 µL of 25% metaphosphoric acid and 100 µL of internal standard solution. Mix thoroughly and incubate on ice for 30 minutes.

  • Extraction: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 1 mL of diethyl ether. Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Drying: Carefully transfer the top ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis: Transfer the dried ether extract to a GC vial. Inject 1 µL of the sample into the GC-FID system.

  • Quantification: Identify and quantify the SCFAs by comparing the retention times and peak areas to those of the SCFA standards. The concentration of each SCFA is calculated using the standard curve and normalized to the internal standard.[10][11]

G Fermentation Supernatant Fermentation Supernatant Acidification & Internal Standard Acidification & Internal Standard Fermentation Supernatant->Acidification & Internal Standard Extraction with Ether Extraction with Ether Acidification & Internal Standard->Extraction with Ether Drying Drying Extraction with Ether->Drying GC-FID Analysis GC-FID Analysis Drying->GC-FID Analysis Quantification Quantification GC-FID Analysis->Quantification

Caption: Protocol for the quantification of short-chain fatty acids by gas chromatography.

16S rRNA Gene Sequencing for Microbiota Analysis

This protocol outlines the steps for analyzing the microbial composition of fermentation samples.

Objective: To determine the relative abundance of different bacterial taxa in response to prebiotic fermentation.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • PCR thermocycler

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V4 region)

  • High-fidelity DNA polymerase

  • Gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, DADA2)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the bacterial pellets obtained from the in vitro fermentation using a validated DNA extraction kit according to the manufacturer's instructions.[12]

  • PCR Amplification: Amplify a specific variable region of the 16S rRNA gene (e.g., V4) using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation: Purify the PCR products and quantify the DNA concentration. Pool the barcoded amplicons in equimolar concentrations to create the sequencing library.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering to remove low-quality reads.

    • ASV/OTU Picking: Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).

    • Taxonomic Assignment: Assign taxonomy to each ASV/OTU by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Perform alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses to compare the microbial community composition between different prebiotic treatments.[13]

G Bacterial Pellet Bacterial Pellet DNA Extraction DNA Extraction Bacterial Pellet->DNA Extraction 16S rRNA PCR 16S rRNA PCR DNA Extraction->16S rRNA PCR Library Preparation Library Preparation 16S rRNA PCR->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Bioinformatics Analysis Bioinformatics Analysis Sequencing->Bioinformatics Analysis

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Conclusion and Future Directions

This guide highlights the functional diversity of prebiotics, with 6-O-Hexopyranosylhexoses emerging as promising candidates for gut microbiota modulation. While FOS, GOS, and inulin have well-established bifidogenic effects, the available data suggests that 6-O-Hexopyranosylhexoses may stimulate a broader range of beneficial bacteria, including important butyrate producers like Faecalibacterium.

However, to fully elucidate the therapeutic potential of 6-O-Hexopyranosylhexoses, further research is imperative. Direct, head-to-head comparative studies with established prebiotics under standardized in vitro and in vivo conditions are crucial to provide the robust quantitative data needed for informed drug development and clinical application. Future investigations should also explore the synergistic effects of combining different prebiotics to target multiple beneficial microbial groups and optimize SCFA production profiles for specific health outcomes. The continued exploration of novel prebiotic structures will undoubtedly expand our therapeutic armamentarium for managing a wide range of microbiota-associated diseases.

References

  • Castellanos, M. I., et al. (2017). Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing. Journal of Visualized Experiments, (130), 56122. [Link]

  • Cait, A., et al. (2018). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments, (133), 57358. [Link]

  • Zhao, G., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Bio-protocol, 10(13), e3675. [Link]

  • Microbiome Insights. (n.d.). 16S rRNA Sequencing Guide. [Link]

  • Bio-protocol. (2022). 16S rRNA Gene Sequencing and Gut Microbiota Analysis. Bio-protocol, 12(14), e4479. [Link]

  • Gao, C., et al. (2022). PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program. Frontiers in Nutrition, 9, 822282. [Link]

  • Kim, E., et al. (2021). Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique. Microorganisms, 9(7), 1383. [Link]

  • Kok, C. R., et al. (2022). Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities. Frontiers in Microbiology, 13, 930551. [Link]

  • Li, Y., et al. (2021). Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. Molecules, 26(9), 2464. [Link]

  • Palframan, R. J., et al. (2005). A Novel Galactooligosaccharide Mixture Increases the Bifidobacterial Population Numbers in a Continuous in Vitro Fermentation System and in the Proximal Colonic Contents of Pigs in Vivo. The Journal of Nutrition, 135(7), 1726–1731. [Link]

  • DPO International. (n.d.). Prebiotics Comparison Ingredients. [Link]

  • Deehan, E. C., & Walter, J. (2022). Microbiota responses to different prebiotics are conserved within individuals and associated with habitual fiber intake. mSystems, 7(1), e01112-21. [Link]

  • Reis, R., et al. (2021). Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides. Foods, 10(11), 2631. [Link]

  • An, Y., et al. (2025). Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial. Food & Function, 16(1), 155-167. [Link]

  • Gibson, G. R., & Roberfroid, M. B. (1995). Dietary modulation of the human colonic microbiota: introducing the concept of prebiotics. The Journal of nutrition, 125(6), 1401–1412. [Link]

  • Gibson, G. R., et al. (1994). Bifidogenic properties of different types of fructo-oligosaccharides. Food Microbiology, 11(6), 491-498. [Link]

  • Hughes, R. L., et al. (2024). The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine. International Journal of Molecular Sciences, 25(1), 536. [Link]

  • Onyango, S. O., et al. (2021). Modulatory effects of kojibiose and related disaccharides upon oral and gut microbial digestion. Ghent University. Faculty of Bioscience Engineering, [Link]

  • Van den Abbeele, P., et al. (2023). Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula. Frontiers in Microbiology, 14, 1198533. [Link]

  • Aljahdali, N., et al. (2021). In vitro fecal fermentation demonstrates the prebiotic-like properties of quinoa modulated by different preparation methods. Foods, 10(4), 849. [Link]

  • Wang, L., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites, 14(9), 564. [Link]

  • So, D., et al. (2022). Microbiota responses to different prebiotics are conserved within individuals and associated with habitual fiber intake. mSystems, 7(1), e01112-21. [Link]

  • Reis, R., et al. (2021). Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides. Foods, 10(11), 2631. [Link]

  • Arena, M. P., et al. (2015). In vitro effect of prebiotics (FOS, inulin and isomaltose) on SCFA production by Lactobacillus casei, Lactobacillus reuteri, Lactobacillus acidophilus, Lactococcus lactis and Saccharomyces boulardii. Journal of Functional Foods, 18, 55-63. [Link]

  • Gullón, B., et al. (2025). Comparative analysis of prebiotic activity of different prebiotics and fibres using different methods to underpin their functional product development potential. Food & Function, 16(1), 1-1. [Link]

  • van den Broek, T. J., et al. (2021). Detailed Analysis of Prebiotic Fructo- and Galacto-Oligosaccharides in the Human Small Intestine. Nutrients, 13(5), 1643. [Link]

  • De Guchte, M., et al. (2025). Galacto-Oligosaccharides Exert Bifidogenic Effects at Capsule-Compatible Ultra-Low Doses. Nutrients, 17(1), 1. [Link]

  • Petrova, M. I., & Petrov, K. (2022). Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. International Journal of Molecular Sciences, 23(15), 8613. [Link]

  • Gao, C., et al. (2022). PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program. Frontiers in Nutrition, 9, 822282. [Link]

  • Wilson, B., & Whelan, K. (2017). The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review. Journal of the American College of Nutrition, 36(4), 309–317. [Link]

  • An, Y., et al. (2025). Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial. Food & Function, 16(1), 155-167. [Link]

  • Palframan, R. J., et al. (2005). A Novel Galactooligosaccharide Mixture Increases the Bifidobacterial Population Numbers in a Continuous in Vitro Fermentation System and in the Proximal Colonic Contents of Pigs in Vivo. The Journal of Nutrition, 135(7), 1726–1731. [Link]

  • Gibson, G. R., & Wang, X. (1994). Bifidogenic properties of different types of fructo-oligosaccharides. Food Microbiology, 11(6), 491-498. [Link]

  • Hughes, R. L., et al. (2024). The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine. International Journal of Molecular Sciences, 25(1), 536. [Link]

Sources

A Researcher's Guide to Purity Analysis of 6-O-Hexopyranosyl-hexose by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the precise characterization of carbohydrate purity is a critical yet often challenging endeavor. For complex disaccharides such as 6-O-Hexopyranosyl-hexose, traditional chromatographic methods can be fraught with difficulties, including the need for derivatization, potential for thermal degradation, and reliance on response factors of reference standards. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method that circumvents many of these limitations, offering a direct and accurate measure of purity.[1][2] This guide provides an in-depth analysis of the application of qNMR for the purity determination of 6-O-Hexopyranosyl-hexose, offering a comparative perspective against conventional techniques and a detailed experimental protocol for researchers, scientists, and drug development professionals.

The qNMR Advantage for Complex Carbohydrates

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[2] This intrinsic relationship allows for the quantification of a compound without the need for a chemically identical reference standard, a significant advantage when dealing with novel or rare carbohydrates. For 6-O-Hexopyranosyl-hexoses, which exist as a mixture of α and β anomers in solution, 1H NMR spectra can be complex.[1][3] However, the anomeric protons, due to their unique chemical environment, often resonate in a less crowded region of the spectrum (typically δ 4.5-5.5 ppm), making them ideal candidates for quantitative analysis.[3]

Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in many analytical laboratories, they present specific challenges for carbohydrate analysis that are effectively addressed by qNMR.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard. No derivatization required.Can require derivatization for detection (e.g., with UV-absorbing tags) if a Refractive Index (RI) detector is not used.[4]Requires derivatization to increase volatility and thermal stability.[4]
Selectivity High, based on unique chemical shifts of protons in the molecule. 2D NMR techniques can resolve overlapping signals.[5]Dependent on column chemistry and mobile phase composition. Co-elution of impurities can be an issue.High, based on column selectivity and temperature programming.
Accuracy & Precision High accuracy (can be <1% error) and precision (RSD <1%).[6][7]Good, but dependent on the purity of the reference standard and detector linearity.Good, but can be affected by derivatization efficiency and injection precision.
Limit of Quantification (LOQ) Typically in the µM to mM range, depending on the instrument and experiment time.[7] Can be as low as 25-100 ppm for monosaccharides.[8]Dependent on the detector; RI detectors are less sensitive than UV or MS detectors.Generally very sensitive, especially with flame ionization (FID) or mass spectrometry (MS) detectors.
Analysis Time Relatively fast per sample (typically 5-20 minutes for data acquisition).[9]Run times can be longer (10-60 minutes) depending on the separation.[10]Typically faster than HPLC, with run times of a few minutes.[10]
Key Advantages - Primary ratio method (no identical standard needed)[2]- Non-destructive- Provides structural information- Simple sample preparation- Well-established technique- Good for non-volatile compounds[11]- High separation efficiency and speed[10]- Very sensitive detectors available
Key Disadvantages - Lower sensitivity compared to MS-based methods- High initial instrument cost- Potential for signal overlap in complex mixtures[1][5]- Requires a reference standard for each analyte- RI detector is sensitive to temperature and pressure fluctuations- Solvent consumption- Not suitable for non-volatile or thermally labile compounds without derivatization- Derivatization can introduce errors

Experimental Protocol: qNMR Purity Determination of 6-O-α-D-glucopyranosyl-D-glucose (Isomaltose)

This protocol details the steps for determining the purity of a sample of Isomaltose using ¹H qNMR with an internal standard.

Rationale and Key Considerations
  • Analyte: Isomaltose (6-O-α-D-glucopyranosyl-D-glucose) is chosen as a representative 6-O-Hexopyranosyl-hexose.

  • Quantitative Signal Selection: The anomeric protons of the two glucose units appear in a relatively clear region of the spectrum. The anomeric proton of the non-reducing glucose unit (linked via the 1-position) often provides a well-resolved signal suitable for integration. For isomaltose, the anomeric proton of the α-anomer of the reducing ring (Aα H-1) at approximately δ 5.24 ppm is a good candidate due to its downfield shift.[3]

  • Internal Standard (IS): Maleic acid is a suitable internal standard. It is non-volatile, stable, has a simple ¹H NMR spectrum (a singlet for the two vinyl protons at ~6.3 ppm), and its signals do not overlap with the carbohydrate signals.

  • Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for accurate quantification to ensure complete relaxation of all protons. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard is recommended.[12][13][14] For disaccharides, T1 values are typically in the range of 1-3 seconds. Therefore, a relaxation delay (D1) of 15 seconds is a safe starting point.

Materials and Equipment
  • Isomaltose sample

  • Maleic acid (certified reference material, >99.5% purity)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

Step-by-Step Procedure

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Isomaltose sample into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of Maleic acid (internal standard) into the same vial. Record the exact weight.

  • Dissolve the mixture in a precise volume (e.g., 1.00 mL) of D₂O. Ensure complete dissolution by gentle vortexing.

  • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.

NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of D₂O and shim the magnetic field to achieve optimal resolution.

  • Set up a standard 1D ¹H NMR experiment with the following key parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).

    • Pulse Width: Calibrate the 90° pulse width for the specific probe and sample.

    • Relaxation Delay (D1): 15 seconds.

    • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Spectral Width (SW): Approximately 12 ppm, centered around 6 ppm.

Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the S/N.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected anomeric proton signal of Isomaltose (e.g., the doublet at ~5.24 ppm) and the singlet of the internal standard (Maleic acid, ~6.3 ppm).

  • Calculate the purity of the Isomaltose sample using the following equation[2]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the Isomaltose anomeric proton signal

    • I_IS = Integral of the Maleic acid signal

    • N_analyte = Number of protons for the integrated Isomaltose signal (in this case, 1)

    • N_IS = Number of protons for the integrated Maleic acid signal (in this case, 2)

    • MW_analyte = Molecular weight of Isomaltose (342.30 g/mol )

    • MW_IS = Molecular weight of Maleic acid (116.07 g/mol )

    • m_analyte = Mass of the Isomaltose sample

    • m_IS = Mass of the Maleic acid internal standard

    • P_IS = Purity of the Maleic acid internal standard (in %)

Visualizing the Workflow and Logic

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and the logical relationships underpinning the qNMR purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate Sample transfer->equilibrate lock_shim Lock & Shim equilibrate->lock_shim setup_params Set qNMR Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correct ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for qNMR purity analysis.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Integral (Analyte) calculation Purity Equation I_analyte->calculation I_IS Integral (IS) I_IS->calculation m_analyte Mass (Analyte) m_analyte->calculation m_IS Mass (IS) m_IS->calculation N_analyte Protons (Analyte) N_analyte->calculation N_IS Protons (IS) N_IS->calculation MW_analyte MW (Analyte) MW_analyte->calculation MW_IS MW (IS) MW_IS->calculation P_IS Purity (IS) P_IS->calculation result Final Purity (%) calculation->result

Caption: Logical inputs for the qNMR purity calculation.

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity assessment of 6-O-Hexopyranosyl-hexose, providing a valuable alternative to traditional chromatographic techniques. Its ability to provide quantitative data without the need for a specific reference standard of the analyte, coupled with its non-destructive nature and the wealth of structural information it provides, makes it an indispensable tool in modern chemical and pharmaceutical research. By following a well-designed experimental protocol and understanding the principles of qNMR, researchers can achieve highly reliable and defensible purity data, ensuring the quality and integrity of their materials.

References

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-O-Hexopyranosylhexose

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates.

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of molecular entities is paramount. 6-O-Hexopyranosylhexoses, a class of disaccharides characterized by a glycosidic bond between the anomeric carbon of one hexopyranose and the C6 hydroxyl group of another, are prevalent in natural products, as components of glycoproteins, and as potential impurities or degradation products in drug formulations. Gentiobiose (6-O-β-D-glucopyranosyl-D-glucose) serves as a representative model for this class. The complexity and isomeric nature of these molecules necessitate robust analytical methods to ensure product quality, safety, and efficacy.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of 6-O-Hexopyranosylhexose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The principles of method validation, grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, will be interwoven throughout, culminating in a framework for the cross-validation of these methods.[1][2][3][4] Cross-validation is a critical exercise to demonstrate the interchangeability and consistency of results between different analytical procedures, ensuring data integrity across different laboratories or when methods are updated over a product's lifecycle.[5]

Pillar 1: Understanding the Analytical Technologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 6-O-Hexopyranosylhexoses, which lack a strong chromophore and are non-volatile, several strategies can be employed.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization.[6][7] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.[6] Pulsed amperometric detection involves the application of a series of potentials to a gold electrode, enabling the sensitive detection of carbohydrates as they are oxidized.[3][6]

Causality of Experimental Choices: The high pH mobile phase is crucial for anion-exchange separation, while the pulsed nature of the detection prevents the fouling of the electrode surface, ensuring reproducible results.[3] This technique is particularly advantageous for its ability to separate closely related isomers.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and structural confirmation through mass fragmentation patterns. However, due to the low volatility of disaccharides, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile ethers or esters.[8][9][10][11] Common derivatization approaches include silylation (e.g., using trimethylsilyl ethers) or acetylation after an initial oximation step to resolve anomeric forms.[8]

Causality of Experimental Choices: Derivatization is a critical step that directly impacts the volatility and chromatographic behavior of the analyte.[11] The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion, avoiding the formation of multiple derivatives that can complicate the chromatogram.[8] The mass spectrometer provides definitive identification and can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.[14][15][16]

Causality of Experimental Choices: The selection of a suitable, non-overlapping signal for both the analyte and the internal standard is critical for accurate quantification.[17][18][19] Key experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of the nuclei and a linear response.[14] qNMR is non-destructive and provides structural information simultaneously with quantitative data.[17][18][19]

Pillar 2: Comparative Performance and Method Validation

According to ICH Q2(R2) guidelines, analytical procedures must be validated to demonstrate their suitability for the intended purpose.[1][2][3][4] Key validation parameters include specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).

Below is a comparative summary of the typical performance characteristics for the three methods, synthesized from published data on disaccharide analysis.

Validation Parameter HPAEC-PAD GC-MS (with Derivatization) qNMR
Specificity Excellent, capable of resolving isomers.[3]High, especially with MS detection.[9] Derivatization can produce multiple peaks for a single analyte.[8]Excellent, based on unique chemical shifts.[17][18][19]
Linearity (R²) >0.999[3][20]>0.99[21]>0.995[20]
Range (Typical) 0.1 - 50 µM[3]0.1 - 100 µg/mL0.5 - 10 mg/mL[20]
Accuracy (% Recovery) 87-108%[20]92-108%[21]98-102%[20]
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)[7]< 10% (Intra/Inter-day)[21]< 1%[20]
Limit of Quantification (LOQ) Low µg/L to ng/L rangemg/kg range[21]~10 µM[13]
Derivatization Required? No[3][6]Yes[8][9]No[17][18][19]

Pillar 3: The Cross-Validation Workflow

Cross-validation serves to demonstrate that two or more analytical methods are equivalent and can be used interchangeably.[5] This is crucial when transferring a method between labs or when a new method is introduced to replace an existing one.

The following diagram illustrates a logical workflow for the cross-validation of the three analytical methods for this compound.

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_validation Cross-Validation Protocol HPAEC HPAEC-PAD Analysis Analyze Samples by Each Method HPAEC->Analysis GCMS GC-MS GCMS->Analysis qNMR qNMR qNMR->Analysis SamplePrep Prepare a Homogeneous Batch of Samples (e.g., 3 concentration levels, n=6) SamplePrep->Analysis DataComp Compare Results Using Statistical Methods (e.g., Bland-Altman, Deming Regression) Analysis->DataComp Acceptance Results within Pre-defined Acceptance Criteria? DataComp->Acceptance Pass Methods are Interchangeable Acceptance->Pass Yes Fail Investigate Bias and Discrepancies Acceptance->Fail No

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for each analytical technique, designed to be self-validating through the inclusion of system suitability and quality control checks.

Protocol 1: HPAEC-PAD for this compound

This method is adapted from established protocols for disaccharide analysis.[3][6]

  • System Preparation:

    • Chromatograph: Dionex ICS-5000+ system or equivalent.

    • Column: CarboPac PA200 (3 x 250 mm) with a corresponding guard column.

    • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Eluents: A: Deionized water, B: 200 mM NaOH, C: 500 mM Sodium Acetate. Degas all eluents with helium.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Gentiobiose reference standard in deionized water.

    • Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

    • Dissolve the test sample in deionized water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10 mM NaOH

      • 2-20 min: Gradient to 100 mM NaOH

      • 20-25 min: Wash with 200 mM NaOH + 100 mM NaOAc

      • 25-35 min: Re-equilibrate at 10 mM NaOH

  • PAD Waveform:

    • A standard quadruple-potential waveform for carbohydrate analysis should be used to ensure optimal detection and cleaning of the electrode.

  • Data Analysis and System Suitability:

    • Integrate the peak corresponding to Gentiobiose.

    • Generate a calibration curve and determine the concentration of the samples.

    • System Suitability: For six replicate injections of a mid-range standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Protocol 2: GC-MS for this compound (Oximation and Silylation)

This protocol is a composite of established derivatization and GC-MS analysis methods for sugars.[8][9]

  • Derivatization:

    • Accurately weigh ~2 mg of the dried sample or standard into a reaction vial.

    • Add 200 µL of a 40 mg/mL solution of ethoxylamine hydrochloride in pyridine.

    • Heat at 70°C for 30 minutes to form the oxime derivatives.

    • Cool to room temperature.

    • Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat again at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

    • Cool and dilute with 320 µL of ethyl acetate.

  • GC-MS System and Conditions:

    • GC: Agilent 7890A or equivalent.

    • MS: Agilent 5975C or equivalent EI-MS system.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial: 150°C, hold for 2 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 50-650) for identification and SIM for quantification.

  • Data Analysis and System Suitability:

    • Identify the characteristic peaks for the derivatized Gentiobiose based on retention time and mass spectrum.

    • Quantify using an internal standard (e.g., phenyl-β-D-glucopyranoside) added before derivatization.

    • System Suitability: The peak shape (tailing factor) for the analyte should be between 0.9 and 1.5.

Protocol 3: qNMR for this compound

This protocol is based on best practices for qNMR analysis.[13][14][15][16]

  • Sample Preparation:

    • Use a microbalance with high precision (0.001 mg).

    • Accurately weigh ~10 mg of the Gentiobiose sample and ~5 mg of a certified internal standard (e.g., maleic acid, DSS-d6) into a vial.

    • Dissolve the mixture in a known volume (e.g., 700 µL) of a suitable deuterated solvent (e.g., D₂O). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single 90° pulse sequence.

    • Acquisition Parameters:

      • Number of Scans (NS): ≥ 16 (adjust for desired signal-to-noise).

      • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (analyte and standard). This is critical and should be determined experimentally. A value of 30 seconds is a conservative starting point.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Spectral Width (SW): Cover all signals of interest (~12 ppm).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Perform manual phase correction and baseline correction for the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for Gentiobiose (e.g., the anomeric proton) and a known signal for the internal standard.

  • Calculation of Purity/Concentration:

    • Use the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

  • System Suitability:

    • The resolution of the signals should be sufficient for accurate integration.

    • The signal-to-noise ratio for the signals used for quantification should be >150:1.

Conclusion: Towards Harmonized and Reliable Analysis

The selection of an analytical method for this compound depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the need for structural confirmation. HPAEC-PAD offers unparalleled sensitivity for direct carbohydrate analysis without derivatization. GC-MS provides excellent separation and definitive structural information but requires a meticulous derivatization step. qNMR stands out as a primary method for its accuracy, precision, and the ability to provide direct quantification without a specific reference standard for the analyte.

A thorough validation of the chosen method according to ICH guidelines is a prerequisite for its use in a regulated environment.[1][2][3][4] Furthermore, when multiple methods are employed across a product's lifecycle or in different laboratories, a well-designed cross-validation study is essential to ensure the consistency and reliability of the analytical data. By understanding the principles behind each technique and adhering to a rigorous validation and cross-validation framework, researchers and drug development professionals can generate high-quality, defensible data for this compound and other complex carbohydrates.

References

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek. [Link]

  • Comparative study for analysis of carbohydrates in biological samples. (2021). PMC - NIH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Separation of All Classes of Carbohydrates by HPAEC-PAD. (2024). LCGC International. [Link]

  • HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. (n.d.). ResearchGate. [Link]

  • Precision of the method | Download Table. (n.d.). ResearchGate. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]

  • Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content. (n.d.). RSC Publishing. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024). Restek. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Mono- and disaccharides (GC-MS). (n.d.). MASONACO. [Link]

  • HPAEC-PAD analysis of disaccharide α -D-Glc p (1 → 2)-D-Gal. (n.d.). ResearchGate. [Link]

  • HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production. (2023). PMC - NIH. [Link]

  • CHARACTERIZATION OF CARBOHYDRATES AS FOOD QUALITY, PROCESS AND TIPICITY MARKERS BY HPAEC-PAD OPTIMIZED AND VALIDATED METHODS. (n.d.). [Source not explicitly named, likely a university repository]. [Link]

  • Carbohydrate Analysis. (n.d.). [Source not explicitly named, likely a vendor application note]. [Link]

  • Derivatization of carbohydrates for GC and GC-MS analyses. (2011). PubMed. [Link]

  • Development and assessment of GC/MS and HPAEC/PAD methodologies for the quantification of α-galacto-oligosaccharides (GOS) in dry beans (Phaseolus vulgaris). (n.d.). Aarhus University - Pure. [Link]

  • Simplifying Sugar Determination in Food With HPAE-PAD in Dual EGC Mode. (2022). Technology Networks. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). (n.d.). PubMed. [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. [Link]

  • Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. (n.d.). PMC - NIH. [Link]

  • qNMR as a Tool for Determination of Six Common Sugars in Foods. (n.d.). Bentham Science. [Link]

  • Comparison of high performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and ultra-high performance liquid chromatography with evaporative light scattering (UHPLC-ELSD) for the analyses of fructooligosaccharides in onion ( Allium cepa L.). (2025). ResearchGate. [Link]

  • High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region). (2020). NIH. [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose. (n.d.). OUCI. [Link]

  • HPLC-ANALYSIS-OF-MONO-AND-DISACCHARIDES-IN-FOOD-PRODUCTS.pdf. (2013). ResearchGate. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (n.d.). PMC - NIH. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (n.d.). MDPI. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。